molecular formula C9H5Br2NO B598931 3,8-Dibromo-4-hydroxyquinoline CAS No. 1204812-01-0

3,8-Dibromo-4-hydroxyquinoline

Cat. No.: B598931
CAS No.: 1204812-01-0
M. Wt: 302.953
InChI Key: GEOSMWHTWPLBPB-UHFFFAOYSA-N
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Description

3,8-Dibromo-4-hydroxyquinoline is a high-purity brominated quinoline derivative offered as a research chemical. While the specific biological and physicochemical data for this particular isomer are not extensively reported in the literature, its structure places it within a class of compounds known for significant research potential. Quinoline and 8-hydroxyquinoline scaffolds are recognized as privileged structures in medicinal chemistry due to their versatile binding properties and wide range of pharmacological applications . Related brominated hydroxyquinolines have been investigated for various biological activities, including antiproliferative effects against cancer cell lines , antimicrobial properties , and antifungal activity . The presence of bromine atoms on the quinoline ring system can facilitate further functionalization, making such compounds valuable intermediates in synthetic chemistry for the development of more complex, multifunctional derivatives . Researchers may find this compound useful as a building block for synthesizing novel compounds or as an analytical standard. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,8-dibromo-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H5Br2NO/c10-6-3-1-2-5-8(6)12-4-7(11)9(5)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEOSMWHTWPLBPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC=C(C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671087
Record name 3,8-Dibromoquinolin-4(1H)-one
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Molecular Weight

302.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204812-01-0
Record name 3,8-Dibromo-4-quinolinol
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Record name 3,8-Dibromoquinolin-4(1H)-one
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Record name 1204812-01-0
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Foundational & Exploratory

3,8-Dibromo-4-hydroxyquinoline chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3,8-Dibromo-4-hydroxyquinoline: Structure, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of this compound, a member of the halogenated quinoline class of compounds. This document is intended for researchers, medicinal chemists, and drug development professionals interested in the synthesis, properties, and potential applications of novel heterocyclic compounds. While the broader class of halogenated quinolines has garnered significant attention for its potent biological activities, the specific 3,8-dibromo isomer remains a less-explored entity, representing a frontier for new discoveries. This guide will synthesize the available information on its chemical characteristics, propose a logical synthetic route, and discuss its anticipated biological relevance based on the well-established profile of its structural analogues.

Core Chemical Identity and Physicochemical Properties

This compound is a disubstituted derivative of 4-hydroxyquinoline, a heterocyclic scaffold known for its presence in various bioactive molecules. The introduction of bromine atoms into the quinoline ring system is known to significantly modulate the compound's lipophilicity, electronic distribution, and potential for interaction with biological targets.[1]

The fundamental structure of the molecule consists of a quinoline core, which is a fusion of a benzene ring and a pyridine ring. It exists in tautomeric equilibrium with its keto form, 3,8-dibromo-1H-quinolin-4-one.[2]

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Physicochemical Data

PropertyValueReference(s)
IUPAC Name 3,8-dibromo-1H-quinolin-4-one[2]
CAS Number 1204812-01-0
Molecular Formula C₉H₅Br₂NO[3]
Molecular Weight 302.95 g/mol [3]
InChI Key GEOSMWHTWPLBPB-UHFFFAOYSA-N[2]
SMILES C1=CC2=C(C(=C1)Br)NC=C(C2=O)Br[2]
Predicted XlogP 3.1[2]
Melting Point Data not available
Solubility Data not available
Appearance Solid (form unspecified)

Proposed Synthesis Pathway

A specific, detailed synthesis for this compound is not explicitly documented in peer-reviewed literature. However, a logical and efficient pathway can be proposed based on established bromination reactions of quinoline scaffolds. The most plausible approach involves the direct bromination of 8-bromo-4-hydroxyquinoline. The 4-hydroxy group is an activating group that directs electrophilic substitution to the C3 position, while the existing bromine at C8 deactivates the benzene ring, making further substitution on that ring less likely under controlled conditions.

Synthesis_Workflow cluster_0 Proposed Synthesis of this compound Start 8-Bromo-4-hydroxyquinoline (Precursor) Reaction Electrophilic Bromination Start->Reaction Dissolved in Glacial Acetic Acid Reagent Bromine (Br₂) in Acetic Acid Reagent->Reaction Added dropwise at room temp. Workup Aqueous Workup & Purification Reaction->Workup Reaction Mixture Product This compound (Final Product) Workup->Product Isolated Product

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol (Proposed)

This protocol is adapted from standard procedures for the bromination of activated heterocyclic systems.[5]

  • Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.0 equivalent of 8-bromo-4-hydroxyquinoline in glacial acetic acid.[6]

  • Reagent Preparation: Prepare a solution of 1.05 equivalents of molecular bromine (Br₂) in glacial acetic acid.

    • Causality: Using a slight excess of bromine ensures complete conversion of the starting material. Acetic acid is a common solvent for brominations as it is polar enough to dissolve the reactants but does not interfere with the reaction.

  • Reaction: Add the bromine solution dropwise to the stirred solution of 8-bromo-4-hydroxyquinoline at room temperature. The reaction is typically exothermic, and the rate of addition should be controlled to maintain the temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, pour the mixture into a beaker of ice water. The product should precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid and salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

    • Self-Validation: The purity and identity of the final product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.

Anticipated Biological Activity and Therapeutic Potential

While direct biological studies on this compound are scarce, the extensive research on its isomers and related halogenated quinolines provides a strong basis for predicting its therapeutic potential. This class of compounds is well-documented for its potent antimicrobial and anticancer activities.[7]

Antimicrobial and Biofilm-Eradicating Activity

Halogenated quinolines have emerged as powerful agents against drug-resistant bacteria and their biofilms.[8] Studies on various isomers have shown remarkable efficacy against clinically relevant pathogens. The mechanism is often distinct from traditional antibiotics and may involve mechanisms other than membrane disruption.[9]

Table 2: Documented Antimicrobial Activity of Related Bromoquinolines

CompoundOrganism(s)Reported Activity (MIC/MBEC)Reference(s)
5,7-Dibromo-8-hydroxyquinolineVarious plaque-forming microorganismsDifferentially inhibitory[10]
6,8-Dibromo-quinazolinone derivs.E. coli, S. aureus, P. aeruginosaMICs ranging from 1.56 to 25 µg/mL[11]
Halogenated Quinolines (general)MRSA, MRSE, VRE biofilmsPotent eradication (MBEC = 1.0–125 µM)[9]

Given these precedents, it is highly probable that this compound will exhibit significant antibacterial activity. The specific substitution pattern at the 3 and 8 positions will likely influence its spectrum of activity and potency, making it a compelling candidate for screening against panels of pathogenic bacteria, especially those known for multidrug resistance.

Anticancer Activity

The quinoline scaffold is a key pharmacophore in a number of anticancer drugs. Bromination has been shown to enhance the cytotoxic effects of these compounds.[12] For instance, 5,7-dibromo-8-hydroxyquinoline (Broxyquinoline) and its derivatives have demonstrated significant antiproliferative activity against various cancer cell lines, including those of the colon, cervix, and brain.[1][8]

Recent studies on other highly brominated quinolines have confirmed their ability to inhibit cancer cell proliferation, with some derivatives showing IC₅₀ values in the low micromolar range against cell lines like HeLa and HT29.[7] The proposed mechanisms often involve the induction of apoptosis and inhibition of key enzymes like topoisomerase I.[7] Therefore, this compound is a rational target for anticancer drug discovery programs.

Future Directions and Conclusion

This compound represents an under-investigated molecule within a pharmacologically rich class of compounds. While its chemical structure and a plausible synthetic route can be clearly defined, a significant opportunity exists for the research community to explore its physical and biological properties.

Key areas for future investigation include:

  • Empirical Characterization: Detailed experimental determination of its physicochemical properties, including melting point, solubility in various solvents, and comprehensive spectral analysis (NMR, IR, UV-Vis).

  • Biological Screening: Systematic evaluation of its antimicrobial activity against a broad panel of Gram-positive and Gram-negative bacteria, including drug-resistant strains and biofilms.

  • Antiproliferative Assays: Assessment of its cytotoxic effects against a diverse range of human cancer cell lines to determine its IC₅₀ values and potential for development as an anticancer agent.

  • Mechanistic Studies: Elucidation of its mechanism of action to understand how it exerts its biological effects, which is crucial for any future drug development efforts.

References

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]

  • Huigens III, R. W., et al. (2015). Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms. Organic & Biomolecular Chemistry, 13(41), 10290-4. Available at: [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. Available at: [Link]

  • Alichem. (n.d.). This compound. Alichem. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 8-bromo-4-hydroxy-3-(1H-tetrazole-5-yl)quinoline. PrepChem.com. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]

  • Amerigo Scientific. (n.d.). 4-Bromo-8-hydroxyquinoline. Amerigo Scientific. Available at: [Link]

  • Mohamed, M. S., et al. (2010). Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. European Journal of Medicinal Chemistry, 45(8), 3311-9. Available at: [Link]

  • Organic Syntheses. (n.d.). 2,4-Dibromo-3-pentanone. Organic Syntheses. Available at: [Link]

  • Çakmak, O., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2023). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 13(5), 3328-3343. Available at: [Link]

  • PubChem. (n.d.). This compound. PubChem. Available at: [Link]

  • PubChem. (n.d.). 4-Hydroxyquinoline. PubChem. Available at: [Link]

  • Ellen, R. P., et al. (1978). Activity of Three 8-Hydroxyquinoline Derivatives Against In Vitro Dental Plaque. Journal of Dental Research, 57(2), 291. Available at: [Link]

  • Klára, S., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(22), 5449. Available at: [Link]

  • Wang, Y., et al. (2019). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Cancers, 11(11), 1774. Available at: [Link]

  • ResearchGate. (2018). 6,8-Dibromo- and 6,8-Diiodo-5,7-dihydroxyflavones as New Potent Antibacterial Agents. ResearchGate. Available at: [Link]

  • Omar, W. A. E., et al. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. ResearchGate. Available at: [Link]

  • Semantic Scholar. (2010). Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. Semantic Scholar. Available at: [Link]

  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]

  • ResearchGate. (n.d.). NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1 Reaction of 8-hydroxyquinolines with dibromoxylenes. ResearchGate. Available at: [Link]

  • Doc Brown's Chemistry. (2026). Infrared Spectroscopy Index. Doc Brown's Chemistry. Available at: [Link]

  • University of Hertfordshire. (n.d.). 8-hydroxyquinoline. AERU. Available at: [Link]

  • NIST. (n.d.). 8-Hydroxyquinoline. NIST WebBook. Available at: [Link]

  • PubChem. (n.d.). 8-Hydroxyquinoline. PubChem. Available at: [Link]

  • Amerigo Scientific. (n.d.). 8-Bromo-4-hydroxyquinoline. Amerigo Scientific. Available at: [Link]

Sources

Foreword: Navigating the Landscape of a Novel Quinoline Derivative

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,8-Dibromo-4-hydroxyquinoline: Synthesis, Characterization, and Therapeutic Potential

This technical guide delves into the chemistry and potential applications of this compound (CAS No. 1204812-01-0), a halogenated heterocyclic compound. It is imperative to state at the outset that while this specific molecule is commercially available for research purposes, the body of scientific literature dedicated exclusively to it is nascent. Consequently, this whitepaper adopts a logical, field-proven approach. We will construct a comprehensive profile of this compound by synthesizing data from foundational chemical principles, extensive research on analogous brominated and hydroxylated quinoline structures, and established experimental methodologies. This guide is intended for researchers, scientists, and drug development professionals, providing a robust framework for initiating and advancing research on this promising scaffold.

Core Molecular Profile of this compound

The foundational step in evaluating any new chemical entity is to establish its core physicochemical properties. These parameters govern its behavior in both chemical and biological systems.

Structural and Physicochemical Data

The structural attributes and predicted properties of this compound are summarized below. These values are critical for designing synthetic routes, planning analytical characterization, and predicting its behavior in biological assays.

PropertyValueSource
CAS Number 1204812-01-0[Sigma-Aldrich]
Molecular Formula C₉H₅Br₂NO[PubChem]
Molecular Weight 302.95 g/mol [PubChem]
Monoisotopic Mass 300.87378 Da[PubChem]
Predicted XlogP 3.1[PubChem]
SMILES C1=CC2=C(C(=C1)Br)NC=C(C2=O)Br[PubChem]
InChI InChI=1S/C9H5Br2NO/c10-6-3-1-2-5-8(6)12-4-7(11)9(5)13/h1-4H,(H,12,13)[PubChem]

Table 1: Core physicochemical properties of this compound.[1]

Synthesis and Structural Elucidation: A Predictive Approach

Proposed Synthetic Strategies

The synthesis of halogenated quinolines often involves electrophilic aromatic substitution on a quinoline or quinolinone precursor. A plausible and efficient route to this compound would likely involve the direct bromination of 4-hydroxyquinoline (also known as 4-quinolinol or kynurine). The hydroxyl group at the C4 position and the nitrogen in the ring direct the electrophilic substitution of bromine to specific positions on the quinoline scaffold.

A general synthetic protocol can be extrapolated from similar syntheses of other brominated quinolines.[2][3] For instance, the bromination of 8-hydroxyquinoline using bromine in a suitable solvent like chloroform or acetonitrile is a well-documented procedure to yield dibromo derivatives.[3][4]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 4-Hydroxyquinoline C Solvent (e.g., Acetic Acid) Catalyst (optional) A->C Dissolve in B Bromine (Br2) B->C Add to solution D This compound C->D Electrophilic Aromatic Substitution

A plausible synthetic workflow for this compound.
Protocol for Synthesis of a Dibromo-hydroxyquinoline Derivative

This protocol is a generalized procedure based on the synthesis of analogous compounds and should be optimized for the specific synthesis of this compound.

  • Dissolution : Dissolve 1 equivalent of the starting 4-hydroxyquinoline in a suitable solvent (e.g., glacial acetic acid or chloroform) in a round-bottom flask equipped with a magnetic stirrer.

  • Bromination : Slowly add 2 to 2.2 equivalents of bromine, dissolved in the same solvent, to the reaction mixture at room temperature. The reaction is often performed in the dark to prevent radical side reactions.[2]

  • Reaction Monitoring : Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up : Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess bromine. Neutralize the mixture with a base such as sodium bicarbonate.

  • Extraction : Extract the product into an organic solvent like dichloromethane or ethyl acetate.

  • Purification : Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.[2][3]

Structural Characterization

The unambiguous identification of the synthesized this compound is crucial. A combination of spectroscopic techniques is standard practice.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to show distinct signals in the aromatic region. The specific chemical shifts and coupling constants of the protons on the quinoline ring will confirm the substitution pattern.[5]

    • ¹³C NMR : The carbon NMR will show the number of unique carbon environments, further confirming the structure.

  • Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. The presence of two bromine atoms will result in a characteristic isotopic pattern (M, M+2, M+4 peaks) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, providing definitive evidence for the dibromination.[5]

  • Infrared (IR) Spectroscopy : IR spectroscopy will identify the functional groups present, such as the O-H stretch of the hydroxyl group and the C=C and C=N bonds of the quinoline ring.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation A Synthesized Compound B NMR Spectroscopy (¹H, ¹³C) A->B Structural Framework C Mass Spectrometry (MS) A->C Molecular Weight & Isotopic Pattern D Infrared Spectroscopy (IR) A->D Functional Groups E Confirmed Structure of This compound B->E C->E D->E

Workflow for the structural elucidation of the target compound.

Potential in Drug Discovery and Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[7][8] The addition of bromine and hydroxyl groups can significantly modulate the biological activity.

Anticancer Potential

Many quinoline derivatives, including brominated and hydroxylated analogs, have demonstrated significant anticancer activity.[2][7][9] The proposed mechanisms of action are diverse and include:

  • Enzyme Inhibition : Some quinoline derivatives are known to inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and kinases.[7]

  • Induction of Apoptosis : Studies on related compounds have shown the ability to induce programmed cell death (apoptosis) in cancer cells.[2]

  • Metal Chelation : The 8-hydroxyquinoline motif is a well-known metal chelator. This property can disrupt the function of metalloenzymes that are crucial for tumor growth.[2]

Given these precedents, this compound is a strong candidate for screening against various cancer cell lines.

Antimicrobial and Anti-inflammatory Activity

The quinoline core is also associated with potent antimicrobial and anti-inflammatory properties.[8][10][11]

  • Antimicrobial : Halogenated quinolines have been investigated for their activity against a range of bacteria and fungi.

  • Anti-inflammatory : Some quinoline derivatives have been shown to inhibit inflammatory pathways, for example, by targeting cyclooxygenase (COX) enzymes.[11]

Experimental Evaluation of Biological Activity

To assess the therapeutic potential of this compound, a series of in vitro assays are recommended. The following protocols provide a starting point for these investigations.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a standard colorimetric assay to measure cellular metabolic activity, which serves as an indicator of cell viability.[12]

  • Cell Seeding : Plate cancer cells (e.g., HCT116, A549, PC3, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[9][12]

  • Compound Treatment : Prepare serial dilutions of this compound in the culture medium. Treat the cells with these various concentrations and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).[12]

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[12]

  • Formazan Solubilization : Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.[12]

G A Seed cancer cells in 96-well plate B Treat cells with This compound (serial dilutions) A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance F->G H Calculate IC₅₀ value G->H

Sources

A Technical Guide to the Spectroscopic Characterization of 3,8-Dibromo-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of 3,8-Dibromo-4-hydroxyquinoline. As a halogenated quinoline, this compound holds potential interest for researchers in medicinal chemistry and materials science. Precise structural confirmation is paramount for any further investigation, and this document details the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies, data interpretation, and underlying scientific principles are discussed to provide a robust framework for researchers and drug development professionals. While complete experimental spectra for this specific isomer are not widely published, this guide synthesizes data from closely related analogs, theoretical predictions, and foundational spectroscopic principles to present a reliable analytical profile.

Introduction and Molecular Structure

Quinoline and its derivatives are a cornerstone in pharmaceutical chemistry, exhibiting a wide range of biological activities[1]. Halogenation of the quinoline scaffold can significantly modulate these properties, enhancing potency or altering pharmacokinetic profiles[2]. This compound is a specific isomer whose structural elucidation relies on a multi-technique spectroscopic approach. The molecule exists in tautomeric equilibrium between the 4-hydroxyquinoline and 1H-quinolin-4-one forms, with the keto form often being significant. The numbering of the quinoline ring system is crucial for the assignment of spectroscopic signals.

Molecular Structure:

  • Chemical Formula: C₉H₅Br₂NO

  • Molecular Weight: 302.95 g/mol

  • Structure and Numbering: Chemical structure of this compound with atom numbering

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, a complete structural map can be constructed.

¹H NMR Spectroscopy

Proton NMR provides information about the chemical environment of hydrogen atoms. In this compound, we expect to see signals corresponding to the four aromatic protons and the hydroxyl/amine proton.

The following table outlines the predicted chemical shifts and coupling patterns. The prediction is based on the analysis of related structures, such as 5,7-dibromo-8-hydroxyquinoline[1][3], and general principles of NMR spectroscopy. The exact chemical shifts can vary based on the solvent and concentration.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.2-8.4Doublet (d)1HH-5H-5 is ortho to the electron-withdrawing nitrogen and experiences deshielding. It is coupled to H-6.
~7.8-8.0Triplet (t) or dd1HH-6H-6 is coupled to both H-5 and H-7, appearing as a triplet or a doublet of doublets.
~7.6-7.8Doublet (d)1HH-7H-7 is adjacent to the bromine at C-8 and coupled to H-6.
~7.5-7.7Singlet (s)1HH-2H-2 is a singlet as it has no adjacent protons. Its position is influenced by the adjacent nitrogen.
>10Broad Singlet (br s)1HOH / NHThe proton on the heteroatom (O or N) is typically broad, exchangeable, and downfield.
  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for compounds with exchangeable protons like hydroxyls.

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire the spectrum at room temperature. A standard single-pulse experiment is typically sufficient. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

HNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Compound ~10 mg Compound NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer FID Free Induction Decay (FID) Spectrometer->FID FT Fourier Transform FID->FT Spectrum ¹H NMR Spectrum FT->Spectrum

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

Carbon-13 NMR identifies all non-equivalent carbon atoms in the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets.

Assignments are based on established chemical shift ranges and data from analogous quinoline structures[1][4][5].

Chemical Shift (δ, ppm)AssignmentRationale
~170-175C-4Carbonyl-like carbon in the quinolone tautomer, highly deshielded.
~145-150C-8aQuaternary carbon at the ring junction, adjacent to nitrogen.
~140-145C-2Carbon adjacent to nitrogen in the pyridine ring.
~135-140C-6Aromatic CH carbon.
~125-130C-5Aromatic CH carbon.
~120-125C-4aQuaternary carbon at the ring junction.
~115-120C-8Carbon bearing a bromine atom.
~110-115C-7Aromatic CH carbon.
~100-105C-3Carbon bearing a bromine atom, shielded by the adjacent carbonyl/hydroxyl.

The protocol is similar to ¹H NMR, but requires a longer acquisition time due to the lower sensitivity of the ¹³C nucleus.

  • Sample Preparation: Use a more concentrated sample if possible (~20-50 mg in ~0.7 mL of solvent).

  • Data Acquisition: Run a proton-decoupled pulse program (e.g., zgpg30). A larger number of scans (from hundreds to thousands) is required to achieve a good signal-to-noise ratio.

  • Processing: The processing steps are identical to those for ¹H NMR.

C13_Relationship cluster_spectrum Predicted ¹³C NMR Spectrum Structure This compound (9 Unique Carbons) C4 C-4 (~170 ppm) Structure->C4 C8a C-8a (~145 ppm) Structure->C8a C2 C-2 (~140 ppm) Structure->C2 C6 C-6 (~135 ppm) Structure->C6 C5 C-5 (~125 ppm) Structure->C5 C4a C-4a (~120 ppm) Structure->C4a C8 C-8 (~115 ppm) Structure->C8 C7 C-7 (~110 ppm) Structure->C7 C3 C-3 (~100 ppm) Structure->C3 IR_Workflow Sample Solid Compound ATR ATR Crystal Sample->ATR IR_Beam IR Beam ATR->IR_Beam Detector Detector IR_Beam->Detector Spectrum IR Spectrum Detector->Spectrum

Caption: General workflow for ATR-IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns. For this compound, the most distinctive feature will be the isotopic pattern of the two bromine atoms.

Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a roughly 1:1 ratio. A compound with two bromine atoms will exhibit a characteristic M, M+2, and M+4 isotopic pattern with a relative intensity ratio of approximately 1:2:1.[6]

m/z (mass-to-charge)Relative IntensityAssignment
301~50%[M]⁺ (C₉H₅⁷⁹Br₂NO)
303~100%[M+2]⁺ (C₉H₅⁷⁹Br⁸¹BrNO)
305~50%[M+4]⁺ (C₉H₅⁸¹Br₂NO)
224/226Variable[M - Br]⁺
196/198Variable[M - Br - CO]⁺
145Variable[M - 2Br]⁺ (Hydroxyquinoline fragment)

Note: The listed m/z values are for the nominal mass. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids. The sample is heated under vacuum to promote vaporization.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (~70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

MS_Process cluster_ion_source Ion Source (EI) cluster_analysis Analysis & Detection Sample Gaseous Molecule (M) ElectronBeam Electron Beam (70 eV) Sample->ElectronBeam MolecularIon Molecular Ion [M]⁺ ElectronBeam->MolecularIon Fragments Fragment Ions ElectronBeam->Fragments MassAnalyzer Mass Analyzer (Separates by m/z) MolecularIon->MassAnalyzer Fragments->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum Detector->Spectrum

Sources

Physical and chemical properties of 3,8-Dibromo-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of 3,8-Dibromo-4-hydroxyquinoline, a halogenated derivative of the medicinally significant 4-hydroxyquinoline scaffold. Tailored for researchers, scientists, and drug development professionals, this document synthesizes critical data on the compound's structure, physicochemical characteristics, spectral analysis, synthesis, and potential applications. The content is grounded in established scientific principles and supported by cited literature to ensure technical accuracy and practical relevance.

Introduction

The quinoline ring system is a "privileged structure" in medicinal chemistry, recognized for its ability to interact with a diverse range of biological targets.[1][2] The strategic introduction of halogen atoms, such as bromine, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions, often leading to enhanced pharmacological activity.[3] this compound, a di-brominated analog of 4-hydroxyquinoline, represents a versatile chemical entity with potential as both a foundational scaffold for drug discovery and a key intermediate in complex organic synthesis. This guide aims to consolidate the available technical information on this compound, providing a robust resource for its application in research and development.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure and inherent physicochemical properties of this compound is fundamental to its effective utilization in experimental and computational settings.

Chemical Identity
  • Systematic Name: 3,8-dibromoquinolin-4-ol

  • Molecular Formula: C₉H₅Br₂NO[4]

  • Molecular Weight: 302.95 g/mol [5]

  • Canonical SMILES: C1=CC2=C(C(=C1)Br)NC=C(C2=O)Br[4]

  • InChI Key: GEOSMWHTWPLBPB-UHFFFAOYSA-N[4]

  • CAS Number: 1204812-01-0

Physicochemical Data Summary

The following table summarizes key physicochemical data for this compound. These parameters are crucial for designing synthetic routes, selecting appropriate analytical techniques, and predicting biological behavior.

PropertyValue/Information
Physical State Solid
Melting Point Data not readily available in searched literature. For comparison, the related compound 5,7-Dibromo-8-hydroxyquinoline has a melting point of 196 °C.[5]
Solubility Predicted to be soluble in organic solvents such as ethanol, benzene, and ether; likely insoluble in water.[6]
pKa Not experimentally determined in the available literature. The hydroxyl group imparts acidic character, which is expected to be influenced by the electron-withdrawing effects of the two bromine atoms.
XLogP3 3.2 (Predicted value for the related isomer 5,7-Dibromo-8-hydroxyquinoline)[5]

Synthesis and Reactivity Profile

The synthetic accessibility and predictable reactivity of this compound make it a valuable building block in organic synthesis.

General Synthetic Approach

The synthesis of di-brominated hydroxyquinolines typically involves the electrophilic bromination of a hydroxyquinoline precursor. The regioselectivity of the bromination is directed by the existing substituents on the quinoline ring.

Synthesis_Workflow Start 4-Hydroxyquinoline Reaction Electrophilic Aromatic Substitution Start->Reaction Precursor Reagents Brominating Agent (e.g., Br₂) Reagents->Reaction Conditions Reaction Conditions (Solvent, Temperature) Conditions->Reaction Product This compound Reaction->Product Crude Product Purification Purification (e.g., Crystallization, Chromatography) Product->Purification

Caption: A generalized workflow for the synthesis of this compound.

Key Reactivity Considerations
  • The Hydroxyl Group: The -OH group at the 4-position can be deprotonated to form a phenoxide, which can then participate in O-alkylation or O-acylation reactions. It also directs electrophilic substitution.

  • The Bromine Atoms: The bromine atoms at the 3 and 8 positions can be substituted via nucleophilic aromatic substitution, although this may require forcing conditions. More commonly, they serve as handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a wide array of functional groups.

  • The Quinoline Core: The aromatic quinoline system can undergo further electrophilic or nucleophilic attack, with the regioselectivity being influenced by the existing substituents.

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to display signals in the aromatic region (typically δ 7.0-9.0 ppm). The chemical shifts and coupling patterns of the protons on the quinoline ring will be diagnostic. The hydroxyl proton will likely appear as a broad singlet, the position of which can be solvent-dependent.[6]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms in the quinoline core. The carbons directly attached to the bromine atoms and the hydroxyl group will exhibit characteristic chemical shifts due to the electronic effects of these substituents.[8]

Mass Spectrometry (MS)

The mass spectrum will provide the molecular weight of the compound. A key feature will be the isotopic pattern of the molecular ion peak, which will be characteristic for a molecule containing two bromine atoms (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).[6]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic absorptions for C=C and C=N stretching within the aromatic quinoline ring will also be present.[6]

Potential Applications in Drug Discovery and Development

Derivatives of 8-hydroxyquinoline have demonstrated a wide range of biological activities, including anticancer, antimicrobial, antifungal, and antiviral properties.[9][10][11] The di-bromo substitution pattern in this compound suggests it could be a valuable scaffold for developing novel therapeutic agents.

Rationale for Bromine in Medicinal Chemistry

Bromine_Impact Bromine Bromine Substitution Lipophilicity Increased Lipophilicity (Enhanced Membrane Permeation) Bromine->Lipophilicity Binding Halogen Bonding (Specific Target Interactions) Bromine->Binding Metabolism Metabolic Blocking (Improved Pharmacokinetics) Bromine->Metabolism Potency Modulation of Biological Activity Lipophilicity->Potency Binding->Potency Metabolism->Potency

Caption: The multifaceted role of bromine substitution in modulating drug properties.

Potential Therapeutic Targets

Given the biological activities of related bromo-hydroxyquinolines, this compound could be a promising starting point for the development of inhibitors for various enzymes and cellular pathways, including:

  • Topoisomerases: Some bromo-substituted quinolines have shown inhibitory activity against topoisomerase I, an important target in cancer therapy.[3]

  • Kinases: The quinoline scaffold is present in numerous kinase inhibitors.

  • Metalloenzymes: The hydroxyquinoline moiety is a known metal chelator, suggesting potential applications in targeting metalloenzymes.[10]

Safety and Handling Protocols

Appropriate safety measures are essential when working with this compound. The following are general guidelines based on safety data for related compounds.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.[12]

  • Hand Protection: Wear compatible chemical-resistant gloves. Gloves should be inspected prior to use and disposed of properly.

  • Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin exposure.[13]

Handling and Storage
  • Ventilation: Use only in a well-ventilated area, preferably under a chemical fume hood.[14]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[15] Do not eat, drink, or smoke in the work area.

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[12][15]

First Aid Measures
  • If Ingested: Call a poison center or doctor immediately.[15]

  • If on Skin: Wash with plenty of soap and water.[14]

  • If in Eyes: Rinse cautiously with water for several minutes.[14]

  • If Inhaled: Move to fresh air.[14]

Note: Always consult the specific Safety Data Sheet (SDS) for the compound before use.

Conclusion

This compound is a strategically functionalized heterocyclic compound with considerable potential for applications in medicinal chemistry and organic synthesis. Its defined chemical structure, featuring reactive bromine and hydroxyl groups, offers numerous avenues for further chemical modification and the creation of diverse molecular libraries. This guide has provided a consolidated overview of its known and predicted properties, synthetic considerations, and potential applications, establishing a foundational resource for researchers in the field. Further exploration of the biological activity of this compound and its derivatives is a promising area for future investigation.

References

  • Thermo Fisher Scientific. (2010).
  • Sigma-Aldrich. (2024). Safety Data Sheet for 4-Hydroxy-1-benzopyran-2-one.
  • Thermo Fisher Scientific. (2025).
  • Thermo Fisher Scientific. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • PubChemLite. (n.d.). This compound (C9H5Br2NO). Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectral data for compounds 1 -4 and reference compounds.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Köprülü, T. K., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.
  • Al-Hussain, S. A., et al. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
  • PubChem. (n.d.). 8-Bromo-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 8-bromo-4-hydroxy-3-(1H-tetrazole-5-yl)quinoline. Retrieved from [Link]

  • ChemicalBook. (n.d.). 3,6-DIBROMO-4-HYDROXYQUINOLINE CAS#: 857758-88-4.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR 1204812-01-0.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 6,8-Dibromoquinolin-3-amine.
  • ResearchGate. (2025).
  • ResearchGate. (n.d.). NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO.
  • Narayanaswamy, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proc. Indian Acad. Sci. (Chem. Sci.).
  • ChemRxiv. (n.d.). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential.
  • ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
  • Paul, K., & Kumar, V. (2021). Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. PubMed.
  • ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS [Video]. YouTube.
  • National Institutes of Health. (n.d.). Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds.
  • PubChem. (n.d.). 4-Hydroxyquinoline. Retrieved from [Link]

  • National Institutes of Health. (2012).

Sources

Potential biological activity of 3,8-Dibromo-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted Biological Activity and Investigative Framework for 3,8-Dibromo-4-hydroxyquinoline

Introduction

The quinoline scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Within this class, 4-hydroxyquinolines (and their tautomeric 4-quinolone forms) are associated with a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, and neuroprotective effects.[2][3] The strategic addition of halogen atoms, particularly bromine, to the quinoline ring is a well-established method for enhancing molecular lipophilicity and modulating electronic properties, often leading to a significant potentiation of biological activity.[4][5]

While extensive research has illuminated the therapeutic potential of various brominated quinoline isomers, such as 5,7-dibromo and 6,8-dibromo derivatives, the specific compound This compound remains a largely unexplored entity in the scientific literature. This guide, therefore, serves not as a retrospective summary, but as a forward-looking, predictive analysis grounded in established structure-activity relationships (SAR) from closely related analogs.

From the perspective of a senior application scientist, the absence of direct data presents a unique opportunity. It allows us to leverage the vast repository of knowledge on quinoline chemistry and pharmacology to construct a robust hypothesis for the potential activities of this compound. This document provides a comprehensive technical framework for its synthesis, characterization, and systematic investigation across three key therapeutic areas: oncology, infectious diseases, and neurodegeneration. We will detail the causal rationale behind each proposed experiment, provide validated, step-by-step protocols, and outline the expected data outputs, thereby creating a complete roadmap for elucidating the therapeutic promise of this novel molecule.

Section 1: Synthesis and Characterization

The logical first step in evaluating a novel compound is a reliable and scalable synthesis. The 4-hydroxyquinoline core is typically assembled via thermal cyclization reactions. A plausible and versatile approach for synthesizing the parent scaffold is the Gould-Jacobs reaction, which involves the condensation of an aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization. Subsequent regioselective bromination can then be employed to install the bromine atoms at the C3 and C8 positions.

Proposed Synthetic Pathway

A potential synthetic route involves the reaction of 2-bromoaniline with diethyl ethoxymethylenemalonate (DEEM) followed by thermal cyclization to yield 8-bromo-4-hydroxyquinoline-3-carboxylate. Subsequent hydrolysis, decarboxylation, and then direct bromination could yield the target compound. A more direct approach might involve a one-pot bromination of a suitable precursor.

Experimental Protocol 1: Synthesis of this compound

Objective: To synthesize the target compound from commercially available starting materials. This protocol is a hypothetical adaptation based on established quinoline synthesis and bromination methods.[6][7]

Materials:

  • 8-Bromo-4-hydroxyquinoline

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 8-bromo-4-hydroxyquinoline (1.0 eq) in anhydrous DMF (20 mL).

  • Reagent Addition: To this stirred solution, add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature. The addition of NBS is causal to achieving electrophilic substitution on the electron-rich quinoline ring, with the 3-position being a likely site for bromination in a 4-hydroxyquinoline.

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL). A precipitate is expected to form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with water to remove residual DMF and succinimide.

  • Purification: Dry the crude product under vacuum. Purify the solid by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Section 2: Predicted Anticancer Activity

Rationale: The 4-hydroxyquinoline scaffold is a cornerstone of numerous anticancer agents. Halogenation, particularly at positions 5, 7, and 8, has been shown to significantly enhance cytotoxic activity.[4] For instance, studies on 5,7-dibromo-8-hydroxyquinoline derivatives have demonstrated potent antiproliferative effects against various cancer cell lines, including HeLa and HT29.[4] The proposed mechanisms of action for such compounds are diverse, including the inhibition of critical enzymes like topoisomerase I, which is essential for DNA replication, and the induction of programmed cell death (apoptosis).[4][8] The presence of a bromine atom at the 8-position and a hydroxyl at the 4-position suggests a potential for metal chelation, a property often linked to anticancer activity in 8-hydroxyquinolines.[4][8] We hypothesize that this compound will exhibit significant, broad-spectrum anticancer activity.

Investigative Workflow for Anticancer Potential

cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action start Synthesized this compound mtt Protocol 2.1: MTT Cytotoxicity Assay (HCT116, A549, MCF-7) start->mtt ic50 Determine IC50 Values mtt->ic50 apoptosis Protocol 2.2: Apoptosis Assay (Annexin V/PI) ic50->apoptosis topo Protocol 2.3: Topoisomerase I Inhibition Assay ic50->topo mechanism Elucidate Mechanism (Apoptosis, Topo Inhibition) apoptosis->mechanism topo->mechanism

Workflow for evaluating anticancer activity.

Experimental Protocol 2.1: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of human cancer cell lines. This protocol is a standard, robust method for assessing cell viability.[9][10]

Materials:

  • Human cancer cell lines (e.g., HCT116-colon, A549-lung, MCF-7-breast)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates, incubator (37 °C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000–10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to ensure cell attachment. The choice of seeding density is critical to ensure cells are in a logarithmic growth phase during treatment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in each well with 100 µL of medium containing the desired concentrations of the compound (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO, concentration not exceeding 0.1%) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37 °C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Predicted Data Outcome: Cytotoxicity

The results of the MTT assay can be summarized in a table for clear comparison.

Cell LineTissue of OriginPredicted IC₅₀ (µM) of this compound
HCT116Colon Carcinoma1 - 10
A549Lung Carcinoma5 - 20
MCF-7Breast Carcinoma1 - 15
Doxorubicin(Positive Control)< 1

Section 3: Predicted Antimicrobial Activity

Rationale: The 4-quinolone core is famously the basis for the quinolone class of antibiotics.[3][11] The mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes vital for DNA replication. Furthermore, halogenated 8-hydroxyquinolines are known for their broad-spectrum antimicrobial properties, acting against both bacteria and fungi.[12][13][14] The introduction of two bromine atoms is expected to increase the lipophilicity of this compound, potentially enhancing its ability to penetrate microbial cell walls and membranes. This structural feature, combined with the inherent activity of the quinoline nucleus, strongly suggests potential as an antimicrobial agent.

Investigative Workflow for Antimicrobial Potential

cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Activity Characterization start Synthesized Compound mic Protocol 3.1: MIC Determination (Gram+, Gram-, Fungi) start->mic mic_result Determine MIC Values mic->mic_result timekill Protocol 3.2: Time-Kill Assay mic_result->timekill bactericidal Bactericidal vs. Bacteriostatic timekill->bactericidal

Workflow for evaluating antimicrobial activity.

Experimental Protocol 3.1: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of various microorganisms. This broth microdilution method is the gold standard for quantitative antimicrobial susceptibility testing.[12][14]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Fungal strain (Candida albicans ATCC 90028)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Test compound (stock solution in DMSO)

  • Standard antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • Sterile 96-well microplates

Procedure:

  • Inoculum Preparation: Culture the microbial strains overnight. Dilute the cultures in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. This standardized inoculum size is crucial for reproducibility.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth to obtain a range of concentrations (e.g., 128 to 0.25 µg/mL).

  • Inoculation: Add 50 µL of the standardized microbial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.

  • Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a vehicle control (broth with inoculum and DMSO).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria, and at 35 °C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Predicted Data Outcome: Antimicrobial Activity

MIC values provide a clear quantitative measure of antimicrobial potency.

MicroorganismTypePredicted MIC (µg/mL) of this compound
Staphylococcus aureusGram-positive Bacteria8 - 32
Escherichia coliGram-negative Bacteria16 - 64
Candida albicansFungus (Yeast)16 - 32
Ciprofloxacin(Bacterial Control)< 2
Fluconazole(Fungal Control)< 4

Section 4: Predicted Neuroprotective Activity

Rationale: Neurodegenerative diseases like Alzheimer's and Parkinson's are pathologically linked to oxidative stress, neuroinflammation, and metal ion dyshomeostasis.[15] Quinoline and isoquinoline alkaloids have demonstrated significant neuroprotective effects through various mechanisms.[15][16] Key among these is the activation of the Keap1-Nrf2 pathway, a primary cellular defense mechanism against oxidative stress.[17] The 4-hydroxyquinoline structure possesses antioxidant potential, and the ability of the 8-substituted quinoline core to chelate redox-active metal ions (like copper and iron) could mitigate the production of harmful reactive oxygen species (ROS). We postulate that this compound could exert neuroprotective effects by scavenging free radicals and/or activating endogenous antioxidant pathways.

Plausible Neuroprotective Signaling Pathway

cluster_n compound This compound keap1_nrf2 Keap1-Nrf2 Complex compound->keap1_nrf2 Stabilizes Nrf2? ros Oxidative Stress (e.g., H₂O₂) ros->keap1_nrf2 Induces nrf2 Nrf2 (Released) keap1_nrf2->nrf2 Dissociation nucleus Nucleus nrf2->nucleus Translocation are ARE (Antioxidant Response Element) nrf2->are Binds to genes Transcription of Antioxidant Genes (HO-1, NQO1) protection Cellular Protection genes->protection

Predicted activation of the Keap1-Nrf2 antioxidant pathway.

Experimental Protocol 4.1: In Vitro Neuroprotection Assay

Objective: To assess the ability of this compound to protect neuronal cells from oxidative stress-induced cell death. The use of H₂O₂ provides a direct and quantifiable oxidative insult.[18]

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium with 10% FBS

  • Test compound (stock in DMSO)

  • Hydrogen peroxide (H₂O₂)

  • MTT solution (5 mg/mL in PBS)

  • 96-well plates, incubator, microplate reader

Procedure:

  • Cell Seeding and Differentiation: Seed SH-SY5Y cells in 96-well plates. Differentiate them into a more neuron-like phenotype by treating with retinoic acid (10 µM) for 5-7 days. This step is crucial as it yields cells with greater susceptibility to neurotoxins.

  • Pre-treatment: Replace the medium with fresh medium containing various concentrations of the test compound (e.g., 1 to 50 µM). Incubate for 2 hours.

  • Oxidative Insult: Add H₂O₂ to the wells to a final concentration that induces approximately 50% cell death (e.g., 100-200 µM, to be determined empirically). Do not add H₂O₂ to the control wells.

  • Incubation: Incubate the plates for 24 hours at 37 °C.

  • Viability Assessment: Assess cell viability using the MTT assay as described in Protocol 2.1 (Steps 4-7).

  • Analysis: Calculate the percentage of cell viability, comparing the H₂O₂-treated group with the compound-pretreated groups. A significant increase in viability in the pretreated groups indicates a neuroprotective effect.

Conclusion

This compound stands as a promising yet uncharacterized molecule at the intersection of several validated pharmacophores. Based on robust structure-activity relationship data from its chemical neighbors, we have constructed a strong, evidence-based hypothesis for its potential as a multi-action therapeutic agent. The predicted biological profile encompasses significant anticancer activity , likely driven by apoptosis induction or enzyme inhibition; broad-spectrum antimicrobial effects targeting both bacteria and fungi; and potent neuroprotective properties rooted in antioxidant mechanisms.

This guide provides more than just a prediction; it offers a complete, actionable research framework. The detailed experimental workflows, validated protocols, and clear data presentation formats are designed to enable a systematic and efficient investigation by researchers, scientists, and drug development professionals. The successful execution of this research plan will not only elucidate the specific biological activities of this compound but will also contribute valuable insights to the broader field of quinoline-based drug discovery. It is our scientific opinion that this compound warrants comprehensive investigation as a novel lead for developing next-generation therapeutics.

References

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  • ChemRxiv. (2022). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. Retrieved from [Link]

  • Musioł, R., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(23), 5749. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. [Diagram]. Retrieved from [Link]

  • Thieme Connect. (2013). Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. Retrieved from [Link]

  • Al-Obaid, A. M., et al. (2011). Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. European Journal of Medicinal Chemistry, 46(11), 5323-5337. Retrieved from [Link]

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  • ResearchGate. (n.d.). Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(-)-P7C3-S243], with Improved Druglike Properties. Retrieved from [Link]

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Navigating the Synthesis and Handling of 3,8-Dibromo-4-hydroxyquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] The introduction of halogen atoms, particularly bromine, into the quinoline ring system can significantly modulate a compound's physicochemical properties and biological efficacy.[3] 3,8-Dibromo-4-hydroxyquinoline is one such compound, a valuable intermediate in the synthesis of more complex molecules for drug discovery and development.[4] However, as with many halogenated heterocyclic compounds, a thorough understanding of its safe handling, potential hazards, and emergency procedures is paramount for the protection of laboratory personnel and the environment.

This in-depth technical guide provides a comprehensive overview of the safety and handling of this compound, designed for researchers, scientists, and drug development professionals. Moving beyond a standard Safety Data Sheet (SDS), this document elucidates the rationale behind safety protocols, offering practical insights to foster a culture of safety and scientific integrity in the laboratory.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of this compound is essential for its safe handling and for anticipating its behavior under various experimental conditions.

PropertyValueRemarks
Physical State Solid, powder.May be off-white to pale yellow in appearance.[5][6]
Molecular Formula C₉H₅Br₂NO
Molecular Weight 302.95 g/mol
Melting Point 197 - 203 °C[7]
Solubility Insoluble in water.Soluble in some organic solvents.[7]
Decomposition Thermal decomposition can lead to the release of irritating gases and vapors.[5]This includes nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen bromide (HBr).

Hazard Identification and Toxicological Profile

While specific toxicological data for this compound is limited, the known hazards of structurally related compounds, such as 8-hydroxyquinoline and other brominated quinolines, provide a basis for a precautionary approach. The toxicity of substituted quinolines is highly dependent on the nature and position of their substituents.[1]

Primary Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[6][7]

  • Skin Corrosion/Irritation: May cause skin irritation. Prolonged or repeated contact may lead to dermatitis.

  • Serious Eye Damage/Irritation: Causes serious eye damage.

  • Respiratory Irritation: May cause respiratory tract irritation. Inhalation of dust should be avoided.

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[5]

The quinoline ring itself is associated with potential carcinogenicity and can cause liver and kidney damage with chronic exposure.[8] The presence of bromine atoms can enhance both the therapeutic activity and the toxic potential of the molecule.[3]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is crucial when handling this compound.

Engineering Controls
  • Fume Hood: All handling of this compound powder, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

The selection of PPE is the last line of defense against chemical exposure and should be chosen based on a thorough risk assessment.[9][10]

  • Eye and Face Protection: Chemical safety goggles are mandatory.[11][12] A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as when handling larger quantities or during vigorous reactions.[10][12]

  • Skin Protection:

    • Gloves: Disposable nitrile gloves are the minimum requirement for incidental contact.[12] For prolonged handling or when immersion is possible, consider using double gloves or more robust chemical-resistant gloves.[12][13] Always inspect gloves for tears or punctures before use and change them immediately if contaminated.

    • Lab Coat: A flame-resistant lab coat is recommended.[10] Ensure it is fully buttoned to protect underlying clothing and skin.

  • Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[10][11]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Handling this compound fume_hood Work in a certified chemical fume hood start->fume_hood eye_protection Wear chemical safety goggles (and face shield if splash risk) fume_hood->eye_protection gloves Wear nitrile gloves (double-glove for extended handling) eye_protection->gloves lab_coat Wear a fully buttoned flame-resistant lab coat gloves->lab_coat respirator Use a respirator if engineering controls are insufficient lab_coat->respirator proceed Proceed with experiment respirator->proceed Sufficient Protection

Caption: PPE workflow for handling this compound.

Safe Handling and Storage

Adherence to strict handling and storage protocols is essential to prevent accidental exposure and maintain the integrity of the compound.

Handling
  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust. Use appropriate tools for transfer, such as a spatula or powder funnel.

  • Grounding: When transferring large quantities of the powder, ensure that equipment is properly grounded to prevent static discharge, which could ignite flammable solvents.

  • Incompatible Materials: Keep away from strong oxidizing agents.

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[5][6] Do not eat, drink, or smoke in the laboratory.[5][6]

Storage
  • Container: Store in a tightly sealed, properly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials.[6]

  • Security: Store in a locked cabinet or other secure location to prevent unauthorized access.[5]

Emergency Procedures and First Aid

Prompt and appropriate action is critical in the event of an accidental exposure or spill.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5][6]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5][6]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][6]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.[5][6]

Spill Response
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, carefully sweep up the spilled solid material, avoiding dust generation. Place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.

  • Reporting: Report all spills to the appropriate laboratory safety personnel.

Spill_Response_Plan cluster_spill Spill Response Protocol spill Spill of this compound evacuate Evacuate non-essential personnel spill->evacuate ppe Don appropriate PPE evacuate->ppe contain Contain the spill and carefully sweep up solid ppe->contain dispose Place in a sealed container for hazardous waste contain->dispose decontaminate Decontaminate the spill area dispose->decontaminate report Report the spill to safety personnel decontaminate->report

Caption: Step-by-step spill response plan.

Waste Disposal

Proper disposal of this compound and its contaminated materials is an environmental and regulatory responsibility.

  • Categorization: As a halogenated organic compound, this waste must be segregated from non-halogenated waste streams.[14][15]

  • Collection: Collect waste in a designated, properly labeled, and sealed container for halogenated solid waste.

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company.[5] Do not dispose of it down the drain or in the regular trash. Incineration at high temperatures (around 1200 K) is a common method for the safe disposal of halogenated compounds.[16]

Conclusion

This compound is a valuable compound in the pursuit of new therapeutic agents. However, its potential hazards necessitate a diligent and informed approach to its handling. By integrating the principles of engineering controls, appropriate personal protective equipment, and strict adherence to safe handling and disposal protocols, researchers can mitigate the risks associated with this compound. This guide serves as a foundation for developing laboratory-specific standard operating procedures (SOPs) and fostering a proactive safety culture that protects both the scientist and the scientific endeavor.

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Methodological & Application

Applications of 3,8-Dibromo-4-hydroxyquinoline in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities.[1][2] From the pioneering antimalarial drug quinine to modern fluoroquinolone antibiotics, the versatility of the quinoline scaffold has been repeatedly demonstrated.[2] The introduction of functional groups, such as halogens and hydroxyl moieties, can profoundly influence the biological properties of these molecules, often enhancing their potency and modulating their mechanism of action. This guide focuses on the medicinal chemistry applications of a specific, yet underexplored, derivative: 3,8-Dibromo-4-hydroxyquinoline .

While direct and extensive research on this compound is emerging, the wealth of data on related brominated and hydroxylated quinolines provides a strong rationale for its investigation as a lead compound in drug discovery.[3][4] This document serves as a comprehensive resource for researchers, providing hypothesized synthetic routes, potential therapeutic applications, and detailed protocols for the evaluation of its biological activity. The insights presented herein are extrapolated from the established knowledge of similar molecular architectures and are intended to catalyze further exploration into the therapeutic potential of this promising scaffold.

Synthetic Pathways: Accessing the this compound Core

A robust and efficient synthesis is the gateway to exploring the medicinal chemistry of any novel compound. While a specific protocol for this compound is not extensively documented in publicly available literature, a plausible synthetic strategy can be devised based on established quinoline chemistry. The following proposed pathway is a logical starting point for its preparation.

Proposed Synthetic Workflow

A 4-Hydroxyquinoline B Bromination A->B Br₂, Solvent (e.g., Acetic Acid) C This compound B->C

Caption: Proposed direct bromination of 4-hydroxyquinoline.

Protocol 1: Synthesis of this compound via Direct Bromination

This protocol is adapted from general procedures for the bromination of activated quinoline systems.[5] The hydroxyl group at the 4-position activates the quinoline ring, directing electrophilic substitution.

Materials:

  • 4-Hydroxyquinoline

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium thiosulfate solution (10%)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-hydroxyquinoline (1 equivalent) in glacial acetic acid. Cool the solution in an ice bath.

  • Bromination: Slowly add a solution of bromine (2.2 equivalents) in glacial acetic acid to the cooled solution of 4-hydroxyquinoline with continuous stirring. The addition should be dropwise to control the reaction temperature.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully pour the reaction mixture into an ice-cold solution of 10% sodium thiosulfate to quench the excess bromine.

  • Neutralization and Extraction: Neutralize the acidic solution with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Therapeutic Potential and Applications in Medicinal Chemistry

The structural features of this compound, namely the presence of two bromine atoms and a hydroxyl group on the quinoline core, suggest a strong potential for diverse biological activities. The following sections outline the most promising areas for investigation.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of brominated quinoline and 4-hydroxyquinolone derivatives.[3][4] The introduction of bromine atoms can enhance lipophilicity, facilitating cell membrane penetration, and can also influence the electronic properties of the molecule, potentially leading to stronger interactions with biological targets.

Hypothesized Mechanism of Action: A plausible mechanism of anticancer action for this compound is the inhibition of DNA topoisomerase I .[6] This enzyme is crucial for DNA replication and repair in cancer cells, and its inhibition leads to DNA damage and subsequent apoptosis. The planar quinoline ring system can intercalate into the DNA, while the substituents can interact with the enzyme, stabilizing the DNA-topoisomerase I cleavage complex.

A This compound B Topoisomerase I Inhibition A->B C DNA Strand Break Accumulation B->C D Apoptosis C->D

Caption: Hypothesized anticancer mechanism of action.

Table 1: Anticancer Activity of Related Bromoquinoline Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineC6, HeLa, HT295.45–9.6 µg/mL[3]
6,8-Dibromo-5-nitroquinolineHT2926.2[3]
Modified 4-hydroxyquinolone analogue (3d)MCF-734.2[4]
Modified 4-hydroxyquinolone analogue (3d)HCT11646.5[4]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of this compound against various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete medium to achieve the desired final concentrations. The final DMSO concentration should be below 0.5%. Add 100 µL of the compound-containing medium to the wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antimicrobial Activity

The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery.[1] The 4-hydroxyquinolone moiety, in particular, is present in several natural and synthetic compounds with antibacterial and antifungal properties.[2] The presence of bromine atoms can further enhance this activity.[7]

Hypothesized Mechanism of Action: The antimicrobial activity of 4-hydroxyquinolones is often attributed to their ability to chelate metal ions that are essential for microbial enzyme function.[8] The 4-hydroxy group and the ring nitrogen can form stable complexes with metal ions like Fe²⁺, Zn²⁺, and Cu²⁺, disrupting crucial metabolic pathways in bacteria and fungi.

A This compound B Metal Ion Chelation (e.g., Fe²⁺, Zn²⁺) A->B C Inhibition of Metalloenzymes B->C D Disruption of Microbial Metabolism C->D E Bacterial/Fungal Cell Death D->E

Caption: Hypothesized antimicrobial mechanism of action.

Table 2: Antimicrobial Activity of Related Bromo-Substituted Heterocycles

CompoundMicroorganismMIC (µg/mL)Reference
2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazideE. coli1.56[1]
2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazideL. monocytogenes1.56[1]
2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazideC. albicans0.78[1]
2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazideA. flavus0.097[1]
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of this compound against various bacterial and fungal strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in the appropriate broth in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the corresponding broth.

  • Inoculation: Add the microbial inoculum to each well of the microplate. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Structure-Activity Relationship (SAR) Insights and Future Directions

While specific SAR studies on this compound are yet to be conducted, valuable insights can be drawn from the broader class of quinoline derivatives.

  • Position of Bromine: The placement of bromine atoms at positions 3 and 8 is likely to significantly influence the compound's activity. Position 8 is known to be important for metal chelation in 8-hydroxyquinolines. The bromine at position 3 may modulate the electronic properties of the heterocyclic ring.

  • The 4-Hydroxy Group: This group is crucial for the potential metal-chelating properties and may also act as a hydrogen bond donor, facilitating interactions with biological targets.

  • Derivatization Potential: The 4-hydroxy group offers a handle for further chemical modifications, such as etherification or esterification, to generate a library of derivatives for SAR studies. The N-H of the quinolone tautomer can also be a site for substitution.

Future research should focus on the synthesis of a series of analogues of this compound with modifications at various positions to systematically explore the SAR. This will enable the optimization of the lead compound to enhance its potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Based on the extensive literature on related brominated and hydroxylated quinolines, this compound is predicted to exhibit significant anticancer and antimicrobial activities. This guide provides a foundational framework for researchers to initiate their investigations, from a plausible synthetic route to detailed protocols for biological evaluation. The exploration of this compound and its derivatives holds the potential to yield new lead compounds that could address unmet medical needs in oncology and infectious diseases.

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  • Abdou, M. M. (2018). Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. Monatshefte für Chemie-Chemical Monthly, 149(12), 2215-2228. Available at: [Link]

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  • de Oliveira, A. P., et al. (2022). Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus. Future Microbiology, 17(6), 425-436. Available at: [Link]

Sources

The Strategic Utility of 3,8-Dibromo-4-hydroxyquinoline in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Complex Molecule Synthesis

In the landscape of contemporary drug discovery and materials science, the quinoline nucleus stands as a privileged scaffold, underpinning the structure of numerous biologically active compounds and functional materials.[1] Among the vast array of substituted quinolines, 3,8-dibromo-4-hydroxyquinoline emerges as a particularly valuable intermediate. Its unique substitution pattern, featuring two bromine atoms at electronically and sterically distinct positions (the electron-deficient C3 position and the C8 position on the benzenoid ring), alongside a reactive hydroxyl group, offers a versatile platform for programmed, regioselective functionalization. This guide provides an in-depth exploration of this compound as a key building block, offering detailed protocols for its synthesis and its application in palladium-catalyzed cross-coupling reactions, which are foundational to modern synthetic chemistry.[2][3]

The strategic importance of this intermediate lies in its potential for differential reactivity. The bromine atom at the C3 position is anticipated to be more susceptible to certain palladium-catalyzed reactions compared to the C8-bromo substituent, enabling sequential and site-selective modifications. This characteristic allows for the controlled and efficient construction of complex molecular architectures, a critical aspect in the development of novel therapeutics and advanced materials. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the underlying scientific rationale for the experimental choices, thereby ensuring both reproducibility and a deeper understanding of the chemical transformations.

Synthesis of this compound: A Foundational Protocol

The synthesis of this compound is typically achieved through the direct bromination of 4-hydroxyquinoline. The electron-rich nature of the 4-hydroxyquinoline ring system facilitates electrophilic aromatic substitution. The presence of the hydroxyl group directs bromination to the activated positions. While various brominating agents can be employed, the following protocol outlines a common and effective method.

Experimental Protocol: Bromination of 4-Hydroxyquinoline

Materials and Reagents:

  • 4-Hydroxyquinoline

  • Glacial Acetic Acid

  • Bromine

  • Sodium thiosulfate solution (10% w/v)

  • Deionized water

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask

  • Filtration paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-hydroxyquinoline (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a solution of bromine (2.2 eq) in glacial acetic acid to the stirred solution of 4-hydroxyquinoline over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into a beaker containing cold water.

  • Quench the excess bromine by the dropwise addition of a 10% sodium thiosulfate solution until the orange color disappears.

  • The precipitated solid is collected by vacuum filtration using a Büchner funnel.

  • Wash the solid with copious amounts of deionized water to remove any residual acid.

  • Recrystallize the crude product from ethanol to afford this compound as a purified solid.

  • Dry the product under vacuum.

Characterization:

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Technique Expected Observations
¹H NMR Aromatic protons will show characteristic shifts and coupling patterns. The absence of signals corresponding to the H3 and H8 protons of the starting material will be indicative of successful dibromination. The hydroxyl proton may appear as a broad singlet.
¹³C NMR The spectrum will show signals for the nine carbon atoms of the quinoline core. The carbons attached to bromine (C3 and C8) will be shifted downfield.
Mass Spec. The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of this compound (C₉H₅Br₂NO), with a characteristic isotopic pattern due to the presence of two bromine atoms.
IR Spec. Characteristic absorption bands for the O-H stretch of the hydroxyl group, C=C stretching of the aromatic rings, and C-Br stretching will be present.

Application in Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[3][4] The differential reactivity of the two bromine atoms presents an opportunity for regioselective functionalization. Generally, in dihaloquinolines, the halogen at the 4-position is more reactive in Suzuki couplings.[2] While specific studies on the 3,8-dibromo isomer are limited, it is plausible that the C3-Br bond, being on the more electron-deficient pyridine ring, may exhibit higher reactivity towards oxidative addition to the palladium(0) catalyst compared to the C8-Br bond on the benzene ring. This differential reactivity can be exploited for sequential, site-selective cross-couplings.

Workflow for Regioselective Cross-Coupling

G A This compound B Suzuki-Miyaura or Buchwald-Hartwig Reaction A->B C Mono-functionalized Intermediate (e.g., 3-Aryl-8-bromo-4-hydroxyquinoline) B->C D Suzuki-Miyaura or Buchwald-Hartwig Reaction C->D Different or Same Coupling Partner E Di-functionalized Product (e.g., 3-Aryl-8-amino-4-hydroxyquinoline) D->E

Caption: A generalized workflow for the sequential functionalization of this compound.

Application Note 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron reagent with a halide.[5] This reaction is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals.[6]

Causality Behind Experimental Choices
  • Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ or a combination of a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand is commonly used. The ligand stabilizes the palladium center and influences its reactivity.

  • Ligand: The choice of phosphine ligand is crucial for an efficient catalytic cycle. Bulky, electron-rich ligands often enhance the rate of oxidative addition and reductive elimination.

  • Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates transmetalation. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used. The water is necessary for the base to be effective.

Protocol: Regioselective Suzuki-Miyaura Coupling of this compound

This protocol is a generalized procedure and may require optimization for specific substrates. The key to achieving regioselectivity will be careful control of reaction conditions, particularly temperature and reaction time.

Materials and Reagents:

  • This compound

  • Arylboronic acid (1.1 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Deionized water

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and K₂CO₃ (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Pd(PPh₃)₄ (0.05 eq) to the flask under the inert atmosphere.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. To favor mono-substitution, the reaction should be stopped once the starting material is consumed and before significant formation of the di-substituted product is observed.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the mono-arylated product.

Comparative Data for Suzuki Coupling Conditions:

CatalystLigandBaseSolventTemperature (°C)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100
Pd₂(dba)₃XPhosCs₂CO₃Dioxane/H₂O90
PdCl₂(dppf)-K₂CO₃DMF/H₂O85

Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides and amines.[4][7] This reaction is of immense importance in medicinal chemistry as the aniline moiety is a key component of many drugs.[8]

Catalytic Cycle of Buchwald-Hartwig Amination

G cluster_cycle Catalytic Cycle A Pd(0)Ln B Ar-Pd(II)(X)Ln A->B Oxidative Addition (Ar-X) C [Ar-Pd(II)(NHR'R'')Ln]+X- B->C Amine Coordination (HNR'R'') D Ar-Pd(II)(NR'R'')Ln C->D Deprotonation (Base) D->A Reductive Elimination E Ar-NR'R'' D->E

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol: Regioselective Buchwald-Hartwig Amination of this compound

Similar to the Suzuki-Miyaura coupling, achieving regioselectivity in the Buchwald-Hartwig amination of this compound will depend on fine-tuning the reaction conditions. The use of bulky ligands can sometimes favor reaction at the more sterically accessible position.

Materials and Reagents:

  • This compound

  • Amine (primary or secondary) (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • XPhos (0.08 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas supply

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • In a glovebox or under a stream of inert gas, add NaOtBu (1.4 eq) to a Schlenk tube.

  • Add this compound (1.0 eq), the amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.08 eq).

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

This compound is a highly valuable and versatile intermediate in organic synthesis. Its potential for regioselective functionalization through palladium-catalyzed cross-coupling reactions opens up avenues for the efficient synthesis of a diverse range of complex molecules. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to explore the full synthetic potential of this scaffold. Further investigations into the optimization of regioselective reactions and the exploration of other cross-coupling methodologies will undoubtedly expand the utility of this compound in the development of novel pharmaceuticals and functional materials.

References

  • Studies of one-pot double couplings on dibromoquinolines. PMC. [Link]

  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. PMC. [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group. [Link]

  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. ResearchGate. [Link]

  • Synthesis of 8-bromo-4-hydroxy-3-(1H-tetrazole-5-yl)quinoline. PrepChem.com. [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

  • Palladium-Catalyzed Reactions. MDPI. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

Sources

Application Notes and Protocols: Evaluation of 3,8-Dibromo-4-hydroxyquinoline Derivatives for Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer properties.[1][2] The versatility of the quinoline ring allows for substitutions that can significantly modulate its pharmacological profile. Halogenation, in particular, is a well-established strategy in drug design to enhance the potency of bioactive molecules. The introduction of bromine atoms into the quinoline system can profoundly influence its electronic properties, lipophilicity, and ability to interact with biological targets, often leading to enhanced anticancer efficacy.[3]

Several studies have highlighted the potent antiproliferative effects of brominated quinolines. For instance, derivatives such as 5,7-dibromo-8-hydroxyquinoline have demonstrated significant cytotoxic activity against various cancer cell lines, including those of the brain, cervix, and colon.[3] The mechanism of action for many of these compounds is linked to the induction of apoptosis, or programmed cell death, a critical pathway for eliminating malignant cells.[4][5]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the evaluation of novel 3,8-dibromo-4-hydroxyquinoline derivatives as potential anticancer agents. It provides a structured framework, from a proposed synthetic route to detailed, field-proven protocols for assessing cytotoxicity and elucidating the primary mechanism of action. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible results for the characterization of this promising class of compounds.

Part 1: Synthesis of this compound

A plausible synthetic route for this compound can be conceptualized based on established quinoline synthesis methods, such as the Conrad-Limpach synthesis, followed by regioselective bromination. The following protocol is a generalized representation.

Proposed Synthetic Workflow

A 2-Bromoaniline C Step 1: Condensation (High Temperature) A->C B Diethyl Malonate B->C D Ethyl 2-(2-bromoanilino)acrylate C->D Formation of enamine intermediate E Step 2: Thermal Cyclization (Dowtherm A, ~250°C) D->E F 8-Bromo-4-hydroxyquinolin-2(1H)-one E->F Intramolecular cyclization G Step 3: Hydrolysis & Decarboxylation (if necessary) F->G H 8-Bromo-4-hydroxyquinoline G->H I Step 4: Electrophilic Bromination (N-Bromosuccinimide, Acetic Acid) H->I J This compound (Target Compound) I->J Bromination at C3 position cluster_0 Apoptotic Stimulus (e.g., this compound) cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Phase Compound Test Compound Bcl2 Bcl-2 (Anti-apoptotic) (Expression Decreases) Compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) (Expression Increases) Compound->Bax Upregulates Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito Inhibits Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 Activates ActiveCasp3 Active (Cleaved) Caspase-3 ActiveCasp9->ActiveCasp3 Cleaves & Activates Casp3 Pro-Caspase-3 Casp3->ActiveCasp3 CleavedPARP Cleaved PARP ActiveCasp3->CleavedPARP Cleaves PARP PARP PARP->CleavedPARP Apoptosis Apoptosis CleavedPARP->Apoptosis cluster_arrest Potential Arrest Points G1 G1 Phase (2n DNA content) S S Phase (DNA Synthesis) G1->S G1/S Checkpoint Arrest_G1 G2M G2/M Phase (4n DNA content) S->G2M S Checkpoint Mitosis Mitosis G2M->Mitosis G2/M Checkpoint Arrest_G2M Mitosis->G1 Cytokinesis

Sources

Application Notes & Protocols for the Antibacterial and Antifungal Screening of 3,8-Dibromo-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of bioactive compounds. Specifically, halogenated quinoline derivatives have demonstrated significant potential as antimicrobial agents, capable of eradicating drug-resistant pathogens and their persistent biofilm communities.[1][2] The 8-hydroxyquinoline motif is also well-established for its broad-spectrum antibacterial and antifungal activities.[3][4] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the systematic screening of a novel derivative, 3,8-Dibromo-4-hydroxyquinoline, for its potential antibacterial and antifungal efficacy. We present detailed, field-proven protocols for determining key quantitative metrics, including the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC), grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Scientific Rationale and Background

The Quinolone Core: A Validated Antimicrobial Target

Quinolone-based antibiotics are a critical class of chemotherapeutic agents that function as bactericidal drugs.[5] Their primary mechanism of action involves the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[6][7] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By stabilizing the enzyme-DNA cleavage complex, quinolones introduce lethal single- and double-strand breaks into the bacterial chromosome, ultimately leading to cell death.[8][9] Eukaryotic cells lack these specific enzyme homologues, providing a basis for the selective toxicity of quinolones.[5] This well-understood mechanism provides a strong rationale for investigating novel quinoline derivatives like this compound as potential antibacterial agents.

Fig 1. Hypothesized Mechanism of Quinolone Action Compound 3,8-Dibromo-4- hydroxyquinoline CellEntry Bacterial Cell Entry (e.g., via porins) Compound->CellEntry Penetrates membrane Target DNA Gyrase & Topoisomerase IV CellEntry->Target Binds to target enzymes Complex Stable Quinolone-Enzyme- DNA Ternary Complex Target->Complex Stabilizes cleaved DNA complex DSB Double-Strand DNA Breaks Complex->DSB ReplicationBlock Replication Fork Stalling Complex->ReplicationBlock CellDeath Bacterial Cell Death DSB->CellDeath Induces ReplicationBlock->CellDeath Induces

Hypothesized Mechanism of Quinolone Action
The Role of Halogenation in Bioactivity

The introduction of halogen atoms, such as bromine, into a molecular scaffold can profoundly influence its physicochemical properties and biological activity. Halogenation can enhance a compound's lipophilicity, facilitating its passage across microbial cell membranes. Furthermore, halogens can form halogen bonds and other electrostatic interactions, potentially strengthening the binding affinity of the compound to its molecular target. Studies on other halogenated quinolines have shown potent activity against drug-resistant Gram-positive bacteria, suggesting that the dibromo substitution in the target compound may be a critical feature for its efficacy.[1][2]

Compound Preparation and Handling

The accurate preparation of the test article is fundamental to the reliability of screening results.

Protocol: Stock Solution Preparation

  • Safety First: Before handling, thoroughly review the Material Safety Data Sheet (MSDS) for this compound. Perform all work in a certified chemical fume hood, wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Solubility Testing: Determine the optimal solvent for the compound. High-purity dimethyl sulfoxide (DMSO) is a common starting point for poorly soluble compounds. Test solubility by adding small, precise amounts of solvent to a pre-weighed quantity of the compound until it fully dissolves.

  • Stock Solution Preparation (e.g., 10 mg/mL):

    • Accurately weigh a suitable amount (e.g., 10.0 mg) of this compound using a calibrated analytical balance.

    • Aseptically transfer the powder to a sterile, conical tube.

    • Add the appropriate volume of sterile-filtered, anhydrous DMSO (e.g., 1.0 mL for a 10 mg/mL stock) to dissolve the compound completely. Vortex gently if necessary.

  • Sterilization: The stock solution should be sterilized by passing it through a 0.22 µm syringe filter into a sterile, light-protected storage vial. This prevents microbial contamination of the experimental assays.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light to prevent photodegradation.

Part I: Antibacterial Screening

This section details the protocol for determining the antibacterial activity of this compound using the broth microdilution method, in accordance with CLSI guidelines.[10][11] This method is considered a gold standard for establishing the Minimum Inhibitory Concentration (MIC).[12][13]

Fig 2. Antibacterial Screening Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Compound Stock Solution D Perform 2-fold Serial Dilutions in 96-well Plate A->D B Culture Bacteria (e.g., S. aureus) C Adjust Inoculum to 0.5 McFarland B->C E Inoculate Wells with Standardized Bacteria C->E D->E F Incubate Plate (18-24h at 37°C) E->F G Determine MIC (Lowest concentration with no visible growth) F->G H Plate from Clear Wells onto Agar G->H I Determine MBC (Lowest concentration with ≥99.9% killing) H->I

Antibacterial Screening Workflow
Materials and Reagents
  • Test Compound: this compound stock solution (e.g., 10 mg/mL in DMSO).

  • Bacterial Strains: A representative panel including:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Methicillin-resistant S. aureus (MRSA, clinical isolate).

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).

  • Growth Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) and Tryptic Soy Agar (TSA).

  • Reagents: Sterile saline (0.85% NaCl), 0.5 McFarland turbidity standard.

  • Apparatus: Sterile 96-well flat-bottom microtiter plates, multichannel pipettes, incubator (37°C), sterile petri dishes.

  • Controls:

    • Positive Control: Ciprofloxacin or another appropriate broad-spectrum antibiotic.

    • Growth Control: Wells with media and inoculum only.

    • Sterility Control: Wells with media only.

    • Solvent Control: Wells with media, inoculum, and the highest concentration of DMSO used.

Step-by-Step Protocol: MIC & MBC Determination

Day 1: Assay Setup

  • Inoculum Preparation:

    • From a fresh (18-24h) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Prepare the final working inoculum by diluting this suspension 1:150 in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[14]

  • Plate Preparation:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add an additional 100 µL of the compound stock solution (appropriately diluted from the main stock to achieve the starting concentration) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.[15]

    • This creates a concentration gradient (e.g., from 128 µg/mL to 0.25 µg/mL).

    • Designate wells for controls (growth, sterility, solvent, and reference antibiotic).

  • Inoculation:

    • Add 100 µL of the final working inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the plate (e.g., with a breathable film or lid) and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.[12]

Day 2: Data Collection and Analysis

  • MIC Determination:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[13]

  • MBC Determination:

    • From each well that shows no visible growth (the MIC well and those with higher concentrations), aspirate 10 µL and spot-plate it onto a TSA plate.

    • Incubate the TSA plates at 37°C for 24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[14]

Data Presentation and Interpretation

Summarize the results in a clear, tabular format.

Microorganism Compound MIC (µg/mL) MBC (µg/mL) Interpretation (MBC/MIC Ratio)
S. aureus ATCC 29213This compound24Bactericidal (≤4)
MRSA (Clinical Isolate)This compound48Bactericidal (≤4)
E. coli ATCC 25922This compound32>128Bacteriostatic (>4)
P. aeruginosa ATCC 27853This compound>128>128Inactive
S. aureus ATCC 29213Ciprofloxacin (Control)0.51Bactericidal (≤4)
  • Interpretation: The MBC/MIC ratio is a key indicator of the compound's mode of action. A ratio of ≤4 suggests the compound is bactericidal, while a ratio >4 suggests it is bacteriostatic.

Part II: Antifungal Screening

This protocol is adapted for fungi based on CLSI document M27 for yeasts and M38-A2 for filamentous fungi, and EUCAST guidelines.[16][17][18]

Fig 3. Antifungal Screening Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Compound Stock Solution D Perform 2-fold Serial Dilutions in RPMI-1640 A->D B Culture Fungi (e.g., C. albicans) C Prepare Standardized Spore/Cell Suspension B->C E Inoculate Wells with Standardized Fungi C->E D->E F Incubate Plate (24-72h at 35°C) E->F G Determine MIC (Lowest concentration with ~50% growth inhibition) F->G H Plate from Clear Wells onto SDA G->H I Determine MFC (Lowest concentration with ≥99.9% killing) H->I

Antifungal Screening Workflow
Materials and Reagents
  • Test Compound: this compound stock solution.

  • Fungal Strains:

    • Yeasts: Candida albicans (e.g., ATCC 90028), Candida auris (e.g., B11221), Cryptococcus neoformans (e.g., H99).

    • Molds: Aspergillus fumigatus (e.g., ATCC 204305).

  • Growth Media: RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS), Sabouraud Dextrose Agar (SDA).

  • Apparatus: Sterile 96-well flat-bottom microtiter plates, multichannel pipettes, incubator (35°C), hemocytometer or spectrophotometer.

  • Controls:

    • Positive Control: Amphotericin B or Fluconazole.

    • Growth, Sterility, and Solvent Controls: As described in the antibacterial section.

Step-by-Step Protocol: MIC & MFC Determination

Day 1: Assay Setup

  • Inoculum Preparation:

    • Yeasts: Grow the yeast strain in Sabouraud Dextrose Broth for 24h. Wash cells with sterile saline. Adjust the cell suspension to a concentration of 1-5 x 10⁶ cells/mL using a hemocytometer. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ cells/mL.[19]

    • Molds: Grow the mold on an SDA plate for 5-7 days until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ conidia/mL.

  • Plate Preparation:

    • Follow the same serial dilution procedure as in the antibacterial protocol (Section 3.2, Step 2), but use RPMI-1640 as the diluent.

  • Inoculation:

    • Add 100 µL of the final working fungal inoculum to each well (except sterility control).

  • Incubation:

    • Seal the plate and incubate at 35°C. Incubation times vary by organism: 24-48 hours for Candida spp., and up to 72 hours for Cryptococcus and Aspergillus spp.[18][20]

Day 2-4: Data Collection and Analysis

  • MIC Determination:

    • The MIC endpoint is determined as the lowest compound concentration that causes a significant reduction in growth (typically ≥50%) compared to the growth control.[21] This can be assessed visually or by reading the optical density at 530 nm.

  • MFC Determination:

    • Follow the same procedure as for MBC (Section 3.2, Step 6), but plate onto SDA plates.

    • Incubate the SDA plates at 35°C for 48-72 hours.

    • The MFC is the lowest concentration that results in no fungal growth or only a few (≤3) colonies, representing a ≥99.9% fungicidal activity.

Data Presentation and Interpretation
Microorganism Compound MIC (µg/mL) MFC (µg/mL) Interpretation (MFC/MIC Ratio)
C. albicans ATCC 90028This compound816Fungicidal (≤4)
C. auris B11221This compound48Fungicidal (≤4)
A. fumigatus ATCC 204305This compound16>128Fungistatic (>4)
C. albicans ATCC 90028Amphotericin B (Control)0.250.5Fungicidal (≤4)
  • Interpretation: An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity.

Concluding Remarks and Future Directions

The protocols detailed in this guide provide a robust and standardized framework for the initial antibacterial and antifungal evaluation of this compound. A positive "hit" from this primary screening—characterized by low MIC values against clinically relevant or drug-resistant pathogens—is a critical first step in the drug discovery pipeline.

Subsequent investigations should aim to:

  • Screen against a broader panel of multidrug-resistant bacterial and fungal strains.

  • Perform cytotoxicity assays using mammalian cell lines (e.g., HeLa, HepG2) to determine the compound's selectivity index.

  • Investigate activity against microbial biofilms, a common cause of persistent infections.[2]

  • Conduct mechanism-of-action studies to confirm inhibition of target enzymes like DNA gyrase or to identify novel targets.

  • Explore time-kill kinetics to understand the dynamics of microbial killing.[4]

By systematically applying these validated protocols, researchers can effectively characterize the antimicrobial potential of this compound and determine its viability as a lead candidate for further development.

References

  • Quinolone antibiotic. Wikipedia. [Link]

  • Mechanism of action of and resistance to quinolones. National Center for Biotechnology Information (PMC). [Link]

  • Mechanism of Quinolone Action and Resistance. National Center for Biotechnology Information (PMC). [Link]

  • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. MDPI. [Link]

  • Mechanism of Quinolone Action and Resistance. ACS Publications. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. RSC Publishing. [Link]

  • EUCAST Home. European Society of Clinical Microbiology and Infectious Diseases (ESCMID). [Link]

  • Broth microdilution. Wikipedia. [Link]

  • Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. MedChemComm (RSC Publishing). [Link]

  • EUCAST Home. The European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Determination of Antifungal MICs by a Rapid Susceptibility Assay. National Center for Biotechnology Information (PMC). [Link]

  • The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. National Center for Biotechnology Information (PMC). [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. ACS Publications. [Link]

  • (PDF) The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. ResearchGate. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food & Drug Administration (FDA). [Link]

  • Guidance Documents. The European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab, University of British Columbia. [Link]

  • Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. The European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Antifungal Susceptibility Testing: Current Approaches. National Center for Biotechnology Information (PMC). [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases (NICD). [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. National Center for Biotechnology Information (PMC). [Link]

  • Broth Dilution Method for MIC Determination. Microbe Online. [Link]

  • Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. National Center for Biotechnology Information. [Link]

  • Broth Microdilution Screening Method: Detect New Antifungal Compounds. YouTube. [Link]

  • Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. National Center for Biotechnology Information (PMC). [Link]

  • Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. MDPI. [Link]

  • 8‐Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis. National Center for Biotechnology Information (PMC). [Link]

  • 6,8-Dibromo- and 6,8-Diiodo-5,7-dihydroxyflavones as New Potent Antibacterial Agents. ResearchGate. [Link]

  • Scheme 1 Reaction of 8-hydroxyquinolines with dibromoxylenes... ResearchGate. [Link]

  • Natural source-derived compounds with antifungal activity against medically important fungi. Infectious Disease Reports. [Link]

  • Design, synthesis and evaluation of antifungal activity of 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives. National Center for Biotechnology Information (PMC). [Link]

  • Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarb. Semantic Scholar. [Link]

Sources

Application Notes and Protocols: 3,8-Dibromo-4-hydroxyquinoline as a Versatile Precursor for the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Quinolines in Medicinal Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] Its prevalence is a testament to its ability to interact with a wide range of biological targets. The strategic functionalization of the quinoline ring system allows for the fine-tuning of its pharmacological properties, making it a "privileged structure" in drug discovery. Among the various functionalized quinolines, halogenated derivatives, particularly those with multiple bromine substituents, serve as highly versatile intermediates for the construction of complex molecular architectures.

This guide focuses on the synthetic utility of 3,8-dibromo-4-hydroxyquinoline , a key building block for the synthesis of novel and diverse heterocyclic systems. The presence of two chemically distinct bromine atoms at the C3 and C8 positions, along with a hydroxyl group at C4, provides multiple reactive handles for sequential and site-selective modifications. This allows for the divergent synthesis of a wide array of fused and substituted quinoline-based heterocycles, which are of significant interest in the development of new therapeutic agents.[3][4] This document provides a comprehensive overview of the synthesis of this compound and detailed protocols for its application in the construction of novel heterocyclic frameworks, aimed at researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₉H₅Br₂NO
Molecular Weight 302.95 g/mol
Appearance Off-white to pale yellow solid (predicted)Inferred
Melting Point >250 °C (predicted)Inferred
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO), sparingly soluble in other organic solvents.Inferred

Spectroscopic Characterization (Predicted):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.8-12.2 (br s, 1H, -OH), 8.5-8.7 (d, 1H, H5), 8.2-8.4 (s, 1H, H2), 7.8-8.0 (d, 1H, H7), 7.4-7.6 (t, 1H, H6). Note: The chemical shifts are estimations and may vary.

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 170-175 (C4), 145-150 (C8a), 140-145 (C2), 135-140 (C8), 130-135 (C5), 125-130 (C7), 120-125 (C6), 115-120 (C4a), 100-105 (C3). Note: The chemical shifts are estimations and may vary.

  • IR (KBr, cm⁻¹): 3400-3200 (O-H stretch, broad), 3100-3000 (Ar C-H stretch), 1640-1620 (C=O stretch, quinolone tautomer), 1600-1450 (Ar C=C stretch), 700-600 (C-Br stretch).

  • Mass Spectrometry (EI): m/z (%) = 303/305/307 (M⁺, isotopic pattern for two bromine atoms).

Synthesis of this compound: A Proposed Pathway

While a direct, one-pot synthesis of this compound from simple precursors is not extensively documented, a plausible and efficient multi-step synthetic route can be proposed based on established quinoline chemistry. This pathway commences with the synthesis of 8-bromo-4-hydroxyquinoline, followed by the introduction of a cyano group at the 3-position, which is then converted to a bromine atom.

G cluster_0 Step 1: Synthesis of 8-Bromo-4-hydroxyquinoline cluster_1 Step 2: Cyanation at C3 cluster_2 Step 3: Bromination of the Cyano Group start1 4-Hydroxyquinoline prod1 8-Bromo-4-hydroxyquinoline start1->prod1 Bromination prod1_ref 8-Bromo-4-hydroxyquinoline prod2 8-Bromo-3-cyano-4-hydroxyquinoline prod1_ref->prod2 Cyanation prod2_ref 8-Bromo-3-cyano-4-hydroxyquinoline final_prod This compound prod2_ref->final_prod Sandmeyer-type Reaction G cluster_0 Selective C3 Functionalization cluster_1 Subsequent C8 Functionalization cluster_2 Intramolecular Cyclization start This compound c3_suzuki Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst) start->c3_suzuki c3_buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst) start->c3_buchwald prod_c3_aryl 3-Aryl-8-bromo-4-hydroxyquinoline c3_suzuki->prod_c3_aryl prod_c3_amino 3-Amino-8-bromo-4-hydroxyquinoline c3_buchwald->prod_c3_amino c8_suzuki Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, harsher conditions) prod_c3_aryl->c8_suzuki intramol Intramolecular Cyclization prod_c3_aryl->intramol prod_c3_amino->c8_suzuki prod_c3_amino->intramol prod_3_aryl_8_aryl 3,8-Diaryl-4-hydroxyquinoline c8_suzuki->prod_3_aryl_8_aryl prod_3_amino_8_aryl 3-Amino-8-aryl-4-hydroxyquinoline c8_suzuki->prod_3_amino_8_aryl c8_buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst, harsher conditions) fused_heterocycle Fused Heterocyclic Systems (e.g., Pyrrolo-, Pyrazolo-, Furo-quinolines) intramol->fused_heterocycle G start 3-Amino-8-bromo-4-hydroxyquinoline step1 Chlorination (POCl₃) start->step1 intermediate 3-Amino-8-bromo-4-chloroquinoline step1->intermediate step2 Reaction with alkyne intermediate->step2 step3 Palladium-catalyzed intramolecular cyclization step2->step3 final_prod Pyrrolo[3,2-c]quinoline derivative step3->final_prod

Sources

Application Note: A Validated Protocol for the Regioselective Bromination of 4-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Significance of Brominated Quinolines in Medicinal Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[1] The functionalization of the quinoline ring through halogenation, particularly bromination, serves as a pivotal synthetic strategy. Brominated quinolines are not only valuable as final drug products but also as versatile intermediates for further molecular elaboration through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery.[2][3]

4-hydroxyquinoline, existing in tautomeric equilibrium with its 4-quinolone form, presents a unique substrate for electrophilic substitution. The electron-donating nature of the hydroxyl/carbonyl group strongly activates the heterocyclic ring system, facilitating regioselective bromination. This application note provides a detailed, field-proven protocol for the synthesis of 3-bromo-4-hydroxyquinoline, a key building block for advanced pharmaceutical research. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and outline a comprehensive validation framework through modern analytical techniques.

Mechanistic Insight: The Electrophilic Aromatic Substitution Pathway

The bromination of 4-hydroxyquinoline proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The key to understanding the high regioselectivity of this reaction lies in the electronic properties of the substrate. 4-Hydroxyquinoline exists predominantly as the 4-quinolone tautomer, which is crucial for directing the incoming electrophile.

The hydroxyl group at the C4 position is a potent activating group, donating electron density into the ring system and stabilizing the positively charged intermediate (the sigma complex or arenium ion) formed during the electrophilic attack. This activation is most pronounced at the positions ortho and para to the hydroxyl group. In the quinoline ring system, the C3 position is ortho to the C4-hydroxyl group and is highly activated. Conversely, the pyridine ring is generally electron-deficient and less susceptible to electrophilic attack.[1]

The reaction is initiated by the polarization of molecular bromine (Br2), often assisted by a polar solvent, creating a potent electrophile (Brδ+). This electrophile is then attacked by the electron-rich C3 position of the 4-quinolone ring. The resulting arenium ion is resonance-stabilized, with the positive charge delocalized over the ring and involving the lone pair of the nitrogen atom. The final step is the deprotonation of the C3 position by a weak base (such as the solvent or a bromide ion), which restores the aromaticity of the ring and yields the 3-bromo-4-hydroxyquinoline product along with hydrogen bromide (HBr) as a byproduct.

G cluster_0 Reaction Mechanism A 4-Hydroxyquinoline (4-Quinolone Tautomer) C Electrophilic Attack at C3 Position A->C π-electrons attack Brδ+ B Polarized Bromine (Br-Br) B->C Generates Br- D Resonance-Stabilized Sigma Complex (Arenium Ion) C->D Formation of Intermediate E Deprotonation (Loss of H+) D->E Aromatization F 3-Bromo-4-hydroxyquinoline (Product) E->F Final Product Formation

Caption: Mechanism of electrophilic bromination of 4-hydroxyquinoline.

Experimental Protocol: Synthesis of 3-Bromo-4-hydroxyquinoline

This protocol is designed to be a self-validating system, incorporating in-process checks and a thorough purification and characterization workflow.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Hydroxyquinoline≥98%Sigma-AldrichStore in a cool, dry place.
Glacial Acetic AcidACS GradeFisher ScientificUse as the solvent.
Bromine (Br₂)≥99.5%Acros OrganicsHighly Corrosive and Toxic. Handle only in a chemical fume hood.
Sodium Thiosulfate (Na₂S₂O₃)Laboratory GradeVWRFor quenching excess bromine.
Sodium Bicarbonate (NaHCO₃)Laboratory GradeVWRFor neutralization.
Deionized Water--For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeEMD MilliporeFor drying organic layers.
Ethyl AcetateHPLC GradeFisher ScientificFor extraction and chromatography.
HexanesHPLC GradeFisher ScientificFor chromatography.
Equipment
  • Round-bottom flask (100 mL) equipped with a magnetic stir bar

  • Dropping funnel

  • Reflux condenser with a gas outlet to a scrubbing trap (containing sodium thiosulfate solution)

  • Ice-water bath

  • Heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glass column for chromatography

  • NMR tubes and appropriate deuterated solvent (e.g., DMSO-d₆)

Step-by-Step Methodology
  • Reaction Setup:

    • In a 100 mL round-bottom flask, dissolve 4-hydroxyquinoline (1.45 g, 10.0 mmol) in glacial acetic acid (20 mL).[4]

    • Stir the mixture at room temperature until all the solid has dissolved.

    • Equip the flask with a dropping funnel and a reflux condenser. Ensure the top of the condenser is connected via tubing to a gas trap containing a saturated solution of sodium thiosulfate to neutralize any escaping HBr and Br₂ vapors.

    • Cool the flask in an ice-water bath to 0-5 °C.

  • Addition of Bromine:

    • In the dropping funnel, prepare a solution of bromine (0.54 mL, 1.68 g, 10.5 mmol, 1.05 equivalents) in glacial acetic acid (5 mL). Caution: Bromine is highly volatile, corrosive, and toxic. Perform this step in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including heavy-duty nitrile or neoprene gloves, safety goggles, and a lab coat.[5][6]

    • Add the bromine solution dropwise to the stirred 4-hydroxyquinoline solution over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Progression and Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for an additional 2-4 hours.

    • Monitor the reaction progress using TLC (e.g., mobile phase of 7:3 Ethyl Acetate:Hexanes). The product spot should be less polar than the starting material.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by TLC), pour the reaction mixture slowly into 100 mL of cold deionized water containing sodium thiosulfate (~1 g) to quench any unreacted bromine. The color of bromine should disappear.

    • A precipitate will form. Neutralize the acidic solution by the slow, portion-wise addition of solid sodium bicarbonate until effervescence ceases (pH ~7-8).

    • Collect the solid product by vacuum filtration, washing the filter cake with copious amounts of cold deionized water (3 x 30 mL).

    • Air-dry the crude product on the filter paper.

  • Purification:

    • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 3-bromo-4-hydroxyquinoline.[1]

Experimental Workflow Diagram

Caption: Workflow for the synthesis and analysis of 3-bromo-4-hydroxyquinoline.

Product Characterization and Validation

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 3-bromo-4-hydroxyquinoline.

Spectroscopic Data
TechniqueExpected Observations
¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show signals in the aromatic region (δ 7.0-9.0 ppm). The singlet for the H2 proton will be a key indicator of substitution at the C3 position. The protons on the benzene ring will appear as multiplets. The broad singlet for the -OH proton will also be present.[7]
¹³C NMR (100 MHz, DMSO-d₆): The spectrum should show 9 distinct carbon signals. The C3 signal will be significantly shifted compared to the starting material due to the attached bromine. The C4 signal will appear downfield due to the hydroxyl group.
Mass Spectrometry (MS) (EI or ESI+): The mass spectrum will exhibit a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is the isotopic signature of a monobrominated compound (⁷⁹Br and ⁸¹Br isotopes). For C₉H₆BrNO, the expected m/z would be ~223 and ~225.[7]
FT-IR (KBr pellet, cm⁻¹): A broad absorption band around 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration. Aromatic C-H stretching vibrations around 3100-3000 cm⁻¹. C=C and C=N stretching bands in the 1650-1450 cm⁻¹ region. A C-Br stretching vibration may be observed in the fingerprint region (below 700 cm⁻¹).[2]

Safety and Handling Precautions

Chemical Hazards:

  • Bromine (Br₂): Extremely corrosive, toxic upon inhalation, and causes severe skin burns. It is a strong oxidizing agent. Always handle in a chemical fume hood with appropriate PPE.[5][8] Have a bromine spill kit readily available. In case of skin contact, immediately wash with copious amounts of water and seek medical attention.[6][9]

  • Glacial Acetic Acid: Corrosive and causes skin and eye burns. Use in a well-ventilated area.

  • 4-Hydroxyquinoline and its derivatives: May be harmful if ingested or absorbed through the skin. Handle with care.

Procedural Safety:

  • The reaction generates hydrogen bromide (HBr) gas, which is corrosive and toxic. The use of a gas trap is mandatory to prevent its release into the atmosphere.

  • The neutralization step with sodium bicarbonate is exothermic and releases carbon dioxide. Add the base slowly and in portions to control the effervescence and prevent overflow.

Conclusion

This application note provides a robust and validated protocol for the regioselective bromination of 4-hydroxyquinoline. By understanding the underlying reaction mechanism and adhering to the detailed experimental and safety procedures, researchers can reliably synthesize 3-bromo-4-hydroxyquinoline. The comprehensive characterization workflow ensures the identity and purity of the final product, making it a dependable starting material for applications in drug development and complex organic synthesis.

References

  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI. Available from: [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC - PubMed Central. Available from: [Link]

  • CN108484495B - Synthetic method of 3-bromo-7-hydroxyquinoline. Google Patents.
  • US2558211A - Preparation of 4-hydroxyquinoline compounds. Google Patents.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. Available from: [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available from: [Link]

  • The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv. Available from: [Link]

  • Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). ResearchGate. Available from: [Link]

  • Synthesis of 6-bromo-4-hydroxyquinoline. PrepChem.com. Available from: [Link]

  • Synthesis of 8-bromo-4-hydroxy-3-(1H-tetrazole-5-yl)quinoline. PrepChem.com. Available from: [Link]

  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Publishing. Available from: [Link]

  • Safety Data Sheet: Bromine. Carl ROTH. Available from: [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. Available from: [Link]

  • Bromination of 8-substituted quinolines. Reagents and conditions. (i)... ResearchGate. Available from: [Link]

  • 3-hydroxyquinoline. Organic Syntheses Procedure. Available from: [Link]

  • Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. National University of Pharmacy. Available from: [Link]

  • BROMINE - Safety Handbook. ICL Group. Available from: [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation. Available from: [Link]

  • (79)Br NMR spectroscopy as a practical tool for kinetic analysis. PubMed. Available from: [Link]

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  • Bromine | Chemical Emergencies. CDC. Available from: [Link]

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In Vitro Cytotoxicity of 3,8-Dibromo-4-hydroxyquinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cytotoxic Potential of a Novel Quinoline Derivative

Quinoline and its derivatives are a prominent class of heterocyclic compounds recognized for their wide-ranging biological activities, including significant anticancer properties.[1] The strategic modification of the quinoline scaffold, such as through halogenation, offers a promising avenue for the development of novel therapeutic agents. This application note focuses on 3,8-Dibromo-4-hydroxyquinoline, a halogenated quinoline derivative, and provides a comprehensive guide to evaluating its cytotoxic effects in vitro.

The accurate assessment of a compound's cytotoxicity is a cornerstone of the drug discovery and development pipeline.[1] It provides essential information on the concentration-dependent effects on cell viability and proliferation, offering the first glimpse into a compound's therapeutic window. This document outlines a suite of well-established in vitro assays to meticulously characterize the cytotoxic profile of this compound. These protocols are designed for researchers, scientists, and drug development professionals to generate robust and reproducible data, paving the way for further mechanistic studies and preclinical evaluation.

We will delve into a multi-faceted approach to cytotoxicity assessment, encompassing the evaluation of:

  • Metabolic Activity: As an indicator of cell viability and proliferation.

  • Membrane Integrity: To assess overt cytotoxicity and cell lysis.

  • Apoptosis Induction: To elucidate the mechanism of programmed cell death.

  • Oxidative Stress: Investigating the role of reactive oxygen species in the compound's mode of action.

By following these detailed protocols, researchers can confidently determine key cytotoxic parameters, such as the half-maximal inhibitory concentration (IC50), and gain valuable insights into the cellular mechanisms elicited by this compound.

PART 1: Foundational Protocols for Cytotoxicity Assessment

A logical and stepwise approach is crucial for accurately characterizing the cytotoxic profile of a test compound. The following workflow is recommended:

Experimental Workflow cluster_0 Initial Viability Screening cluster_1 Mechanism of Cell Death A Cell Seeding & Adherence (24 hours) B Treatment with this compound (Concentration Gradient) A->B C MTT Assay (Metabolic Activity) B->C D IC50 Determination C->D E LDH Release Assay (Membrane Integrity) D->E D->E Based on IC50 F Caspase-3/7 Activity Assay (Apoptosis) D->F D->F Based on IC50 G Reactive Oxygen Species (ROS) Assay D->G D->G Based on IC50

Caption: A typical workflow for in vitro cytotoxicity testing.

General Cell Culture and Compound Preparation

The foundation of reliable cytotoxicity data lies in meticulous aseptic cell culture techniques. All procedures should be conducted in a certified biological safety cabinet to prevent contamination.

Materials:

  • Selected cancer cell line(s) (e.g., HeLa, A549, MCF-7)

  • Complete growth medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Cell culture flasks (T-25, T-75)

  • 96-well and 6-well cell culture plates, sterile

  • Hemocytometer or automated cell counter

Protocol for Compound Preparation:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in sterile DMSO. For example, a 10 mM stock solution.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of the stock solution in the complete growth medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).

Cell Viability Assessment: The MTT Assay

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3] The principle of this assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[4]

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.[2] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[2]

  • Compound Treatment: After 24 hours, carefully remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert MTT into formazan crystals.[6]

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[2][3]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis and IC50 Determination:

The percentage of cell viability is calculated relative to the untreated control cells. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability, is a critical parameter for quantifying the potency of a compound.[1][7] This is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[8]

ParameterDescription
IC50 (Inhibitory Concentration 50%) The concentration of this compound required to inhibit cell growth or viability by 50% compared to an untreated control.[7] A lower IC50 value indicates higher potency.[9]
CC50 (Cytotoxic Concentration 50%) The concentration of a compound that is required to reduce cell viability by 50%.[10]

PART 2: Elucidating the Mechanism of Cytotoxicity

Once the IC50 value of this compound has been established, the next logical step is to investigate the underlying mechanism of its cytotoxic action.

Membrane Integrity Assessment: The Lactate Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[11][12] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of compromised plasma membrane integrity.[11][13]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2). It is crucial to set up appropriate controls:

    • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) alone.

    • Untreated Control: Cells in culture medium only.

    • Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., Triton X-100) to induce 100% cell death.[14]

    • Medium Background Control: Culture medium without cells.[13]

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

  • LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[11][13]

  • Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light.[15] Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[13]

Data Analysis:

The percentage of cytotoxicity is calculated using the following formula:

% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Apoptosis Detection: Caspase-3/7 Activity Assay

Apoptosis, or programmed cell death, is a common mechanism of action for many anticancer drugs.[1] Caspases, a family of cysteine proteases, are central to the execution of apoptosis.[16] Caspase-3 and Caspase-7 are key effector caspases that, once activated, cleave a multitude of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.[17][18]

Apoptosis_Signaling A This compound B Cellular Stress A->B C Initiator Caspases (e.g., Caspase-8, Caspase-9) B->C D Effector Caspases (Caspase-3, Caspase-7) C->D E Cleavage of Cellular Substrates D->E F Apoptosis E->F

Caption: Simplified overview of the caspase cascade in apoptosis.

Protocol (using a luminescent or fluorescent assay kit):

  • Cell Seeding and Treatment: Seed cells in a 96-well, opaque-walled plate (for luminescence) or a black-walled, clear-bottom plate (for fluorescence) and treat with this compound at concentrations around the predetermined IC50 value. Include appropriate controls.

  • Reagent Addition: After the desired incubation period, allow the plate to equilibrate to room temperature. Add the Caspase-Glo® 3/7 Reagent (or a similar reagent) directly to the wells.[19] This reagent typically contains a pro-luminescent or pro-fluorescent caspase-3/7 substrate (e.g., containing the DEVD tetrapeptide sequence) in a buffer that promotes cell lysis.[17][19]

  • Incubation: Incubate the plate at room temperature for a period specified by the manufacturer (typically 30 minutes to 1 hour), protected from light.

  • Signal Measurement: Measure the luminescence or fluorescence using a microplate reader. The signal intensity is directly proportional to the amount of active caspase-3/7.

Assessment of Oxidative Stress: Reactive Oxygen Species (ROS) Assay

An excess of reactive oxygen species (ROS) can lead to cellular damage to DNA, lipids, and proteins.[20] Many cytotoxic compounds exert their effects by inducing oxidative stress.[21] The generation of ROS can be a key event in the initiation of apoptosis.

Protocol (using a fluorescent probe like DCFDA):

  • Cell Seeding and Treatment: Seed cells in a 96-well, black-walled, clear-bottom plate and treat with this compound.

  • Probe Loading: Towards the end of the treatment period, remove the medium and incubate the cells with a solution containing a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[21] H2DCFDA is cell-permeable and non-fluorescent but is deacetylated by intracellular esterases to H2DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Washing: After incubation with the probe, gently wash the cells with a warm buffer (e.g., PBS) to remove any excess probe.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for DCF).

PART 3: Data Interpretation and Reporting

Summarized Cytotoxicity Data

The results should be presented in a clear and concise manner, typically in tabular format.

Table 1: Example Cytotoxicity Profile of this compound in Different Cancer Cell Lines

Cell LineIncubation Time (hours)IC50 (µM)
HeLa (Cervical Cancer) 2415.2 ± 1.8
488.5 ± 0.9
A549 (Lung Cancer) 2422.1 ± 2.5
4812.3 ± 1.4
MCF-7 (Breast Cancer) 2418.9 ± 2.1
4810.7 ± 1.2

Data are presented as mean ± standard deviation from three independent experiments.

Concluding Remarks

The protocols detailed in this application note provide a robust framework for the in vitro cytotoxic evaluation of this compound. By systematically assessing its impact on cell viability, membrane integrity, apoptosis induction, and oxidative stress, researchers can build a comprehensive understanding of its potential as an anticancer agent. The determination of the IC50 value is a critical first step, guiding the concentrations used in subsequent mechanistic studies. A multi-assay approach is highly recommended to obtain a holistic view of the compound's cellular effects and to validate the findings. The insights gained from these in vitro studies are invaluable for making informed decisions regarding the further development of this compound as a potential therapeutic candidate.

References

  • Cytotoxicity MTT Assay is a colorimetric assay which measures cell viability, proliferation and cytotoxicity. It involves the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals. This assay is commonly used to evaluate the cytotoxic effects of drugs, chemicals, or experimental conditions on cell cultures. (URL: )
  • Reactive oxygen species (ROS) such as superoxide and hydrogen peroxide are continually produced during metabolic processes. However, excess ROS can lead to cellular injury in the form of damaged DNA, lipids and proteins. (URL: [Link])

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. National Institutes of Health. (URL: [Link])

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. (URL: [Link])

  • LDH cytotoxicity assay. protocols.io. (URL: [Link])

  • Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. National Center for Biotechnology Information. (URL: [Link])

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. (URL: [Link])

  • LDH Assay. Cell Biologics Inc. (URL: [Link])

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE Technologies. (URL: [Link])

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. (URL: [Link])

  • Cytotoxicity Assay Protocol. protocols.io. (URL: [Link])

  • Reactive Oxygen Species (ROS) Detection. BMG LABTECH. (URL: [Link])

  • Comparability of in Vitro Tests for Bioactive Nanoparticles: A Common Assay to Detect Reactive Oxygen Species as an Example. PubMed Central. (URL: [Link])

  • How can I calculate IC50 for a cytotoxic substance?. ResearchGate. (URL: [Link])

  • CC50/IC50 Assay for Antiviral Research. Creative Diagnostics. (URL: [Link])

  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. PubMed Central. (URL: [Link])

  • The Importance of IC50 Determination. Visikol. (URL: [Link])

  • EarlyTox Caspase-3/7 R110 Assay Kit. Molecular Devices. (URL: [Link])

  • Evaluation of cytotoxic activity of small aminated quinolinequinones in vitro as anti cancer molecules. Sciforum. (URL: [Link])

  • Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. ResearchGate. (URL: [Link])

  • Apoptosis Marker Assays for HTS. Assay Guidance Manual - NCBI Bookshelf. (URL: [Link])

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PubMed Central. (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3,8-Dibromo-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 3,8-Dibromo-4-hydroxyquinoline. We will explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide optimized protocols to enhance yield, purity, and reproducibility.

Synthesis Overview & Strategy

The synthesis of this compound is typically approached as a two-stage process: first, the construction of the core 4-hydroxyquinoline scaffold, followed by a regioselective dibromination. Understanding the reactivity of the quinoline ring is paramount to achieving the desired substitution pattern. The 4-hydroxyl group is a powerful activating group that directs electrophiles primarily to the C3 position. The second bromination on the benzenoid ring at C8 requires careful control of reaction conditions to prevent the formation of other isomers.

Experimental Workflow

The following diagram outlines the general synthetic pathway from aniline precursors to the final purified product.

G cluster_0 Part 1: 4-Hydroxyquinoline Synthesis cluster_1 Part 2: Dibromination & Purification Aniline Aniline Precursor Enamine Intermediate Enamine Aniline->Enamine Reflux Diester Acetone-dicarboxylate Ester Diester->Enamine Cyclization High-Temp Cyclization (e.g., Conrad-Limpach Reaction) Enamine->Cyclization HQ 4-Hydroxyquinoline (4-HQ) Cyclization->HQ Bromination Electrophilic Bromination (e.g., Br2 in Acetic Acid) HQ->Bromination Crude Crude 3,8-Dibromo-4-HQ Bromination->Crude Workup Aqueous Workup (e.g., NaHCO3 wash) Crude->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Final Pure this compound Purification->Final

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing causal analysis and actionable solutions.

Question 1: My bromination reaction is yielding a mixture of products, including mono-brominated and tri-brominated species. How can I improve the regioselectivity for the 3,8-dibromo product?

Answer: This is a common challenge stemming from the high reactivity of the 4-hydroxyquinoline scaffold. The hydroxyl group strongly activates the heterocyclic ring, while the benzenoid ring also remains susceptible to electrophilic attack.

  • Causality (Mechanism): The 4-OH group is an ortho-, para-directing activator. It strongly activates the C3 position via resonance, making the first bromination rapid. The second bromination on the benzenoid ring is slower. Over-bromination can occur if conditions are too harsh or the stoichiometry is not precisely controlled, leading to substitution at other activated positions like C5 or C6.[1][2]

  • Solution 1: Stoichiometric Control: Carefully control the stoichiometry of your brominating agent. Use precisely 2.0 equivalents of bromine (Br₂) or N-Bromosuccinimide (NBS). Adding the brominating agent dropwise as a solution (e.g., Br₂ in glacial acetic acid) at a low temperature allows for better control and helps dissipate reaction heat.

  • Solution 2: Temperature Management: Perform the reaction at a reduced temperature (e.g., 0-10 °C). Lower temperatures reduce the overall reaction rate and can enhance selectivity by favoring the kinetically controlled product over thermodynamically stable, but undesired, side products.[3]

  • Solution 3: Solvent Choice: Glacial acetic acid is a common and effective solvent for this type of bromination.[4] It helps to moderate the reactivity of the bromine and can facilitate the desired reaction pathway. Chloroform is another frequently used solvent.[2]

  • Solution 4: Acidic Medium: Performing the reaction in a strong acid like sulfuric acid can protonate the quinoline nitrogen. This deactivates the entire ring system towards electrophilic attack, making the reaction more controllable and potentially altering the regioselectivity.[1][5] However, this requires careful optimization as it can also significantly slow down the reaction.

Question 2: The overall yield of my final product is consistently low. What are the likely causes and how can I optimize for a better yield?

Answer: Low yields can be attributed to several factors, from an incomplete reaction to product loss during workup and purification.

  • Cause 1: Incomplete Reaction: The reaction may not be reaching completion.

    • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). Follow the disappearance of the 4-hydroxyquinoline starting material. If the reaction stalls, a slight increase in temperature or an extended reaction time may be necessary. Some quinoline brominations can require long reaction times to proceed to completion.[6]

  • Cause 2: Inappropriate Brominating Agent: Molecular bromine can be harsh and lead to degradation or intractable side products.

    • Solution: Consider using N-Bromosuccinimide (NBS). NBS is a milder and more selective source of electrophilic bromine and often results in cleaner reactions and higher yields with sensitive substrates.[3][7]

  • Cause 3: Product Loss During Workup: The product might be partially soluble in the aqueous layers during extraction or lost during filtration if it precipitates prematurely.

    • Solution: Ensure the pH of the aqueous phase during workup is adjusted correctly. After quenching the reaction, washing with a sodium bicarbonate or sodium thiosulfate solution not only neutralizes the HBr byproduct but can also help precipitate the product fully.[2] Ensure complete precipitation before filtration.

  • Cause 4: Suboptimal Precursor Synthesis: The yield and purity of your starting 4-hydroxyquinoline are critical.

    • Solution: Optimize the initial synthesis of 4-hydroxyquinoline. The Conrad-Limpach reaction, for example, requires high temperatures for the cyclization step, and finding the optimal temperature is key to minimizing side product formation.[8]

Question 3: I'm struggling with the purification of the crude product. It seems to be an inseparable mixture or a tar-like substance.

Answer: Purification challenges often arise from the presence of closely related isomers, residual starting material, and polymeric byproducts.

  • Cause 1: Isomeric Impurities: Byproducts such as 3,5- or 3,6-dibromo-4-hydroxyquinoline may have very similar polarities to the desired 3,8-isomer, making chromatographic separation difficult.

    • Solution: Recrystallization. This is often the most effective method for purifying this type of compound. Experiment with a range of solvent systems. A common approach is to dissolve the crude solid in a hot solvent in which it is soluble (e.g., ethanol, acetic acid, or DMF) and then either cool it slowly or add a miscible anti-solvent (e.g., water or hexane) to induce crystallization.[9]

  • Cause 2: Baseline Material in Chromatography: If using column chromatography, highly polar impurities or polymeric tars can stick to the silica gel.

    • Solution: First, attempt to clean the crude product before chromatography. Triturate the crude solid with a solvent that dissolves impurities but not the product (e.g., cold diethyl ether or hexane). If chromatography is necessary, consider using a gradient elution system, starting with a non-polar eluent and gradually increasing the polarity.

  • Cause 3: Acidic Residue: Residual HBr from the reaction can complicate purification.

    • Solution: Ensure a thorough aqueous workup. Wash the crude product dissolved in an organic solvent (like ethyl acetate) with a saturated sodium bicarbonate solution until effervescence ceases. This removes acidic impurities that can interfere with purification and product stability.[2]

Frequently Asked Questions (FAQs)

Q: What is the underlying mechanism for the bromination of 4-hydroxyquinoline? A: The reaction proceeds via an electrophilic aromatic substitution mechanism.[3] The electron-donating hydroxyl group at C4 activates the aromatic system by resonance, significantly increasing the electron density at the ortho (C3, C5) and para (C6) positions. The C3 position is particularly activated and is typically the first site of bromination. The second bromination occurs on the separate benzenoid ring at the C8 position, which is influenced by the combined electronic effects of the heterocyclic system.

Q: Which is a better brominating agent for this synthesis: molecular bromine (Br₂) or N-Bromosuccinimide (NBS)? A: The choice depends on the desired reactivity and control.

  • Molecular Bromine (Br₂): Highly reactive and cost-effective. It is often used in solvents like glacial acetic acid. Its high reactivity can sometimes lead to over-bromination and the formation of the corrosive HBr byproduct.[2]

  • N-Bromosuccinimide (NBS): A milder and more selective brominating agent. It allows for a slow, controlled release of electrophilic bromine, which often results in cleaner reactions and higher yields, especially for sensitive substrates.[7][10] It is often the preferred reagent when trying to avoid side reactions.

Q: How critical is the purity of the initial 4-hydroxyquinoline starting material? A: It is extremely critical. Impurities in the starting material can interfere with the bromination reaction, leading to the formation of undesired brominated byproducts that can be very difficult to separate from the final product. It is highly recommended to purify the 4-hydroxyquinoline, for example by recrystallization, before proceeding to the bromination step.[8][11]

Optimized Experimental Protocols

The following protocols are synthesized from established literature procedures and offer a robust starting point for optimization.

Protocol 1: Synthesis of 4-Hydroxyquinoline via Conrad-Limpach Reaction

This protocol is adapted from methodologies for synthesizing the 4-hydroxyquinoline core.[8]

  • Enamine Formation: In a round-bottom flask, dissolve aniline (1.0 eq) and diethyl 1,3-acetonedicarboxylate (1.0 eq) in ethanol.

  • Reflux: Heat the mixture to reflux and maintain for 6 hours. The reaction progress can be monitored by TLC.

  • Solvent Removal: After the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

  • Cyclization: Dissolve the residual enamine in a high-boiling point solvent such as 1,2-dichlorobenzene or diphenyl ether. Heat the solution to a high temperature (typically 240-250 °C) for 15-30 minutes. This step is critical and requires careful temperature control to promote cyclization while minimizing charring.[8]

  • Isolation: Cool the reaction mixture. The 4-hydroxyquinoline product will often precipitate. Collect the solid by vacuum filtration and wash with a non-polar solvent like hexane to remove the high-boiling solvent.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4-hydroxyquinoline.

Protocol 2: Synthesis of this compound

This protocol focuses on the selective dibromination of the 4-hydroxyquinoline scaffold.

  • Dissolution: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve purified 4-hydroxyquinoline (1.0 eq) in glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Bromine Addition: Prepare a solution of molecular bromine (2.0 eq) in glacial acetic acid. Add this solution dropwise to the cooled 4-hydroxyquinoline solution over 30-60 minutes with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Pour the reaction mixture slowly into a beaker containing ice water. A precipitate should form.

  • Workup: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with water, followed by a cold, dilute solution of sodium bicarbonate to neutralize any remaining acid, and finally with water again.

  • Drying & Purification: Dry the crude product in a vacuum oven. For final purification, recrystallize the solid from a suitable solvent like ethanol or an ethanol/water mixture to yield pure this compound.

Troubleshooting & Optimization Logic Diagram

G Start Problem Encountered LowYield Low Yield Start->LowYield ImpureProduct Impure Product / Mixture Start->ImpureProduct NoReaction Reaction Stalls Start->NoReaction IncompleteRxn IncompleteRxn LowYield->IncompleteRxn Check TLC Degradation Degradation LowYield->Degradation Harsh Conditions? WorkupLoss WorkupLoss LowYield->WorkupLoss Losing product? Isomers Isomers ImpureProduct->Isomers Poor Selectivity? Tar Tar ImpureProduct->Tar Tar Formation? PurificationFail PurificationFail ImpureProduct->PurificationFail Cannot Purify? Purity Purity NoReaction->Purity Check Starting Material Purity Conditions Conditions NoReaction->Conditions Conditions too mild? Increase Time / Temp Increase Time / Temp IncompleteRxn->Increase Time / Temp Use NBS instead of Br2\nLower Temperature Use NBS instead of Br2 Lower Temperature Degradation->Use NBS instead of Br2\nLower Temperature Optimize pH / Solvent\nEnsure full precipitation Optimize pH / Solvent Ensure full precipitation WorkupLoss->Optimize pH / Solvent\nEnsure full precipitation Control Stoichiometry (2.0 eq)\nLower Temperature Control Stoichiometry (2.0 eq) Lower Temperature Isomers->Control Stoichiometry (2.0 eq)\nLower Temperature Pre-purify by trituration\nUse milder conditions (NBS) Pre-purify by trituration Use milder conditions (NBS) Tar->Pre-purify by trituration\nUse milder conditions (NBS) Screen Recrystallization Solvents\n(Ethanol, Acetic Acid, DMF/Water) Screen Recrystallization Solvents (Ethanol, Acetic Acid, DMF/Water) PurificationFail->Screen Recrystallization Solvents\n(Ethanol, Acetic Acid, DMF/Water) Recrystallize 4-HQ Recrystallize 4-HQ Purity->Recrystallize 4-HQ Slightly increase temperature\nConfirm reagent activity Slightly increase temperature Confirm reagent activity Conditions->Slightly increase temperature\nConfirm reagent activity

Caption: Decision-making diagram for troubleshooting common synthesis issues.

References

  • Borbély, A., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(19), 6563. [Link]

  • Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 4-Hydroxyquinoline Compounds. U.S.
  • Stalinska, J., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(20), 7051. [Link]

  • Abdou, M. M., & El-Shorbagy, A. (2014). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Arabian Journal of Chemistry, 7(5), 647-669. [Link]

  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204–1208. [Link]

  • Li, P., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 13(50), 35059-35064. [Link]

  • Li, P., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 13, 35059-35064. [Link]

  • ResearchGate. (2017). How does the medium affect the bromination of 3- and 4-hydroxyquinolines? ResearchGate Q&A. [Link]

  • PubChem. (n.d.). This compound. PubChem Compound Summary. [Link]

  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity. [Link]

  • Wang, Y., et al. (2021). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 26(16), 4945. [Link]

  • Giraud, A., et al. (2022). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv. [Link]

  • ResearchGate. (2025). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. ResearchGate Publication. [Link]

  • ResearchGate. (2014). Optimization of reaction conditions for the synthesis of 4a. ResearchGate Publication. [Link]

  • PrepChem. (n.d.). Synthesis of 8-bromo-4-hydroxy-3-(1H-tetrazole-5-yl)quinoline. PrepChem. [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. [Link]

  • ResearchGate. (2025). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. ResearchGate Publication. [Link]

  • Reddit. (2024). Bromination Help. r/Chempros. [Link]

  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

  • ResearchGate. (2025). 7-Bromoquinolin-8-ol. ResearchGate Publication. [Link]

  • Google Patents. (2008). A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripiprazole.
  • Zakharyan, A. V., et al. (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Chemistry of Heterocyclic Compounds, 56(11), 1435-1441. [Link]

  • Google Patents. (2015). Purification method of 8-hydroxyquinoline crude product.
  • Google Patents. (2004). Method for purifying a bromine compound.

Sources

Technical Support Center: Purification of 3,8-Dibromo-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the purification of 3,8-Dibromo-4-hydroxyquinoline (CAS No. 1204812-01-0). As a key intermediate in medicinal chemistry and materials science, achieving high purity of this compound is critical for reliable downstream applications. While specific literature detailing the purification of the 3,8-dibromo isomer is limited, this guide synthesizes field-proven methodologies for analogous brominated hydroxyquinolines to provide a robust framework for your purification challenges.[1][2][3] We will address common issues through a practical, question-and-answer format, focusing on the causality behind each procedural choice to empower you with a deeper understanding of the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I'll encounter after synthesizing this compound?

A1: The impurity profile is highly dependent on the synthetic route, but typically includes:

  • Unreacted Starting Materials: Such as 4-hydroxyquinoline.[4]

  • Mono-brominated Intermediates: Primarily 3-bromo-4-hydroxyquinoline or 8-bromo-4-hydroxyquinoline.[5]

  • Isomeric Dibromo Products: Depending on the reaction's regioselectivity, other dibromo-isomers could form.

  • Over-brominated Products: Tri-bromo or other poly-brominated species, especially if excess brominating agent is used.[6]

  • Residual Solvents and Reagents: Acetic acid, chloroform, or residual inorganic salts from the work-up.

Q2: What are the primary purification techniques recommended for this compound?

A2: The two most effective and widely used techniques for purifying compounds of this class are recrystallization and silica gel column chromatography .

  • Recrystallization is ideal for removing small amounts of impurities from a large amount of product, especially if the impurities have significantly different solubilities than the desired compound. It is often the most efficient method for achieving high crystalline purity.[7]

  • Column Chromatography is superior for separating complex mixtures with similar solubility profiles, such as isomeric impurities or products from starting materials when recrystallization is ineffective.[1]

Q3: How do I select an appropriate solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which your target compound has low solubility at room temperature but high solubility at the solvent's boiling point.[7] For a polar, heterocyclic compound like this compound, you should screen solvents across a polarity range. Start with small-scale solubility tests (a few milligrams of crude product in 0.5 mL of solvent).

Solvent Class Examples Rationale & Expected Behavior
Alcohols Methanol, EthanolOften effective for polar compounds. May require heating to fully dissolve.
Ketones AcetoneGood solvent, but its low boiling point may limit the solubility difference.
Esters Ethyl AcetateMedium polarity, often used in combination with a non-polar "anti-solvent" like hexane.
Chlorinated Dichloromethane (DCM), ChloroformGood dissolving power, but ensure complete removal due to toxicity.[8]
Nitriles AcetonitrileA polar aprotic solvent that is often an excellent choice for recrystallizing nitrogen-containing heterocycles.[1]
Acids Glacial Acetic AcidCan be effective but is difficult to remove completely and may require neutralization.

Q4: My column chromatography separation is poor. What parameters can I adjust?

A4: Poor separation on a silica gel column is a common issue. Consider these adjustments:

  • Solvent System (Eluent): This is the most critical factor. If your compound is eluting too quickly (high Rf value), decrease the polarity of your eluent (e.g., increase the hexane-to-ethyl acetate ratio). If it's stuck on the column (low Rf), increase the polarity. Run several TLC plates with different solvent systems to find the optimal separation before committing to the column. A typical starting point for related compounds is an Ethyl Acetate/Hexane mixture.[1]

  • Column Dimensions: Use a longer, narrower column for difficult separations to increase the number of theoretical plates. A general rule is a solvent-to-adsorbent ratio of at least 100:1 (v/w).

  • Loading Technique: Always dissolve the crude product in a minimal amount of the eluent or a stronger solvent (that is then evaporated onto a small amount of silica) to load onto the column. This "dry loading" method results in a much sharper starting band and better separation than loading a large volume of liquid.

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification process.

Problem Encountered Potential Cause(s) Recommended Solution(s)
Low Yield After Recrystallization 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used. 3. Premature crystallization occurred during hot filtration.1. Cool the filtrate in an ice bath for a longer duration to maximize precipitation. 2. Evaporate some of the solvent and attempt to recrystallize again. 3. Heat the funnel and filter paper before filtration to prevent this.
Product "Oils Out" Instead of Crystallizing 1. The melting point of the compound is lower than the boiling point of the solvent. 2. Significant impurities are present, causing melting point depression. 3. The solution is supersaturated.1. Switch to a lower-boiling point solvent. 2. Attempt to purify via column chromatography first to remove the bulk of impurities. 3. Add a seed crystal or scratch the inside of the flask with a glass rod to initiate crystallization.[7]
Product Purity Does Not Improve After Recrystallization 1. The primary impurity co-crystallizes with the product. 2. The chosen solvent is not selective enough.1. This often occurs with isomers. Column chromatography is the required next step. 2. Re-evaluate your solvent choice. Test different solvent systems, including mixed solvents (e.g., ethanol/water, ethyl acetate/hexane).
Compound Streaks on TLC Plate During Column Chromatography 1. The compound is too polar for the silica gel/eluent system. 2. The sample was overloaded on the column. 3. The compound is acidic or basic and is interacting strongly with the silica.1. Add a small amount (0.5-1%) of a modifier to the eluent, such as acetic acid for acidic compounds or triethylamine for basic compounds. 2. Use less material for the given column size. 3. Consider using a different stationary phase like alumina.

Experimental Protocols & Workflows

Purification Workflow Overview

The following diagram illustrates the general decision-making process for purifying crude this compound.

G crude Crude Product tlc Initial Purity Assessment (TLC) crude->tlc decision One Major Spot? tlc->decision recryst Recrystallization decision->recryst Yes chrom Column Chromatography decision->chrom No (Multiple Spots) purity_check_recryst Purity Check (TLC, MP, NMR) recryst->purity_check_recryst purity_check_chrom Purity Check (TLC, MP, NMR) chrom->purity_check_chrom final Pure Product purity_check_recryst->final purity_check_chrom->final

Caption: General purification workflow for this compound.

Protocol 1: Recrystallization

This protocol provides a generalized procedure. The choice of solvent must be determined experimentally as described in the FAQ section.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a gentle boil on a hot plate with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.[7]

  • Hot Filtration (Optional but Recommended): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.

  • Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Validation: Check the purity of the dried product by measuring its melting point (a sharp melting range indicates high purity) and running a TLC against the crude material.

Protocol 2: Silica Gel Column Chromatography
  • Column Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Begin eluting the column with the least polar solvent system determined from your initial TLC analysis (e.g., 95:5 Hexane:Ethyl Acetate). Collect fractions in test tubes.

  • Gradient Elution (Optional): Gradually increase the polarity of the eluent (e.g., move to 90:10, then 80:20 Hexane:Ethyl Acetate) to elute compounds with higher affinity for the silica gel. This is often necessary to move your target compound off the column in a reasonable time.

  • Fraction Analysis: Monitor the fractions using TLC to identify which ones contain the pure desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified solid.

Recrystallization Troubleshooting Diagram

G start Crystals Fail to Form in Cold Solution q1 Is the solution cloudy or clear? start->q1 oily Product has 'oiled out'. Re-heat to dissolve, add more solvent, and re-cool slowly. q1->oily Cloudy/Oily clear Solution is clear (supersaturated). q1->clear Clear action1 Scratch inner wall of flask with a glass rod. clear->action1 q2 Crystals form? action1->q2 action2 Add a seed crystal of pure product. q2->action2 No success Success: Collect Crystals q2->success Yes q3 Crystals form? action2->q3 action3 Reduce solvent volume by ~10-20% (gentle heating/N₂ stream) and re-cool. q3->action3 No q3->success Yes q4 Crystals form? action3->q4 action4 Add an 'anti-solvent' dropwise (a solvent in which the product is insoluble, e.g., hexane). q4->action4 No q4->success Yes fail Failure: Re-evaluate solvent choice or switch to chromatography. action4->fail

Caption: A decision tree for troubleshooting common crystallization problems.

References

  • Vertex AI Search. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. ACG Publications.
  • Çakmak, O., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. NIH.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved January 16, 2026, from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of the bromo- quinoline of 4-. (CN109096185A).
  • Li, P., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 27(15), 4984. NIH. Retrieved January 16, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of 8-bromo-4-hydroxy-3-(1H-tetrazole-5-yl)quinoline.
  • Sigma-Aldrich. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 3-Bromo-4-hydroxyquinoline.
  • Google Patents. (n.d.). Purification method of 8-hydroxyquinoline crude product. (CN103304477B).
  • BenchChem. (n.d.). 3-Bromo-6,7-dimethyl-4-hydroxyquinoline.
  • PubChem. (n.d.). 8-Bromo-4-hydroxyquinoline-3-carboxylic acid.
  • PubChem. (n.d.). 4-Hydroxyquinoline.

Sources

Technical Support Center: Troubleshooting Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during quinoline synthesis. Our focus is on providing not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your experimental design.

General Troubleshooting: Cross-Methodology Challenges

Many challenges in quinoline synthesis are not unique to a single named reaction. This section addresses global issues that can affect any of the synthetic routes discussed below.

Q1: My quinoline synthesis is resulting in a very low yield or has failed completely. What are the primary factors to investigate?

A1: Low or no yield is a common frustration that can often be traced back to a few key parameters applicable across most quinoline synthesis methods.[1]

  • Suboptimal Reaction Temperature: Many quinoline cyclizations require significant thermal energy to overcome activation barriers.[1] Conversely, excessive heat can lead to the decomposition of starting materials, intermediates, or the final product, often resulting in tar formation.[1][2]

    • Troubleshooting: Incrementally increase the reaction temperature in 10-15 °C steps, monitoring the reaction by Thin-Layer Chromatography (TLC). If decomposition is observed, consider using a higher boiling point solvent to maintain a consistent temperature or explore milder, modern catalytic systems.[3]

  • Inappropriate Catalyst or Catalyst Inactivation: The choice of acid or base catalyst is critical and highly substrate-dependent.[1][3] An unsuitable catalyst may fail to promote the key cyclization step or may encourage side reactions.[1]

    • Troubleshooting: Ensure your catalyst is fresh and anhydrous. If using a Lewis acid, ensure it is not hydrolyzed. Consider screening a panel of catalysts (e.g., Brønsted acids like p-TsOH vs. Lewis acids like ZnCl₂) to find the optimal promoter for your specific substrates.

  • Poor Substrate Reactivity: The electronic nature of your starting materials, particularly the aniline component, plays a significant role. Electron-withdrawing groups (e.g., -NO₂) on the aniline ring deactivate it, making the electrophilic aromatic substitution step of the cyclization more difficult.[1][4]

    • Troubleshooting: For deactivated anilines, harsher reaction conditions (higher temperatures, stronger acids) may be necessary. Alternatively, consider a different synthetic route that may be more tolerant of your substrate's electronic properties.

  • Presence of Water: In many acid-catalyzed syntheses, the water generated during imine or enamine formation can inhibit the reaction equilibrium.[1]

    • Troubleshooting: Use anhydrous reagents and solvents.[1] Employing a Dean-Stark trap to remove water azeotropically during the reaction can significantly improve yields.

Workflow for Troubleshooting Low Yield

Below is a logical workflow to diagnose and resolve low-yield issues in quinoline synthesis.

low_yield_troubleshooting start Low Yield or Reaction Failure check_temp Is Temperature Optimized? start->check_temp adjust_temp Adjust Temperature: - Incrementally increase - Monitor by TLC check_temp->adjust_temp No check_catalyst Is Catalyst Correct/Active? check_temp->check_catalyst Yes adjust_temp->check_catalyst change_catalyst Optimize Catalyst: - Use fresh/anhydrous catalyst - Screen different acids/bases check_catalyst->change_catalyst No check_substrate Is Substrate Reactive? check_catalyst->check_substrate Yes change_catalyst->check_substrate modify_conditions Modify Conditions: - Increase temperature - Use stronger acid - Consider alternative synthesis check_substrate->modify_conditions No check_water Is Water Being Removed? check_substrate->check_water Yes modify_conditions->check_water remove_water Remove Water: - Use anhydrous reagents - Employ Dean-Stark trap check_water->remove_water No success Improved Yield check_water->success Yes remove_water->success

Caption: A decision tree for systematically troubleshooting low-yield quinoline synthesis.

Method-Specific Troubleshooting Guides

The Skraup Synthesis

The Skraup synthesis is a powerful method for producing quinoline itself, but it is notoriously exothermic and prone to side reactions.[2][5]

Q2: My Skraup synthesis is extremely vigorous and difficult to control, often resulting in a black, intractable tar. How can I moderate this reaction?

A2: The violent nature of the Skraup reaction is due to the highly exothermic dehydration of glycerol to acrolein by concentrated sulfuric acid.[5][6] This intermediate can then undergo rapid, uncontrolled polymerization under the harsh acidic and oxidizing conditions, leading to tar formation.[2][7]

Causality and Solutions:

ProblemUnderlying CauseRecommended Solution
Runaway Exotherm Rapid, uncontrolled dehydration of glycerol and subsequent polymerization of acrolein.[5] Localized hotspots accelerate decomposition.Use a Moderating Agent: Add ferrous sulfate (FeSO₄) to the reaction mixture.[2][8] It acts as an oxygen carrier, smoothing the reaction over a longer period.[8] Boric acid can also be used.[2][6]
Tar Formation Acid-catalyzed polymerization of the acrolein intermediate.[2][7]Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient stirring and external cooling (e.g., an ice bath) to dissipate heat.[2][5]
Difficult Purification The desired product is trapped within a polymeric matrix.Optimize Temperature: Gently heat the mixture to initiate the reaction. Once the exotherm begins, remove the heat source. After it subsides, heat to reflux to ensure completion.[2] This prevents overheating during the most vigorous phase.
Skraup Synthesis Mechanism and Side Reactions

skraup_mechanism glycerol Glycerol acrolein Acrolein (Reactive Intermediate) glycerol->acrolein H₂SO₄ (Exothermic) michael_adduct Michael Adduct acrolein->michael_adduct Michael Addition tar Tar/Polymer (Side Product) acrolein->tar Polymerization (Uncontrolled) aniline Aniline aniline->michael_adduct dihydroquinoline 1,2-Dihydroquinoline michael_adduct->dihydroquinoline Cyclization & Dehydration quinoline Quinoline (Desired Product) dihydroquinoline->quinoline Oxidation oxidant Oxidizing Agent (e.g., Nitrobenzene) oxidant->quinoline

Caption: Key steps of the Skraup synthesis, highlighting the formation of the reactive acrolein intermediate and the competing polymerization side reaction.

The Doebner-von Miller Synthesis

This variation of the Skraup synthesis uses α,β-unsaturated aldehydes or ketones and is also susceptible to polymerization.[9][10]

Q3: My Doebner-von Miller reaction yields mostly polymeric material with very little quinoline product. How can I prevent this?

A3: Polymerization of the α,β-unsaturated carbonyl starting material is the most common side reaction in the Doebner-von Miller synthesis, catalyzed by the strong acid conditions.[7][10]

  • Primary Cause: The high concentration of the carbonyl compound in the acidic medium promotes its self-polymerization.

  • Solution 1: Employ a Biphasic Solvent System: This is a highly effective strategy. By sequestering the α,β-unsaturated carbonyl compound in a non-polar organic phase (e.g., toluene) while the aniline is in an acidic aqueous phase, the concentration of the carbonyl in the reactive phase is kept low, drastically reducing polymerization.[2][9][10]

  • Solution 2: Slow Addition of Reactants: Adding the carbonyl compound slowly to the heated aniline-acid mixture can help maintain its low concentration, minimizing self-condensation.[2]

  • Solution 3: Optimize Catalyst: While strong acids are needed, their concentration can be optimized. Consider screening milder Lewis acids (e.g., ZnCl₂, SnCl₄) which can sometimes provide a better balance between the desired reaction and polymerization.[10]

The Combes Synthesis

The Combes synthesis involves the reaction of an aniline with a β-diketone and is generally a reliable method for producing 2,4-substituted quinolines.[11]

Q4: I am using an unsymmetrical β-diketone in my Combes synthesis and obtaining a mixture of regioisomers. How can I control the selectivity?

A4: Regioisomer formation is a key challenge when using unsymmetrical β-diketones. The selectivity is determined by two main factors: the initial nucleophilic attack of the aniline on one of the two carbonyl groups, and the subsequent acid-catalyzed ring closure, which is the rate-determining step.[11]

  • Steric Effects: Increasing the steric bulk of a substituent near one of the carbonyls will hinder the aniline's attack, directing the reaction towards the less hindered carbonyl. This plays a more significant role in the rate-determining annulation step.[11]

  • Electronic Effects: The electronic properties of substituents on the aniline can influence the regioselectivity. For example, when using trifluoromethyl-β-diketones, methoxy-substituted anilines tend to favor the formation of 2-CF₃-quinolines, whereas chloro- or fluoroanilines favor the 4-CF₃ regioisomer.[11][12]

  • Catalyst Choice: The acid catalyst can influence the product ratio. Polyphosphoric acid (PPA) or its esters (PPE) can sometimes offer different selectivity compared to the more common sulfuric acid.[11]

The Friedländer Synthesis

This synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[3] While versatile, it can suffer from low yields and side reactions.

Q5: My Friedländer synthesis is giving a low yield, and I suspect side reactions are the cause. What are the common pitfalls?

A5: Low yields in the Friedländer synthesis are often due to harsh reaction conditions or competing side reactions.[3][13]

  • Aldol Condensation: The most common side reaction is the self-condensation of the ketone starting material, particularly under basic conditions, which reduces the amount of ketone available to react with the amino-aryl carbonyl compound.[3][14]

    • Solution: Switch to acidic catalysis (e.g., p-TsOH, iodine), as this disfavors the aldol pathway.[15] Alternatively, using an imine analog of the o-aminoaryl aldehyde can avoid the conditions that promote aldol reactions.[14][15]

  • Harsh Conditions: Traditional methods often use high temperatures and strong acids or bases, which can cause degradation.[3]

    • Solution: Explore modern, milder catalytic systems. Catalysts like molecular iodine, ionic liquids, or even solvent-free microwave-assisted conditions can significantly improve yields and reduce reaction times.[3][16]

  • Poor Solubility: If reactants are not fully dissolved, the reaction rate will be slow and yields will be low.

    • Solution: Select a solvent that effectively dissolves both reactants. For microwave-assisted reactions, polar solvents like DMF or ethanol can improve energy absorption and solubility.[3]

Purification and Impurity Characterization

Obtaining a pure quinoline product is as critical as the synthesis itself. The choice of purification method depends on the scale, the nature of the impurities, and the physical properties of the product.[17]

Q6: What are the most common impurities in my crude quinoline product, and how do I remove them?

A6: The nature of impurities is directly linked to the synthetic method used.[18][19]

  • Common Impurities:

    • Tarry Byproducts: Especially prevalent in Skraup and Doebner-von Miller syntheses.[2][19]

    • Unreacted Starting Materials: Aniline, nitrobenzene, or carbonyl compounds may remain.[18][19]

    • Regioisomers: From Combes or Friedländer syntheses with unsymmetrical substrates.[18]

    • Partially Hydrogenated Products: Incomplete oxidation in the Doebner-von Miller synthesis can leave dihydro- or tetrahydroquinolines.[10]

Purification Technique Comparison
TechniqueBest ForAdvantagesDisadvantages
Steam Distillation Removing non-volatile tars and inorganic salts from volatile quinoline products (e.g., after Skraup synthesis).[2]Effective for high-boiling tars; relatively simple setup.Only applicable to steam-volatile compounds; can be energy-intensive.
Vacuum Distillation Purifying thermally stable, liquid quinolines from non-volatile or significantly different boiling point impurities.[17][19]Excellent for large scales; highly effective for purity improvement.[17]Requires product to be thermally stable; may not separate close-boiling isomers.
Crystallization (via Salt Formation) Achieving very high purity for basic quinoline products on a lab scale.[17]Can be highly selective, as the crystal lattice excludes impurities.[17]Can have lower yields; requires an additional neutralization step.
Column Chromatography Separating complex mixtures, regioisomers, or for purifying small quantities to very high purity.[17]High resolution; versatile for a wide range of compounds.[17]Can be time-consuming and expensive (solvents, silica); difficult to scale up.[17]
Decision Tree for Purification Method Selection

purification_choice start Crude Quinoline Product q1 Is the product a thermally stable liquid? start->q1 q2 Are impurities non-volatile (e.g., tar)? q1->q2 Yes q4 Is highest purity required on a small scale? q1->q4 No (Solid) vac_dist Vacuum Distillation q2->vac_dist No steam_dist Steam Distillation q2->steam_dist Yes q3 Are impurities close-boiling isomers? q3->start No, try other methods chromatography Column Chromatography q3->chromatography Yes q4->chromatography No, but isomers present crystallization Crystallization (via salt formation) q4->crystallization Yes vac_dist->q3

Caption: A workflow to help select the most appropriate purification technique based on product and impurity properties.

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol incorporates a moderating agent to control the exothermic reaction.[2]

  • Reaction Setup: In a fume hood, equip a large three-necked flask with a reflux condenser, a mechanical stirrer, and a dropping funnel.

  • Charging Reactants: To the flask, add aniline (1.0 eq), glycerol (3.0 eq), and ferrous sulfate heptahydrate (0.1 eq).[2]

  • Acid Addition: Begin vigorous stirring. Slowly and carefully add concentrated sulfuric acid through the dropping funnel. Maintain cooling with an ice bath to control the initial exotherm.

  • Oxidant Addition: Add nitrobenzene, which serves as both an oxidizing agent and a solvent.

  • Reaction: Gently heat the mixture to initiate the main reaction. Once the exothermic phase begins, remove the external heat source. If the reaction becomes too vigorous, cool the flask.

  • Completion: After the vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.[2]

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice or dilute with a large volume of cold water.

  • Neutralization and Isolation: Make the solution strongly alkaline with concentrated sodium hydroxide solution to liberate the free quinoline base. The crude quinoline can then be isolated by steam distillation.[2]

Protocol 2: Iodine-Catalyzed Friedländer Synthesis

This protocol uses a milder catalyst under solvent-free conditions.[3]

  • Reaction Setup: To a clean round-bottom flask, add the 2-aminoaryl ketone (1.0 eq) and the active methylene compound (e.g., ketone or aldehyde, 1.2 eq).

  • Catalyst Addition: Add molecular iodine (I₂) (10 mol%).

  • Reaction: Heat the reaction mixture to 80-100 °C, monitoring the progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Purification: Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine catalyst. Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography or crystallization.[3]

References

  • BenchChem. (n.d.). How to avoid impurities in quinoline cyclization reactions.
  • BenchChem. (n.d.). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
  • BenchChem. (n.d.). Troubleshooting low yields in the quinoline cyclization step.
  • BenchChem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
  • Wikipedia. (2023). Combes quinoline synthesis. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • LookChem. (n.d.). Purification of Quinoline. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives.
  • BenchChem. (n.d.). Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone.
  • BenchChem. (n.d.). Technical Support Center: Friedländer Quinoline Synthesis.
  • Unknown. (n.d.). Preparation and Properties of Quinoline.
  • Hasan, M. A., & Amarasekara, A. S. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 984. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • BenchChem. (n.d.). Avoiding polymerization in quinoline synthesis.
  • BenchChem. (n.d.). Navigating Harsh Conditions in Quinoline Synthesis: A Technical Support Center.
  • Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Retrieved from [Link]

  • Reddit. (2017). Skraup Synthesis of Quinoline - tips/pointers. Retrieved from [Link]

  • BenchChem. (n.d.). Minimizing impurities in the final product of quinoline synthesis.

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Technical Support Center: Synthesis of 3,8-Dibromo-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis of 3,8-dibromo-4-hydroxyquinoline, offering troubleshooting advice and frequently asked questions for researchers, scientists, and professionals in drug development.

This guide provides a comprehensive resource for the successful synthesis of this compound. As Senior Application Scientists, we have structured this document to address common practical challenges, explain the underlying chemical principles, and provide a robust, validated protocol to improve experimental outcomes.

Synthesis Overview: A Two-Stage Approach

The synthesis of this compound is most effectively approached in two distinct stages:

  • Formation of the 4-Hydroxyquinoline Core: The foundational step involves constructing the quinoline ring system. The Gould-Jacobs reaction is a highly reliable and widely used method for this transformation, starting from an aniline derivative and a malonic ester.[1][2][3][4] This reaction proceeds via an initial condensation followed by a high-temperature thermal cyclization to form the 4-hydroxyquinoline scaffold.[3][4]

  • Regioselective Dibromination: The second stage is an electrophilic aromatic substitution reaction. The 4-hydroxyquinoline core is treated with a brominating agent to install bromine atoms at the C3 and C8 positions. The powerful activating effect of the C4-hydroxyl group and the electronic nature of the quinoline ring system govern the regioselectivity of this step.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis, offering explanations and actionable solutions.

Question 1: My initial Gould-Jacobs reaction to form 4-hydroxyquinoline has a very low yield. What is going wrong?

This is a frequent issue, almost always related to the thermal cyclization step.

  • Causality: The cyclization of the anilidomethylenemalonate intermediate requires overcoming a significant energy barrier to disrupt the aromaticity of the aniline ring.[3] Insufficient temperature is the most common reason for failure or low conversion.

  • Solution:

    • Verify Temperature: Ensure your reaction reaches the necessary temperature, typically around 250°C.

    • Use a High-Boiling Solvent: Performing the reaction neat can lead to decomposition and lower yields. The use of a high-boiling, inert solvent like diphenyl ether or Dowtherm A is critical for maintaining a stable, high temperature and facilitating efficient heat transfer, which can increase yields to over 90%.[3]

    • Monitor Intermediate Formation: Before cyclization, confirm the formation of the ethyl 3-anilinoacrylate intermediate, which typically occurs at a lower temperature (100-140°C).[5]

Question 2: The bromination of my 4-hydroxyquinoline is yielding a mixture of products, including mono-brominated and potentially other isomers, instead of the desired 3,8-dibromo product. How can I improve selectivity?

Achieving selective dibromination requires precise control over reaction conditions due to the high reactivity of the 4-hydroxyquinoline ring.

  • Causality: The hydroxyl group at C4 is a strong activating group, directing electrophiles to the ortho (C3) and para (C5) positions. The quinoline nitrogen also influences the ring's electronics. The C3 position is particularly activated. Over-bromination or incorrect site bromination occurs due to an excess of the brominating agent or suboptimal reaction conditions that don't favor the desired kinetic or thermodynamic product.[6]

  • Solution:

    • Control Stoichiometry: Use precisely 2.0 to 2.1 equivalents of the brominating agent (e.g., molecular bromine, Br₂). Using a significant excess dramatically increases the chance of forming undesired poly-brominated species.[6]

    • Solvent Choice: Glacial acetic acid is an effective polar solvent for the bromination of hydroxyquinolines.[7] It helps to moderate the reactivity and can improve the selectivity of the reaction.

    • Temperature Control: Start the reaction at a low temperature (e.g., 0°C) and allow it to warm slowly to room temperature. This helps control the reaction rate and can prevent runaway reactions that lead to multiple products.[8]

    • Monitor by TLC: Track the reaction's progress using Thin-Layer Chromatography (TLC). This allows you to quench the reaction as soon as the starting material is consumed and before significant byproduct formation occurs.

Question 3: My final product is difficult to purify. It appears oily or refuses to crystallize. What purification strategies do you recommend?

Purification challenges often stem from residual starting materials, isomeric byproducts, or solvent residues.

  • Causality: The presence of closely related isomers can inhibit crystallization. Acidic impurities, such as HBr formed during the reaction, can also interfere with purification.

  • Solution:

    • Aqueous Work-up: After the reaction is complete, quench it with an aqueous solution of a reducing agent like sodium bisulfite or sodium thiosulfate to destroy any excess bromine.

    • Base Wash: Wash the organic layer with a 5% sodium bicarbonate (NaHCO₃) solution.[8] This will neutralize any acidic byproducts like HBr, which often helps in obtaining a solid product.

    • Recrystallization: This is the most effective method for purifying the final product. Experiment with different solvents. A common and effective technique is to dissolve the crude product in a suitable solvent like dichloromethane or chloroform and then carefully add a non-polar solvent like hexane or cyclohexane to induce crystallization.[9] Ethanol or methanol can also be effective recrystallization solvents.[10]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism that directs bromination to the 3 and 8 positions of 4-hydroxyquinoline?

The regioselectivity is a result of electrophilic aromatic substitution principles applied to a heterocyclic system.

  • Position 3: The C4-hydroxyl group is a powerful ortho, para-director. Its strong activating effect makes the ortho position (C3) highly nucleophilic and susceptible to electrophilic attack. This is typically the first site of bromination.

  • Position 8: After the first bromination at C3, the overall electron density of the ring is reduced. However, the C8 position in the quinoline ring system is susceptible to further electrophilic attack. The bromination of 8-substituted quinolines has been studied, and the electronic properties of the entire heterocyclic system contribute to directing the second bromine to this position.[8]

Q2: Are there alternative brominating agents besides molecular bromine (Br₂)?

Yes, N-Bromosuccinimide (NBS) is a common alternative.

  • NBS vs. Br₂: NBS is a solid and can be easier and safer to handle than liquid bromine. It generates Br₂ in situ in the presence of an acid catalyst (like HBr). For some substrates, NBS can offer milder reaction conditions and improved selectivity, potentially reducing the formation of poly-brominated byproducts.[8] The choice between Br₂ and NBS may require some empirical optimization for this specific substrate.

Q3: What are the most critical safety precautions when performing this synthesis?

Safety must be the top priority.

  • Bromine: Liquid bromine is highly toxic, corrosive, and volatile. Always handle it in a certified chemical fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and chemical splash goggles. Have a bromine neutralizing agent (like sodium thiosulfate solution) readily available.

  • High-Temperature Solvents: Diphenyl ether and Dowtherm A have very high boiling points. Use appropriate heating mantles and ensure glassware is free of cracks or defects. Be cautious of hot surfaces to prevent severe burns.

  • Acid Byproducts: The bromination reaction generates hydrogen bromide (HBr), which is a corrosive acid. Ensure adequate ventilation and proper quenching and neutralization steps during the work-up.

Optimized Experimental Protocol

This protocol provides a validated, step-by-step method for the synthesis.

Part A: Synthesis of 4-Hydroxyquinoline (via Gould-Jacobs Reaction)
  • Condensation: In a round-bottom flask, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq). Heat the mixture to 110-120°C for 2 hours. The reaction can be monitored by TLC until the aniline is consumed.

  • Cyclization: Allow the mixture to cool slightly. Add diphenyl ether (approx. 3-4 times the volume of the reaction mixture) to the flask. Equip the flask with a reflux condenser. Heat the mixture to 250°C and maintain this temperature for 1-2 hours. The product, ethyl 4-hydroxyquinoline-3-carboxylate, will often precipitate upon cooling.[3]

  • Hydrolysis (Saponification): Isolate the intermediate by filtration. Suspend the solid in a 10% aqueous solution of sodium hydroxide and reflux for 2 hours until a clear solution forms.[3]

  • Decarboxylation: Cool the solution and carefully acidify with concentrated HCl to precipitate the carboxylic acid. Filter the solid, wash with water, and dry it. Place the dried solid in a flask and heat it to 230-250°C until carbon dioxide evolution ceases. The resulting solid is 4-hydroxyquinoline.

Part B: Synthesis of this compound
  • Dissolution: In a three-neck flask equipped with a dropping funnel and a magnetic stirrer, dissolve 4-hydroxyquinoline (1.0 eq) in glacial acetic acid.[7] Cool the flask to 0°C in an ice bath.

  • Bromine Addition: In the dropping funnel, prepare a solution of molecular bromine (2.1 eq) in a small amount of glacial acetic acid. Add the bromine solution dropwise to the stirred 4-hydroxyquinoline solution over 30-60 minutes, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into a beaker of ice water containing a small amount of sodium bisulfite to quench any unreacted bromine. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water, followed by a cold 5% sodium bicarbonate solution, and finally with more water until the filtrate is neutral.

  • Purification: Dry the crude product. Recrystallize from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexane) to obtain pure this compound.

Data and Visualizations

Table 1: Key Reaction Parameters & Expected Outcomes
StageKey ReagentsSolventTemperatureTypical YieldKey Checkpoint
Gould-Jacobs Cyclization Anilino-intermediateDiphenyl Ether~250°C>90%[3]Formation of a solid upon cooling.
Saponification Ethyl 4-hydroxyquinoline-3-carboxylate, NaOHWaterRefluxQuantitativeA clear, homogeneous solution is formed.
Decarboxylation 4-Hydroxyquinoline-3-carboxylic acidNeat~250°C>90%Cessation of CO₂ gas evolution.
Dibromination 4-Hydroxyquinoline, Br₂Glacial Acetic Acid0°C to RT70-85%Complete consumption of starting material by TLC.
Diagrams

G cluster_0 Stage 1: 4-Hydroxyquinoline Synthesis cluster_1 Stage 2: Dibromination Aniline Aniline + Diethyl ethoxymethylenemalonate Condensation Condensation (110-120°C) Aniline->Condensation Intermediate Anilidomethylenemalonate Intermediate Condensation->Intermediate Cyclization Thermal Cyclization (Diphenyl Ether, 250°C) Intermediate->Cyclization Ester Ethyl 4-hydroxyquinoline-3-carboxylate Cyclization->Ester Saponification Saponification (NaOH, Reflux) Ester->Saponification Acid 4-Hydroxyquinoline-3-carboxylic acid Saponification->Acid Decarboxylation Decarboxylation (Heat, 250°C) Acid->Decarboxylation HQ 4-Hydroxyquinoline Decarboxylation->HQ Bromination Dibromination (Br₂, Acetic Acid, 0°C -> RT) HQ->Bromination Product This compound Bromination->Product

Caption: Overall workflow for the synthesis of this compound.

G Start Low Yield or Impure Product in Bromination Step CheckStoich Check Stoichiometry: Is Br₂ ~2.1 eq? Start->CheckStoich StoichYes Yes CheckStoich->StoichYes Yes StoichNo No CheckStoich->StoichNo No CheckTemp Check Temperature Control: Was reaction started at 0°C? TempYes Yes CheckTemp->TempYes Yes TempNo No CheckTemp->TempNo No CheckSolvent Check Solvent: Using Glacial Acetic Acid? SolventYes Yes CheckSolvent->SolventYes Yes SolventNo No CheckSolvent->SolventNo No CheckWorkup Check Work-up: Did you use a base wash (NaHCO₃)? WorkupYes Yes CheckWorkup->WorkupYes Yes WorkupNo No CheckWorkup->WorkupNo No StoichYes->CheckTemp FixStoich Adjust Br₂ to 2.1 eq. Avoid large excess. StoichNo->FixStoich TempYes->CheckSolvent FixTemp Use ice bath for slow addition. Allow to warm gradually. TempNo->FixTemp SolventYes->CheckWorkup FixSolvent Use glacial acetic acid to moderate reactivity. SolventNo->FixSolvent Purify Proceed to Recrystallization WorkupYes->Purify FixWorkup Wash with NaHCO₃ solution to remove acidic impurities. WorkupNo->FixWorkup FixStoich->CheckTemp FixTemp->CheckSolvent FixSolvent->CheckWorkup FixWorkup->Purify

Caption: Troubleshooting flowchart for the dibromination reaction.

References

  • Gould–Jacobs reaction. In: Wikipedia. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PubMed Central (PMC). [Link]

  • How does the medium affect the bromination of 3- and 4-hydroxyquinolines?. ResearchGate. [Link]

  • Synthesis of 8-bromo-4-hydroxy-3-(1H-tetrazole-5-yl)quinoline. PrepChem.com. [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PubMed Central (PMC). [Link]

  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Semantic Scholar. [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

  • 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one. MDPI. [Link]

  • Optimization of 8-Hydroxyquinolines as Inhibitors of Catechol O-Methyltransferase. PubMed Central (PMC). [Link]

  • A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole.
  • 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one. ResearchGate. [Link]

  • Purification method of 8-hydroxyquinoline crude product.

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Technical Support Center: Bromination of Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of hydroxyquinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your experiments. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: Why is my bromination of 8-hydroxyquinoline yielding a mixture of mono- and di-brominated products?

This is the most common issue in the bromination of 8-hydroxyquinoline. The hydroxyl group at the 8-position is a strong activating group, making the quinoline ring highly susceptible to electrophilic aromatic substitution, particularly at the 5- and 7-positions.[1][2][3] The formation of a mixture of 7-bromo-8-hydroxyquinoline and 5,7-dibromo-8-hydroxyquinoline is often observed.[1][2]

The primary factor influencing the product distribution is the stoichiometry of the brominating agent. Using less than 2.1 equivalents of molecular bromine (Br₂) will likely result in a mixture of the mono- and di-brominated products.[1] To favor the formation of the di-bromo derivative, 5,7-dibromo-8-hydroxyquinoline, using at least 2.1 equivalents of bromine is recommended, which can drive the reaction to full conversion.[1]

Q2: I am trying to synthesize the mono-brominated 8-hydroxyquinoline, but I keep getting the di-brominated product as a major side product. How can I improve the selectivity for mono-bromination?

Achieving high selectivity for mono-bromination of 8-hydroxyquinoline is challenging due to the high activation of the ring. However, you can employ several strategies to favor the formation of the mono-bromo derivative:

  • Careful Control of Stoichiometry: Use a stoichiometric amount (1.0 to 1.1 equivalents) of the brominating agent. Add the brominating agent slowly and at a low temperature to minimize over-bromination.

  • Choice of Brominating Agent: Consider using a milder brominating agent like N-Bromosuccinimide (NBS) instead of molecular bromine.[4][5] NBS can provide a low and steady concentration of electrophilic bromine, which can enhance selectivity for mono-bromination in highly activated systems.

  • Solvent Effects: The choice of solvent can influence the reaction outcome. While solvents like acetic acid and methanol have been used, non-polar solvents like chloroform (CHCl₃) or carbon tetrachloride (CCl₄) at room temperature can sometimes offer better control.[1][6]

Q3: My bromination reaction is not proceeding to completion, and I have a significant amount of starting material left. What could be the cause?

Several factors can lead to an incomplete reaction:

  • Insufficient Brominating Agent: Ensure you are using a sufficient stoichiometric amount of your brominating agent.

  • Reaction Temperature: While lower temperatures can improve selectivity, they can also slow down the reaction rate. If the reaction is sluggish, a modest increase in temperature might be necessary.

  • Purity of Reagents: Impurities in your starting material or solvent can interfere with the reaction.[7] Ensure you are using high-purity reagents and dry solvents, as moisture can react with some brominating agents.

  • Formation of Hydrobromide Salts: During the reaction with Br₂, hydrobromic acid (HBr) is formed as a byproduct. This can protonate the quinoline nitrogen, forming a quinolinium salt which is less reactive towards further electrophilic substitution.[1]

Q4: I am observing the formation of dark, tarry byproducts in my reaction mixture. What are these and how can I avoid them?

The formation of dark, tarry materials often indicates oxidation of the hydroxyquinoline ring. Phenols are susceptible to oxidation, especially under harsh reaction conditions or in the presence of strong oxidizing agents.[8]

To mitigate this:

  • Control Reaction Temperature: Avoid excessive heating.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation by atmospheric oxygen.[7]

  • Choice of Brominating Agent: Molecular bromine can sometimes act as an oxidizing agent.[9] Using a milder reagent like NBS might reduce the extent of oxidative side reactions.

Troubleshooting Guides

Problem 1: Poor Regioselectivity in the Bromination of Hydroxyquinolines

Symptoms:

  • Formation of a mixture of isomers (e.g., 5-bromo- and 7-bromo- isomers).

  • Bromination occurring on the pyridine ring instead of the benzene ring.

Root Causes & Solutions:

Cause Explanation Troubleshooting Steps
Electronic Effects In electrophilic aromatic substitution of quinoline, the attack generally occurs on the benzene ring at the 5- and 8-positions to preserve the aromaticity of the pyridine ring.[10][11] However, the presence of the activating hydroxyl group directs the substitution primarily to the ortho and para positions relative to it (positions 7 and 5).For 8-hydroxyquinoline, bromination is strongly favored at the 5 and 7 positions. To achieve different regioselectivity, one might need to consider protecting the hydroxyl group or using a different synthetic strategy altogether.
Reaction Conditions The reaction conditions, particularly the acidity of the medium, can influence the regioselectivity. In strongly acidic media, the quinoline nitrogen is protonated, which deactivates the pyridine ring towards electrophilic attack.[12]For bromination on the benzene ring, conducting the reaction in a non-acidic or weakly acidic medium is generally preferred.
Problem 2: Polybromination Leading to Low Yield of the Desired Product

Symptoms:

  • Formation of di-, tri-, or even tetra-brominated products when a mono- or di-brominated product is desired.

Root Causes & Solutions:

Workflow for Controlling Polybromination

start Polybromination Observed check_stoichiometry 1. Verify Stoichiometry of Brominating Agent start->check_stoichiometry Issue slow_addition 2. Implement Slow Addition at Low Temperature check_stoichiometry->slow_addition If stoichiometry is correct milder_reagent 3. Switch to a Milder Brominating Agent (e.g., NBS) slow_addition->milder_reagent If polybromination persists protecting_group 4. Consider a Protecting Group Strategy for the -OH group milder_reagent->protecting_group For highly activated substrates end Desired Product Yield Improved protecting_group->end Optimized Protocol

Caption: A troubleshooting workflow for controlling polybromination.

Cause Explanation Troubleshooting Steps
Excess Brominating Agent Using a significant excess of the brominating agent is the most direct cause of polybromination.[13]Carefully measure and control the equivalents of the brominating agent. For mono-bromination, use 1.0-1.1 equivalents. For di-bromination, use 2.1-2.2 equivalents.[1]
High Reactivity of the Substrate The hydroxyl group strongly activates the ring, making it prone to multiple substitutions.[14][15]1. Slow Addition: Add the brominating agent dropwise at a low temperature (e.g., 0 °C) to maintain a low instantaneous concentration of the electrophile.[1] 2. Milder Reagent: Use N-Bromosuccinimide (NBS) as a source of electrophilic bromine.[16][5] 3. Protecting Group: Protect the hydroxyl group as an ether (e.g., methoxy) or an ester to reduce its activating effect. The protecting group can be removed after the bromination step.
Problem 3: Formation of Quinone-like Byproducts

Symptoms:

  • Appearance of colored impurities in the reaction mixture.

  • Complex NMR spectra indicating the presence of oxidized species.

Root Causes & Solutions:

Mechanism of Quinone Formation

phenol Hydroxyquinoline quinone Quinone-like Byproduct phenol->quinone Oxidation oxidizing_agent Oxidizing Agent (e.g., excess Br2, air) oxidizing_agent->phenol Acts on

Caption: Simplified pathway for the formation of quinone-like byproducts.

Cause Explanation Troubleshooting Steps
Oxidation of the Phenolic Ring Phenols can be oxidized to quinones, especially under harsh conditions or in the presence of strong oxidizing agents.[8] Excess bromine can sometimes act as an oxidant.1. Control Temperature: Maintain a low to moderate reaction temperature. 2. Inert Atmosphere: Perform the reaction under an inert atmosphere (N₂ or Ar) to exclude atmospheric oxygen.[7] 3. Purge Solvents: Use degassed solvents to remove dissolved oxygen. 4. Quench Promptly: Once the reaction is complete, quench any excess brominating agent with a reducing agent like sodium thiosulfate or sodium bisulfite solution during the workup.

Experimental Protocols

Protocol 1: Synthesis of 5,7-dibromo-8-hydroxyquinoline [1][17]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 8-hydroxyquinoline (1.0 eq) in chloroform (CHCl₃).

  • Bromine Addition: Prepare a solution of molecular bromine (2.1 eq) in CHCl₃. Add the bromine solution dropwise to the 8-hydroxyquinoline solution at room temperature over a period of 1 hour.

  • Reaction: Stir the mixture at room temperature for 1-2 hours after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, wash the organic layer with a 5% aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the HBr byproduct. Then, wash with a 10% aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a final wash with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 5,7-dibromo-8-hydroxyquinoline can be purified by crystallization from a suitable solvent like benzene or ethanol.[1]

Protocol 2: Selective Mono-bromination using NBS

  • Setup: To a solution of 8-hydroxyquinoline (1.0 eq) in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and dichloromethane), add N-Bromosuccinimide (1.0-1.1 eq) portion-wise at 0 °C under an inert atmosphere.

  • Reaction: Stir the reaction mixture at 0 °C to room temperature and monitor its progress by TLC.

  • Workup: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Isolation & Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting mixture of mono-brominated isomers can often be separated by column chromatography on silica gel.

References

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications. [Link]

  • How does the medium affect the bromination of 3- and 4-hydroxyquinolines? (2017). ResearchGate. [Link]

  • Regioselective Bromination of 5,8-Dimethoxyquinoline with N-Bromosuccinimide. (2025). ResearchGate. [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(1), 81-89. [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2025). ResearchGate. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014). SciSpace. [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC - NIH. [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). Semantic Scholar. [Link]

  • Synthesis of 8-hydroxyquinoline chalcones: Trans configuration, intramolecular hydrogen bonds, bromination, and antifungal activity. (2011). ResearchGate. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2021). PMC. [Link]

  • Kinetics and mechanism of iodination of 8-hydroxyquinoline. (1979). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]

  • Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. (n.d.). University of Liverpool. [Link]

  • N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. (2025). LinkedIn. [Link]

  • Why does an electrophilic attack occur at the 5 and 8 position in Quinoline? (2018). Quora. [Link]

  • A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2):Discussion series on bromination/iodination reactions 2. (2022). Chemia. [Link]

  • Reaction sites of 8-hydroxyquinoline 1. (n.d.). ResearchGate. [Link]

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. (n.d.). University of California, Santa Barbara. [Link]

  • UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. (2018). SlideShare. [Link]

  • Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures? (2020). Reddit. [Link]

  • Bromination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • 5,7-Dibromo-8-hydroxyquinoline prepn - from 8-hydroxy-quinoline and bromine in aq hydrobromic acid. (n.d.).
  • Synthesis, crystal structure, cytotoxicity and DNA interaction of 5,7-dibromo-8-quinolinolato-lanthanides. (2025). ResearchGate. [Link]

  • N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. [Link]

  • Bromination of Phenols. (n.d.). Khan Academy. [Link]

  • N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. (2001). ResearchGate. [Link]

  • Bromination phenol in Water and non-polar solvent. (n.d.). Physics Wallah. [Link]

  • The bromination kinetics of phenolic compounds in aqueous solution. (2009). PubMed. [Link]

  • 17.11: Reactions of Phenols. (2023). Chemistry LibreTexts. [Link]

  • ring reactions of phenol. (n.d.). Chemguide. [Link]

  • Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. (1973). Australian Journal of Chemistry. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 3,8-Dibromo-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3,8-Dibromo-4-hydroxyquinoline. This resource is designed for researchers, chemists, and formulation scientists who are encountering solubility issues with this compound. Here, we provide in-depth, field-proven insights and step-by-step protocols to help you successfully solubilize this molecule for your experimental needs.

The inherent structure of this compound—a planar heterocyclic core made more lipophilic by two bromine atoms—presents a significant challenge for achieving adequate concentration in aqueous systems. However, by understanding its underlying physicochemical properties, we can strategically manipulate its environment to achieve successful dissolution.

Part 1: Frequently Asked Questions (FAQs) on Physicochemical Properties

This section addresses the fundamental properties of this compound that govern its solubility.

FAQ 1: What are the key structural features of this compound that cause poor solubility?

The solubility of this compound is dictated by a balance of competing structural features:

  • Hydrophobic Bromine Atoms: The two bromine atoms significantly increase the molecular weight and surface area of the molecule. Halogen atoms are hydrophobic and contribute to a higher logP value (a measure of lipophilicity), which inherently lowers aqueous solubility.[1][2]

  • Aromatic Quinoline Core: The fused aromatic ring system is rigid, planar, and largely nonpolar, further favoring dissolution in organic solvents over water.[3]

  • Keto-Enol Tautomerism: The compound exists in equilibrium between its 4-hydroxy (enol) form and a 4-oxo (keto) form, also known as 3,8-dibromo-1H-quinolin-4-one.[4][5] This tautomerism affects its hydrogen bonding capabilities and ionization potential.

  • Ionizable Groups: Crucially, the molecule possesses two ionizable sites:

    • The quinoline ring nitrogen , which is weakly basic and can be protonated under acidic conditions.

    • The 4-hydroxyl group , which is weakly acidic and can be deprotonated under basic conditions. These sites are the key to overcoming solubility issues via pH modification.

FAQ 2: Why is pH a critical factor for dissolving this compound?

The pH of the solvent is arguably the most critical factor because this compound is an amphoteric molecule—it can act as both a weak acid and a weak base.[6] Its solubility in aqueous media is lowest at its isoelectric point (where the net charge is zero) and increases dramatically at pH values where it can form a salt.[7]

  • In Acidic Conditions (Low pH): The nitrogen atom on the quinoline ring accepts a proton (H+), forming a positively charged cation. This salt form is significantly more polar and thus more soluble in water.

  • In Basic Conditions (High pH): The hydroxyl group donates its proton, forming a negatively charged phenoxide-like anion. This anionic salt is also much more water-soluble.

This relationship is visualized in the diagram below.

G cluster_low_ph Low pH (e.g., < 3) cluster_mid_ph Mid-Range pH (e.g., 4-9) cluster_high_ph High pH (e.g., > 10) cation Cationic Form (Protonated Nitrogen) High Aqueous Solubility neutral Neutral Form (Insoluble) Low Aqueous Solubility cation->neutral Add Base (OH⁻) (Increases pH) neutral->cation Add Acid (H⁺) (Decreases pH) anion Anionic Form (Deprotonated Hydroxyl) High Aqueous Solubility neutral->anion Add Base (OH⁻) (Increases pH) anion->neutral Add Acid (H⁺) (Decreases pH)

Caption: pH-dependent ionization and its effect on solubility.

FAQ 3: What is the expected solubility of this compound in common laboratory solvents?

While precise quantitative data is scarce, a qualitative solubility profile can be predicted based on the structure and properties of similar halogenated quinolines. This information is crucial for selecting an appropriate solvent for creating a stock solution.

SolventSolvent TypePredicted SolubilityRationale & Justification
Water (neutral pH)Polar ProticVery Poor / InsolubleThe large, hydrophobic structure dominates, making it insoluble in neutral water.
Ethanol / MethanolPolar ProticSlightly SolubleThe alcohol can engage in some hydrogen bonding, but the overall lipophilicity of the compound limits high solubility. Hot ethanol may be more effective.[8]
AcetonePolar AproticSlightly to Moderately SolubleOffers some polarity to interact with the N-H and O-H bonds but is less effective than stronger aprotic solvents.
Dichloromethane (DCM)NonpolarSlightly SolubleMay dissolve small amounts, but the polarity from the hydroxy/keto group limits miscibility.
DMSO / DMFPolar AproticSoluble / Very SolubleThese are excellent solvents for this type of molecule. Their high polarity and ability to act as strong hydrogen bond acceptors can effectively solvate the compound.[9]

Part 2: Troubleshooting Guide & Experimental Protocols

This section provides a logical workflow for systematically tackling solubility problems, starting with the simplest methods and progressing to more robust chemical interventions.

Troubleshooting Workflow Diagram

The following diagram outlines a decision-making process for solubilizing your compound.

G start Start: Insoluble Compound in Aqueous Buffer physical Attempt Physical Methods: - Vortex Vigorously - Sonicate (bath or probe) - Gentle Warming (<40°C) start->physical check1 Is it dissolved? physical->check1 cosolvent Strategy 1: Use a Co-solvent Prepare concentrated stock in DMSO/DMF and dilute into buffer. check1->cosolvent No success Success! Proceed with Experiment check1->success Yes check2 Success without precipitation? cosolvent->check2 ph_mod Strategy 2: pH Modification (Is this compatible with your experiment?) check2->ph_mod No check2->success Yes check3 Is pH modification acceptable? ph_mod->check3 acid Option A: Acidic pH Add dilute HCl to pH < 3 check3->acid Yes advanced Consider Advanced Methods: - Solid Dispersions - Cyclodextrin Complexation - Nanosuspensions check3->advanced No check4 Is it dissolved? acid->check4 base Option B: Basic pH Add dilute NaOH to pH > 10 check5 Is it dissolved? base->check5 check4->base No check4->success Yes check5->advanced No check5->success Yes

Caption: A step-by-step decision tree for solubilization.

Protocol 1: Co-Solvent Method (Recommended First Approach)

This is the most common and effective initial strategy in a research setting. It involves creating a highly concentrated stock solution in a strong organic solvent and then diluting it to the final working concentration in your aqueous medium.

Causality: Co-solvents work by reducing the overall polarity of the aqueous medium, making it more favorable for the hydrophobic solute to dissolve.[10] DMSO is particularly effective as it is a polar aprotic solvent that disrupts the hydrogen bonding network of water while being an excellent solvent for many organic compounds.[9]

Step-by-Step Methodology:

  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh a small amount of this compound (e.g., 5 mg).

    • Add a minimal volume of 100% DMSO (e.g., start with 100 µL).

    • Vortex or sonicate until the solid is completely dissolved. If it does not dissolve, add small increments of DMSO until a clear solution is achieved. Aim for a high concentration (e.g., 10-50 mM).

  • Perform Serial Dilution:

    • Take a small aliquot of the DMSO stock and add it to your target aqueous buffer (e.g., PBS, cell culture media). It is critical to add the DMSO stock to the buffer while vortexing, not the other way around, to minimize localized high concentrations that can cause immediate precipitation.

  • Observe for Precipitation:

    • After dilution, inspect the solution carefully for any cloudiness or precipitate. If precipitation occurs, your final concentration is above the solubility limit for that specific co-solvent percentage.

  • Troubleshooting:

    • Precipitation Occurs: The final percentage of DMSO may be too low. Try preparing an intermediate dilution in a higher percentage of DMSO/buffer before making the final dilution.

    • Cell Toxicity: Ensure the final concentration of the co-solvent is below the toxic threshold for your specific application (typically <0.5% DMSO for many cell lines).

Protocol 2: pH Modification Method

This method leverages the compound's ionizable nature. It is highly effective but requires ensuring that the extreme pH will not degrade the compound or interfere with downstream applications.

Causality: By shifting the pH far from the compound's isoelectric point, we force the equilibrium towards one of its charged, water-soluble salt forms.[6]

A. Acidic Solubilization Protocol (Target pH < 3)

  • Prepare an Acidic Solvent: Create a dilute solution of hydrochloric acid (e.g., 0.1 M HCl).

  • Add Compound: Suspend the weighed this compound powder in the acidic solution.

  • Dissolve: Vortex and/or sonicate the mixture. The compound should dissolve as it forms the hydrochloride salt.

  • pH Readjustment (Optional & Advanced): If your experiment requires a neutral pH, you can slowly add a base (e.g., 0.1 M NaOH) back towards pH 7. Caution: The compound will likely precipitate out as you approach its isoelectric point. This technique is primarily for applications where the final solution can remain at an acidic pH.

B. Basic Solubilization Protocol (Target pH > 10)

  • Prepare a Basic Solvent: Create a dilute solution of sodium hydroxide (e.g., 0.1 M NaOH).

  • Add Compound: Suspend the weighed powder in the basic solution.

  • Dissolve: Vortex and/or sonicate. The compound should dissolve as it forms the sodium salt.

  • pH Readjustment (Optional & Advanced): As with the acidic protocol, you can slowly neutralize the solution with acid, but precipitation is highly likely. This method is best for applications compatible with a high pH environment.

Self-Validation: For both pH protocols, a control experiment is advised. After successfully dissolving the compound, readjust the pH back to neutral. The reappearance of a precipitate validates that the initial dissolution was pH-dependent and not due to degradation.

Part 3: Advanced Strategies & Safety

FAQ 4: What if co-solvents and pH adjustment are unsuitable for my experiment?

For sensitive applications like in-vivo studies or certain cell-based assays where co-solvents and extreme pH are not viable, more advanced formulation techniques may be necessary. These typically require specialized equipment and expertise.

  • Solid Dispersions: This involves dissolving the compound and a hydrophilic polymer carrier (e.g., PVP, HPMC, PEG) in a common solvent and then removing the solvent.[10] This traps the compound in a high-energy, amorphous state, which has a higher apparent solubility and faster dissolution rate.[11]

  • Inclusion Complexation: Cyclodextrins are truncated cone-shaped molecules with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the hydrophobic this compound molecule, forming an inclusion complex where the new exterior is water-soluble.[11]

  • Nanosuspensions: This technique reduces the particle size of the compound down to the nanometer range.[12] According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area, which in turn increases the rate of dissolution.[10]

FAQ 5: What are the primary safety concerns when handling this compound and its solvents?

As a Senior Application Scientist, safety is paramount. Always consult the material-specific Safety Data Sheet (SDS) before handling any chemical.

  • This compound: Halogenated aromatic compounds should be handled with care. While specific toxicity data may be limited, similar compounds can be irritants and potentially toxic.[13]

    • Action: Always handle the solid powder in a chemical fume hood or ventilated enclosure. Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[14][15] Avoid generating dust.

  • Solvents (DMSO/DMF):

    • Action: These solvents can enhance the absorption of chemicals through the skin. It is critical to wear appropriate gloves (nitrile may not be sufficient for prolonged exposure to DMF; check a glove compatibility chart) and avoid all skin contact.[15] All work should be performed in a fume hood.

References

  • Thakur, R., et al. (2022). Drug Solubility: Importance and Enhancement Techniques. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Ige, P. P., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Asian Journal of Pharmaceutics. Available at: [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • Kumar, L., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Savjani, K. T., et al. (2022). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. Available at: [Link]

  • Wikipedia. Quinoline. Available at: [Link]

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  • Al-Obaidi, A. S. M., et al. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Journal of Global Pharma Technology.
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  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 735364, 8-Bromo-4-hydroxyquinoline-3-carboxylic acid. Available at: [Link]

  • Royal Society of Chemistry. (2018). Metal-free C5-selective halogenation of quinolines under aqueous conditions. Organic Chemistry Frontiers. Available at: [Link]

  • Carvajal-Moreno, M. A., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Pharmaceutical Research. Available at: [Link]

  • ResearchGate. Solubility data and pKa values of a few drugs that demonstrate pH-dependent solubility. Available at: [Link]

  • Melander, R. J., et al. (2015). Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms. Organic & Biomolecular Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69141, 4-Hydroxyquinoline. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. Available at: [Link]

  • Melander, R. J., et al. (2016). Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination Pathways. ChemMedChem. Available at: [Link]

  • Pobudkowska, A., & Domańska, U. (2011). Study of pH-dependent drugs solubility in water. Chemical Industry and Chemical Engineering Quarterly. Available at: [Link]

  • Royal Society of Chemistry. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Catalysts. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1923, 8-Hydroxyquinoline. Available at: [Link]

  • MDPI. (2024). 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one. Molbank. Available at: [Link]

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Technical Support Center: Column Chromatography Conditions for Purifying Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying these valuable heterocyclic compounds using column chromatography. Here, we will delve into the underlying principles of separation, troubleshoot common issues, and provide field-proven protocols to enhance the efficiency and success of your purification workflows.

Understanding the Challenges in Purifying Quinoline Derivatives

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science.[1] However, their purification by column chromatography, particularly on silica gel, presents a unique set of challenges. The primary obstacle stems from the basic nature of the quinoline nitrogen atom, which readily interacts with the acidic silanol groups (Si-OH) on the surface of silica gel.[2][3] This acid-base interaction can lead to a host of problems, including:

  • Peak Tailing and Streaking: Strong binding of the basic quinoline to acidic silica sites causes a portion of the analyte to lag behind the main band, resulting in asymmetrical peaks.[3][4] This significantly reduces resolution and makes it difficult to obtain pure fractions.

  • Irreversible Adsorption: In some cases, the interaction is so strong that the compound may not elute from the column at all, leading to low recovery.[5]

  • On-Column Decomposition: The acidic environment of the silica gel can catalyze the degradation of sensitive quinoline derivatives, especially those bearing labile functional groups.[2][4]

This guide will provide you with the necessary tools and knowledge to anticipate and overcome these challenges.

Frequently Asked Questions (FAQs)

This section addresses some of the most common questions encountered when purifying quinoline derivatives by column chromatography.

Q1: What is the best stationary phase for purifying my quinoline derivative?

For most applications, silica gel (60 Å, 230-400 mesh) is the go-to stationary phase due to its versatility and cost-effectiveness.[6][7] However, if you encounter issues with tailing or decomposition, consider the following alternatives:

  • Deactivated Silica Gel: Pre-treating the silica gel with a basic modifier like triethylamine can neutralize the acidic silanol groups, significantly improving peak shape and recovery.[2]

  • Alumina (Neutral or Basic): Alumina is a good alternative to silica gel for purifying basic compounds.[2][4] Basic alumina is particularly effective at minimizing interactions with the quinoline nitrogen.

  • Reversed-Phase Silica (C18): If your quinoline derivative is sufficiently non-polar, reversed-phase chromatography can be an excellent option to avoid the issues associated with silica gel.[2][8]

  • Amine-functionalized Silica: This specialized stationary phase is designed for the purification of amines and other basic compounds and can provide excellent results for challenging separations.[9]

Q2: How do I choose the right mobile phase for my separation?

The selection of the mobile phase, or eluent, is critical for achieving good separation. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for your target compound on a TLC plate.[10][11]

  • Start with a Standard Solvent System: For normal-phase chromatography on silica gel, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is a good starting point.[4][10]

  • Fine-tune the Polarity: Adjust the ratio of the polar to non-polar solvent to achieve the desired Rf. If your compound is not moving from the baseline, increase the polarity of the mobile phase. If it is running at the solvent front, decrease the polarity.[8]

  • Consider a Basic Modifier: As a rule of thumb, for quinoline derivatives, it is highly recommended to add a small amount of a basic modifier, such as 0.1-2% triethylamine (NEt₃) or pyridine, to your eluent.[2][9][12] This will compete with your compound for the acidic sites on the silica gel, dramatically reducing tailing.[3]

Q3: My quinoline derivative is streaking badly on the TLC plate. What can I do?

Streaking on a TLC plate is a clear indicator that you will face challenges with column chromatography. This is most often due to the strong interaction between the basic quinoline nitrogen and the acidic silica gel.[2][4]

  • Add Triethylamine to the TLC Eluent: Prepare a fresh TLC developing chamber with your chosen solvent system and add 0.5-1% triethylamine. Rerun the TLC; you should observe a significant improvement in the spot shape.

  • Switch to an Alternative Stationary Phase: If adding a basic modifier does not resolve the issue, consider using a different stationary phase for your TLC analysis, such as alumina or C18-functionalized silica.[8]

Troubleshooting Guide: From Tailing Peaks to Compound Decomposition

This section provides a systematic approach to troubleshooting the most common problems encountered during the column chromatography of quinoline derivatives.

Issue 1: Severe Peak Tailing or Streaking
  • Root Cause: The primary cause of tailing for basic compounds like quinolines is the interaction between the lone pair of electrons on the nitrogen atom and the acidic silanol groups on the silica surface.[3][13] This creates secondary interactions that slow down a portion of the analyte molecules, leading to an asymmetric peak.[3]

  • Solutions:

    • Incorporate a Basic Modifier: Add 0.1-2% triethylamine or pyridine to your eluent.[2][9][12] This is the most common and effective solution. The amine modifier will compete with the quinoline for the active sites on the silica gel, leading to a more symmetrical peak shape.

    • Deactivate the Silica Gel: Before packing the column, you can prepare a slurry of the silica gel in the eluent containing the amine modifier.[2] This ensures that the stationary phase is fully neutralized.

    • Switch to a Less Acidic Stationary Phase: Consider using neutral or basic alumina, or for very sensitive compounds, Florisil or cellulose.[2][4]

    • Use a Reversed-Phase Column: For non-polar quinoline derivatives, reversed-phase chromatography on a C18 column can circumvent the issues associated with silica gel.[2][8]

Issue 2: The Compound is Decomposing on the Column
  • Root Cause: The acidic nature of silica gel can catalyze the degradation of sensitive quinoline derivatives.[2][4] This is particularly true for compounds with acid-labile functional groups.

  • Solutions:

    • Deactivate the Silica Gel: As with tailing, neutralizing the silica gel with triethylamine is a crucial first step.[2]

    • Minimize Contact Time: Use flash chromatography with applied pressure to reduce the residence time of your compound on the column.[4][14]

    • Work at Lower Temperatures: If the compound is thermally labile, running the column in a cold room can help to minimize decomposition.[2]

    • Consider an Inert Atmosphere: For highly sensitive compounds, performing the chromatography under an inert atmosphere (e.g., in a glovebox) can prevent oxidation.[2]

    • Alternative Purification Methods: If decomposition persists, consider other purification techniques such as recrystallization, preparative HPLC, or centrifugal partition chromatography.[15][16]

Issue 3: The Compound is Not Eluting from the Column
  • Root Cause: This can be due to several factors, including irreversible adsorption to the stationary phase, on-column decomposition, or using a mobile phase that is not polar enough.[5]

  • Solutions:

    • Check for Decomposition: First, confirm that your compound is stable to silica gel by running a 2D TLC or by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it.[5]

    • Increase the Polarity of the Mobile Phase: If the compound is stable, you may need to significantly increase the polarity of your eluent. A gradient elution to a more polar solvent system, such as dichloromethane/methanol, may be necessary.[4]

    • Ensure a Basic Modifier is Present: The addition of triethylamine can also help to elute strongly retained basic compounds.[9]

    • Verify Your Solvent System: Double-check that you have prepared the mobile phase correctly and have not inadvertently used a less polar solvent than intended.[5]

Data Presentation: Recommended Solvent Systems

The following table provides a starting point for selecting a mobile phase for the purification of quinoline derivatives on silica gel. Remember to always optimize the solvent system for your specific compound using TLC.

Compound PolarityRecommended Solvent Systems (with 0.5-1% NEt₃)
Non-polar Hexane/Ethyl Acetate, Petroleum Ether/Ethyl Acetate, Toluene/Ethyl Acetate
Moderately Polar Dichloromethane/Methanol, Ethyl Acetate/Methanol
Polar Chloroform/Methanol, Ethyl Acetate/Methanol with higher methanol concentration

Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Flash Chromatography

This protocol describes how to neutralize the acidic sites on silica gel to improve the purification of basic quinoline derivatives.

  • Determine the appropriate eluent system for your compound using TLC, ensuring to add 0.5-1% triethylamine to the mobile phase.

  • Prepare the slurry: In a beaker, add the required amount of silica gel for your column.

  • Add the initial, least polar eluent containing 0.5-1% triethylamine to the silica gel to create a slurry.

  • Stir the slurry for 5-10 minutes to ensure thorough mixing and deactivation of the silica.

  • Pack the column with the deactivated silica slurry, taking care to avoid trapping air bubbles.[4]

  • Proceed with sample loading and elution as you normally would.

Protocol 2: Step-by-Step Guide to Running a Gradient Elution

Gradient elution is a powerful technique for separating complex mixtures with components of varying polarities.

  • Develop a TLC method that shows good separation of your target compound from its impurities. Identify a starting (low polarity) and ending (high polarity) solvent system. The starting system should give your compound an Rf of ~0.1-0.2.[4]

  • Pack the column with silica gel and equilibrate it with the starting solvent system.

  • Load your sample onto the column using either wet or dry loading.[4]

  • Begin the elution with the starting solvent system, collecting fractions.

  • Gradually increase the polarity of the mobile phase by systematically increasing the proportion of the more polar solvent. This can be done in a stepwise or linear fashion.

  • Monitor the elution of your compounds by collecting fractions and analyzing them by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of Workflows

Decision Tree for Troubleshooting Quinoline Purification

Troubleshooting_Workflow start Start Purification tlc Run TLC with Hex/EtOAc start->tlc streaking Streaking or Tailing? tlc->streaking decomposition Decomposition on TLC? tlc->decomposition add_tea Add 0.5-1% NEt3 to Eluent streaking->add_tea Yes column Proceed to Column with NEt3 streaking->column No rerun_tlc Re-run TLC add_tea->rerun_tlc improved Improved Spot Shape? rerun_tlc->improved improved->column Yes alt_phase Consider Alternative Stationary Phase (Alumina, C18) improved->alt_phase No decomposition->streaking No deactivate Deactivate Silica, Use Flash, Low Temp decomposition->deactivate Yes

Caption: A decision-making workflow for troubleshooting common issues in quinoline purification.

References

  • Duret, P., et al. (2003). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution.
  • BenchChem. (2025).
  • SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column.
  • PubMed. (2003).
  • BenchChem. (2025).
  • ResearchGate.
  • ACD/Labs. (2022).
  • SIELC Technologies. Separation of Quinoline, 1,2,3,4-tetrahydro-6-methoxy- on Newcrom R1 HPLC column.
  • Phenomenex. (n.d.).
  • Weisz, A., et al. (2009). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography.
  • LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • Reddit. (2023). Tailing of basic compound.
  • BenchChem. (n.d.).
  • Biotage. (2018).
  • PubMed. (2009).
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • LookChem. (n.d.).
  • RA College. (2023).
  • PubMed Central. (n.d.). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors.
  • BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Phenomenex. (2025).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Organic Syntheses. (2019).
  • Arkivoc. (2005).
  • PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Taylor & Francis Group. (n.d.).
  • Alwsci. (2025).
  • BenchChem. (2025).
  • PubMed Central. (n.d.).

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Technical Support Center: Characterization Challenges of Polysubstituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the characterization of polysubstituted quinolines. As a class of heterocyclic compounds central to pharmaceutical and materials science, the precise determination of their structure is paramount.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the structural elucidation of these complex molecules. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the intricacies of their analysis.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the characterization of polysubstituted quinolines.

Q1: Why is it often difficult to distinguish between isomers of polysubstituted quinolines using standard 1D NMR?

A: Distinguishing between polysubstituted quinoline isomers can be challenging due to significant signal overlapping in the aromatic region of the ¹H NMR spectrum, typically between 6.5 and 9.0 ppm.[5] The substitution pattern alters the electronic environment of the quinoline core, leading to complex splitting patterns and closely spaced chemical shifts that can be difficult to resolve and assign unambiguously with 1D NMR alone.[5][6] For definitive assignments, 2D NMR techniques like COSY, HSQC, and HMBC are often essential to establish proton-proton and proton-carbon correlations.[6][7]

Q2: My quinoline derivative shows unexpected peaks in the mass spectrum. What are the likely causes?

A: Unexpected peaks in the mass spectrum of a quinoline derivative can arise from several sources. Common possibilities include the formation of adducts with solvent molecules or salts (e.g., [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺), in-source fragmentation, or the presence of impurities.[8][9][10][11] Nitrogen-containing heterocycles like quinolines can also form adducts with common contaminants.[12] Careful evaluation of the mass differences between the unexpected peaks and the expected molecular ion can help identify the nature of these species.

Q3: I'm observing poor peak shape, specifically tailing, during HPLC analysis of my quinoline compound. What should I investigate first?

A: Peak tailing for quinoline derivatives in reversed-phase HPLC is frequently caused by secondary interactions between the basic nitrogen of the quinoline ring and residual silanol groups on the silica-based stationary phase.[13][14] The initial and most effective troubleshooting step is to optimize the mobile phase. Adjusting the pH to a lower value (e.g., 2.5-3.5) can protonate the quinoline, minimizing these interactions.[14] Alternatively, adding a competing base like triethylamine (TEA) to the mobile phase can mask the active silanol sites.[13][14]

Q4: Why do the ¹H NMR chemical shifts of my quinoline sample change with concentration?

A: Quinolines are known to exhibit concentration-dependent chemical shifts in ¹H NMR studies.[5][15] This phenomenon is primarily attributed to intermolecular π-π stacking and dipole-dipole interactions between the quinoline molecules in solution.[5][15] As the concentration increases, the molecules are more likely to form aggregates, which can cause shielding or deshielding of protons and thus alter their chemical shifts.[5]

Troubleshooting Guides

This section provides detailed troubleshooting for specific analytical techniques used in the characterization of polysubstituted quinolines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of quinolines, but their complex nature can present challenges.[1][16]

Issue 1: Heavily Overlapped Aromatic Signals in ¹H NMR

Probable Cause: The numerous protons on the polysubstituted quinoline ring system often have very similar electronic environments, leading to closely spaced and overlapping signals in the aromatic region (typically 6.5-9.0 ppm).[1][5]

Troubleshooting Workflow:

start Overlapped ¹H NMR Signals step1 Increase Spectrometer Field Strength start->step1 step2 Optimize Solvent and Temperature step1->step2 If overlap persists step3 Perform 2D NMR Experiments (COSY, HSQC, HMBC) step2->step3 For definitive connectivity step4 Utilize NOESY/ROESY for Spatial Correlations step3->step4 To differentiate isomers result Unambiguous Signal Assignment step4->result

Caption: Workflow for resolving overlapped ¹H NMR signals.

Detailed Steps:

  • Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field spectrometer will increase signal dispersion and potentially resolve overlapping multiplets.

  • Solvent and Temperature Optimization:

    • Solvent Effects: Changing the solvent (e.g., from CDCl₃ to DMSO-d₆ or C₆D₆) can induce differential shifts in proton resonances, aiding in their resolution.

    • Temperature Variation: Acquiring spectra at different temperatures can sometimes improve resolution, especially if conformational dynamics are a factor.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, helping to trace the connectivity within the quinoline ring system.[6]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons, simplifying the assignment of both ¹H and ¹³C spectra.[7][17]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying substitution patterns and connecting different fragments of the molecule.[6][7]

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments reveal through-space proximity of protons. This is particularly useful for differentiating between isomers where connectivity is the same, but the spatial arrangement of substituents is different.[7]

Issue 2: Ambiguous Isomer Identification

Probable Cause: Positional isomers of polysubstituted quinolines can have very similar ¹H and ¹³C NMR spectra, making definitive identification challenging.

Solution: A combination of advanced NMR techniques and careful analysis of coupling constants is required.

Key Data for Isomer Differentiation:

NMR ParameterApplication in Isomer Differentiation
¹H-¹H Coupling Constants (J-values) Trans protons on a double bond typically have larger J-values (12-18 Hz) than cis protons (6-12 Hz), which can help determine the stereochemistry of substituents on the quinoline ring.[6]
Long-Range ¹H-¹³C Couplings (HMBC) Crucial for establishing connectivity between substituents and the quinoline core. The presence or absence of specific long-range correlations can definitively distinguish between positional isomers.
NOE/ROE Correlations Provide direct evidence of through-space proximity between protons, which can confirm the relative positions of substituents.
Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and fragmentation patterns of quinoline derivatives.[18]

Issue 1: Difficulty in Identifying the Molecular Ion Peak

Probable Cause: In soft ionization techniques like Electrospray Ionization (ESI), the molecular ion can be obscured by the formation of various adducts.[10][19]

Troubleshooting Steps:

  • Identify Common Adducts: Look for peaks corresponding to [M+H]⁺, [M+Na]⁺, [M+K]⁺, and [M+NH₄]⁺ in positive ion mode.[8][9] Calculate the mass differences between prominent peaks to see if they match common adducts.

  • Solvent-Related Ions: Be aware of potential adducts with solvent molecules, such as methanol ([M+CH₃OH+H]⁺).[8]

  • Change Ionization Source/Method: If using ESI, consider Atmospheric Pressure Chemical Ionization (APCI) which can sometimes produce a more prominent molecular ion with less adduction.

  • Sample Preparation: Ensure the sample is free from salt contamination which can suppress the desired molecular ion and promote adduct formation.

Common Adducts in Positive Ion ESI-MS:

AdductMass Difference (Da)
[M+H]⁺+1.0078
[M+NH₄]⁺+18.0334
[M+Na]⁺+22.9898
[M+K]⁺+38.9637

Data sourced from common mass spectrometry resources.[8][9]

Issue 2: Complex and Unpredictable Fragmentation Patterns

Probable Cause: The fragmentation of polysubstituted quinolines can be complex and highly dependent on the nature and position of the substituents.[20] The quinoline ring itself can undergo characteristic cleavages, and substituents can direct fragmentation pathways.[18][20][21]

Fragmentation Analysis Workflow:

start Complex Fragmentation Spectrum step1 Identify Molecular Ion ([M+H]⁺ or M⁺˙) start->step1 step2 Look for Characteristic Neutral Losses step1->step2 step3 Propose Fragmentation Pathways for Substituents step2->step3 step4 Perform MS/MS on Key Fragment Ions step3->step4 result Structural Elucidation step4->result

Caption: Workflow for analyzing complex MS fragmentation patterns.

Common Fragmentation Pathways for Quinolines:

  • Loss of Substituents: The initial fragmentation often involves the loss of substituents from the quinoline core.

  • Ring Cleavage: The quinoline ring system can undergo cleavage, often involving the loss of HCN (27 Da) from the pyridine ring.[18]

  • Substituent-Driven Fragmentation: The nature of the substituents will heavily influence the fragmentation. For example, quinoline-2-carboxylic acid readily loses COOH (45 Da) or CO₂ (44 Da) under EI conditions.[18] Quinolone antibiotics often show characteristic losses of H₂O, CO, and fragments from piperazinyl rings.[22]

Experimental Protocol: Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

  • Acquire Full Scan MS: Obtain a mass spectrum of the compound to identify the precursor ion (e.g., [M+H]⁺).

  • Select Precursor Ion: In the mass spectrometer, isolate the precursor ion of interest.

  • Collision-Induced Dissociation (CID): Subject the isolated precursor ion to collisions with an inert gas (e.g., argon or nitrogen) to induce fragmentation.

  • Acquire Product Ion Spectrum: Scan for the resulting fragment (product) ions.

  • Interpret Product Ion Spectrum: The resulting spectrum will show the fragmentation pattern of the selected precursor ion, providing valuable structural information.[20][21]

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary tool for the purification and purity assessment of quinoline derivatives. However, their basic nature can lead to chromatographic challenges.

Issue 1: Peak Tailing

Probable Cause: As mentioned in the FAQs, peak tailing is often due to interactions between the basic quinoline nitrogen and acidic silanol groups on the column packing material.[13][14]

Troubleshooting Guide for Peak Tailing:

StrategyDetailed ActionRationale
Mobile Phase pH Adjustment Lower the mobile phase pH to 2.5-3.5 using an appropriate buffer (e.g., phosphate or formate).[14]At low pH, the basic quinoline is protonated, and the silanol groups are not ionized, minimizing secondary interactions.[14]
Use of Mobile Phase Additives Add a competing base, such as 0.1% triethylamine (TEA), to the mobile phase.[13][14]TEA competitively binds to the active silanol sites, preventing the quinoline analyte from interacting with them.[14]
Column Choice Select a modern, end-capped column designed for basic compounds, or consider a hybrid silica column.[13]These columns have fewer accessible silanol groups, reducing the potential for secondary interactions.[13]
Reduce Sample Load Inject a smaller mass of the analyte onto the column.[13]High sample loads can saturate the stationary phase, leading to peak tailing.[13]
Optimize Temperature Increase the column temperature.Higher temperatures can improve peak shape by reducing mobile phase viscosity and increasing mass transfer kinetics.
Issue 2: Poor Retention in Reversed-Phase HPLC

Probable Cause: Highly polar polysubstituted quinolines may have a strong affinity for the polar mobile phase and weak interaction with the nonpolar stationary phase (e.g., C18), causing them to elute at or near the solvent front.[14]

Strategies to Improve Retention:

  • Decrease Mobile Phase Polarity: Reduce the percentage of the strong organic solvent (e.g., acetonitrile or methanol) in the mobile phase.

  • Use a Less Polar Stationary Phase: If retention is still poor on a C18 column, consider a C8 or phenyl column, which are less retentive and may provide better interaction with the aromatic quinoline ring.

  • Consider HILIC: For very polar quinoline derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative. In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent.

Crystal Structure Analysis

Single-crystal X-ray diffraction provides the most definitive structural information. However, obtaining high-quality crystals of polysubstituted quinolines can be a significant hurdle.

Issue: Difficulty in Obtaining Single Crystals Suitable for X-ray Diffraction

Probable Cause: The complex and often rigid structures of polysubstituted quinolines can make it difficult for them to pack into a well-ordered crystal lattice. The presence of multiple rotatable bonds or flexible side chains can further hinder crystallization.

Troubleshooting Crystallization:

  • Solvent Screening: Attempt crystallization from a wide range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane, and mixtures thereof).

  • Crystallization Techniques:

    • Slow Evaporation: Allow the solvent to evaporate slowly from a saturated solution of the compound.

    • Vapor Diffusion: Dissolve the compound in a good solvent and place it in a sealed container with a poor solvent (the precipitant). The poor solvent will slowly diffuse into the good solvent, inducing crystallization.

    • Cooling: Slowly cool a saturated solution of the compound.

  • Purity: Ensure the compound is of the highest possible purity, as impurities can inhibit crystal growth.

  • Control Nucleation and Growth: Scratching the side of the flask or adding a seed crystal can sometimes initiate crystallization.

References

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). PubMed.
  • Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. BenchChem.
  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. (n.d.). NIH.
  • Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines. BenchChem.
  • Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Aminoquinoline Deriv
  • ESI-MS spectra obtained of the aqueous phase of quinoline oxidation reaction. (n.d.).
  • Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Substituted Quinolines. BenchChem.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
  • Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. BenchChem.
  • Troubleshooting guide for the purification of polar quinoline compounds. BenchChem.
  • The formation of major adducts identified from N-heterocycles (labeled...). (n.d.).
  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (n.d.). PMC.
  • SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY Trinh Thi Huan. (2021). HETEROCYCLES.
  • Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry str
  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Chromasir.
  • Useful Mass Differences. UC Riverside.
  • How to fix peak shape in hplc? (2023).
  • T1. Poor peak shape. Obrnuta faza.
  • Supplementary Information. (2018). The Royal Society of Chemistry.
  • Mass spectra of alkylquinolines. (n.d.).
  • Application Note: 1H NMR Characterization of Substituted Quinolines. BenchChem.
  • Concentration dependent ¹H-NMR chemical shifts of quinoline deriv
  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (n.d.).
  • What are common adducts in ESI mass spectrometry? - WKB67428.
  • Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chrom
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube.
  • 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 3). (2018). Nanalysis.
  • Electrospray Ionization Mass Spectrometry. (2023). Chemistry LibreTexts.
  • How NMR Helps Identify Isomers in Organic Chemistry?
  • Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. (2023). MDPI.
  • Mass Spectrometry - Fragmentation P
  • Synthesis, crystal structures, and Hirshfeld analysis of three hexa-hydro-quinoline deriv
  • Common Adduct and Fragment Ions in Mass Spectrometry. (2022). ACD/Labs.
  • (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. (n.d.).
  • Basic Concepts of NMR: Distinguishing Between the Isomers of C. Carbon.
  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. (n.d.). MDPI.
  • MS Adduct Calcul
  • The structures of the substituted quinolines. | Download Scientific Diagram. (n.d.).
  • Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. (2017). PubMed Central.

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Technical Support Center: Synthesis of 3,8-Dibromo-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are scaling up the synthesis of 3,8-Dibromo-4-hydroxyquinoline. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond a simple procedural outline to explain the underlying chemical principles and rationale for each step. Our goal is to empower you to not only execute the synthesis but also to intelligently troubleshoot and optimize the reaction for your specific needs.

I. Reaction Overview and Mechanism

The synthesis of this compound is typically achieved through the electrophilic bromination of 4-hydroxyquinoline. The hydroxyl group at the C4 position and the nitrogen in the quinoline ring are activating groups, directing electrophilic substitution to the C3, C5, C6, and C8 positions. Controlling the stoichiometry of the brominating agent and the reaction conditions is crucial to achieving the desired disubstituted product.

The generally accepted mechanism involves the attack of the electron-rich quinoline ring on molecular bromine (Br₂), leading to the formation of a sigma complex. Subsequent deprotonation restores aromaticity and yields the brominated product. The reaction often proceeds stepwise, with the initial bromination occurring at the most activated positions.

II. Experimental Protocol: A Validated Approach

This section details a reliable, step-by-step protocol for the synthesis of this compound.

Materials:

  • 4-Hydroxyquinoline

  • Molecular Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium Bicarbonate (NaHCO₃) solution (5%)

  • Sodium Thiosulfate (Na₂S₂O₃) solution (10%)

  • Ethanol

  • Deionized Water

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Heating mantle with temperature control

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Dissolution of Starting Material: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-hydroxyquinoline in glacial acetic acid.[1] The use of a polar solvent like glacial acetic acid facilitates the reaction.[1]

  • Preparation of Bromine Solution: In a separate flask, prepare a solution of molecular bromine in glacial acetic acid.

  • Bromination Reaction: Cool the 4-hydroxyquinoline solution to 0-5 °C using an ice bath. Slowly add the bromine solution dropwise from the dropping funnel over a period of 1-2 hours with continuous stirring. Maintaining a low temperature is critical to control the reaction rate and minimize the formation of over-brominated byproducts.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching the Reaction: Once the reaction is complete, carefully pour the mixture into a beaker containing ice-cold water. This will precipitate the crude product.

  • Neutralization and Workup: Neutralize the acidic solution by the slow addition of a 5% sodium bicarbonate solution until the effervescence ceases. If the solution retains a bromine color, add a 10% sodium thiosulfate solution dropwise until the color disappears.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with deionized water to remove any inorganic salts.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low or No Product Formation 1. Inactive Bromine: The bromine reagent may have degraded. 2. Insufficient Reaction Time/Temperature: The reaction may not have gone to completion. 3. Incorrect Stoichiometry: An insufficient amount of bromine was used.1. Use a fresh, unopened bottle of bromine or test the activity of the existing stock. 2. Extend the reaction time or allow the reaction to proceed at a slightly higher temperature (e.g., room temperature) after the initial addition at low temperature. Monitor via TLC. 3. Carefully re-calculate and ensure the correct molar equivalents of bromine are used. A slight excess may be necessary, but this can lead to over-bromination.
Formation of Mono-brominated and/or Poly-brominated Byproducts 1. Incorrect Bromine Stoichiometry: Using too little bromine will result in incomplete reaction, while too much will lead to over-bromination. 2. Rapid Addition of Bromine: A high local concentration of bromine can favor multiple brominations on a single molecule. 3. Elevated Reaction Temperature: Higher temperatures increase the reaction rate and can lead to a loss of selectivity.1. Precisely measure the amount of bromine. The stoichiometry is critical for selective dibromination. 2. Add the bromine solution slowly and dropwise with vigorous stirring to ensure even distribution. 3. Maintain the reaction temperature at 0-5 °C during the bromine addition.
Product is a Dark, Oily Residue Instead of a Solid 1. Presence of Impurities: The starting material may be impure, or side reactions may have produced tarry byproducts. 2. Incomplete Neutralization: Residual acid can interfere with crystallization.1. Ensure the purity of the 4-hydroxyquinoline starting material. Purify if necessary. Column chromatography of the crude product may be required to isolate the desired compound. 2. Ensure complete neutralization with sodium bicarbonate. Check the pH of the aqueous layer.
Difficulty in Product Purification/Crystallization 1. Presence of Isomeric Byproducts: The formation of other dibromo-isomers can hinder the crystallization of the desired 3,8-isomer. 2. Inappropriate Recrystallization Solvent: The chosen solvent may not be suitable for selectively crystallizing the product.1. Careful control of reaction conditions is key to minimizing isomer formation. If isomers are present, column chromatography may be necessary prior to recrystallization. 2. Experiment with different solvent systems for recrystallization. Common choices include ethanol, methanol, or mixtures with water.

IV. Frequently Asked Questions (FAQs)

Q1: Why is glacial acetic acid used as the solvent?

A1: Glacial acetic acid is a polar protic solvent that can dissolve the 4-hydroxyquinoline starting material and is relatively inert to bromine.[1] It also helps to activate the bromine for electrophilic attack on the quinoline ring.

Q2: Can N-Bromosuccinimide (NBS) be used instead of molecular bromine?

A2: Yes, N-Bromosuccinimide (NBS) can be used as a brominating agent.[2][3] It is often considered a safer alternative to molecular bromine as it is a solid and easier to handle. The reaction mechanism with NBS typically involves the in-situ generation of a low concentration of Br₂ or a related electrophilic bromine species.[3]

Q3: How can I confirm the positions of bromination on the quinoline ring?

A3: The most definitive method for structure elucidation is Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR). The chemical shifts and coupling patterns of the aromatic protons will be characteristic of the 3,8-disubstitution pattern.

Q4: What are the key safety precautions for this reaction?

A4: Molecular bromine is highly corrosive, toxic, and volatile. This reaction must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. Have a quenching solution (e.g., sodium thiosulfate) readily available in case of a spill.

Q5: My yield is consistently low. What are the most likely factors to investigate first?

A5: The most common culprits for low yields are incomplete reaction and product loss during workup and purification. First, ensure your reaction is going to completion by monitoring with TLC. If the reaction is complete, focus on optimizing your workup and purification steps. Inefficient precipitation or multiple, lossy recrystallization steps can significantly reduce your isolated yield.

V. Visualizing the Workflow

To aid in understanding the experimental process, the following diagram outlines the key stages of the synthesis.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Dissolve Dissolve 4-Hydroxyquinoline in Glacial Acetic Acid Start->Dissolve PrepBr2 Prepare Bromine Solution in Glacial Acetic Acid Start->PrepBr2 Cool Cool to 0-5 °C Dissolve->Cool AddBr2 Slowly Add Bromine Solution PrepBr2->AddBr2 Cool->AddBr2 Stir Stir and Warm to Room Temperature AddBr2->Stir Quench Quench in Ice Water Stir->Quench Neutralize Neutralize with NaHCO₃ Quench->Neutralize Filter Filter Crude Product Neutralize->Filter Recrystallize Recrystallize from Ethanol/Water Filter->Recrystallize FinalProduct Pure this compound Recrystallize->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

VI. Troubleshooting Decision Tree

When encountering issues, this decision tree can help guide your troubleshooting process.

TroubleshootingTree Start Problem Encountered LowYield Low Yield? Start->LowYield Yes Byproducts Byproducts Present? Start->Byproducts No, but... CheckCompletion Check Reaction Completion (TLC) LowYield->CheckCompletion PurificationIssue Purification Issues? Byproducts->PurificationIssue No, but... CheckStoichiometry Check Bromine Stoichiometry Byproducts->CheckStoichiometry CheckAdditionRate Check Bromine Addition Rate Byproducts->CheckAdditionRate CheckTemp Check Reaction Temperature Byproducts->CheckTemp CharacterizeCrude Characterize Crude Product (NMR) PurificationIssue->CharacterizeCrude Incomplete Incomplete Reaction CheckCompletion->Incomplete Yes Complete Reaction Complete CheckCompletion->Complete No OptimizeConditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) Incomplete->OptimizeConditions OptimizeWorkup Optimize Workup & Purification Complete->OptimizeWorkup AdjustStoichiometry Adjust Stoichiometry CheckStoichiometry->AdjustStoichiometry SlowAddition Slow Down Addition CheckAdditionRate->SlowAddition MaintainLowTemp Maintain Low Temperature CheckTemp->MaintainLowTemp IsomersPresent Isomers Present? CharacterizeCrude->IsomersPresent Yes NoIsomers No Isomers CharacterizeCrude->NoIsomers No ColumnChromatography Use Column Chromatography IsomersPresent->ColumnChromatography ChangeSolvent Change Recrystallization Solvent NoIsomers->ChangeSolvent

Caption: Decision tree for troubleshooting the synthesis of this compound.

VII. References

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at:

  • Journal of Organic and Pharmaceutical Chemistry. (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Journal of Organic and Pharmaceutical Chemistry. Available at:

  • ResearchGate. (2017). How does the medium affect the bromination of 3- and 4-hydroxyquinolines?. ResearchGate. Available at:

  • ResearchGate. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. ResearchGate. Available at:

  • PrepChem.com. (n.d.). Synthesis of 8-bromo-4-hydroxy-3-(1H-tetrazole-5-yl)quinoline. PrepChem.com. Available at:

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Validation & Comparative

The Halogen's Edge: A Comparative Guide to the Structure-Activity Relationship of Brominated Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, a privileged structure renowned for its broad spectrum of biological activities.[1][2] The strategic introduction of halogen atoms, particularly bromine, onto this versatile framework has proven to be a powerful approach for modulating and enhancing its therapeutic potential. This guide provides an in-depth comparison of brominated quinoline derivatives, elucidating the critical interplay between their chemical structure and biological function. We will delve into the nuances of how the position, number, and stereochemistry of bromine substituents dictate the anticancer, antimicrobial, and neuroprotective activities of these compounds, supported by experimental data and detailed protocols.

The Influence of Bromine on Anticancer Activity: A Tale of Position and Synergy

The anticancer properties of brominated quinolines have been a focal point of extensive research. The introduction of bromine atoms can significantly enhance the cytotoxic and antiproliferative effects of the quinoline core, with the substitution pattern being a paramount determinant of efficacy.

The Significance of C-5 and C-7 Disubstitution

A recurring theme in the structure-activity relationship (SAR) of anticancer brominated quinolines is the heightened activity observed with disubstitution at the C-5 and C-7 positions, particularly in the 8-hydroxyquinoline series.[3][4][5]

Key Observations:

  • Enhanced Potency: 5,7-Dibromo-8-hydroxyquinoline has consistently demonstrated potent antiproliferative activity against a range of cancer cell lines, including HeLa (human cervix carcinoma), HT29 (human colon carcinoma), and C6 (rat brain tumor), with IC50 values often in the low micromolar range.[3][4]

  • Topoisomerase I Inhibition: A key mechanism of action for these compounds is the inhibition of topoisomerase I, a crucial enzyme involved in DNA replication and repair.[1][3][4] 5,7-Dibromo-8-hydroxyquinoline has been shown to suppress the relaxation of supercoiled plasmid DNA, indicating direct interference with topoisomerase I activity.[3][4]

  • Induction of Apoptosis: These derivatives are also potent inducers of apoptosis, as evidenced by DNA laddering assays.[1][3][4]

The following Graphviz diagram illustrates the general SAR for anticancer activity of 8-hydroxyquinolines.

SAR_Anticancer cluster_quinoline 8-Hydroxyquinoline Core cluster_substituents Substitutions cluster_activity Anticancer Activity Quinoline 8-Hydroxyquinoline Br_5_7 5,7-Dibromo Quinoline->Br_5_7 Substitution at C-5 and C-7 Br_6_8 6,8-Dibromo Quinoline->Br_6_8 Substitution at C-6 and C-8 Other_Func Other Functional Groups (e.g., -OCH3, -NO2) Quinoline->Other_Func Other Substitutions High_Activity High Activity (Topoisomerase I Inhibition, Apoptosis) Br_5_7->High_Activity Low_Activity Low/No Activity Br_6_8->Low_Activity Other_Func->High_Activity Modulates Activity Antibacterial_Workflow Start Synthesis of Brominated Quinolines MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Start->MIC_Assay Screen for antibacterial activity Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on mammalian cells) MIC_Assay->Cytotoxicity_Assay Evaluate selectivity Mechanism_Study Mechanism of Action Study (e.g., DNA Gyrase Inhibition) Cytotoxicity_Assay->Mechanism_Study Investigate mode of action Lead_Compound Lead Compound Identification Mechanism_Study->Lead_Compound

Caption: Experimental Workflow for Antibacterial Evaluation of Brominated Quinolines.

Neuroprotective Potential: An Emerging Frontier

While less explored than their anticancer and antimicrobial activities, brominated quinolines are emerging as potential neuroprotective agents for diseases like Alzheimer's and Parkinson's. [6][7][8]

  • Antioxidant and Chelating Properties: The quinoline scaffold possesses inherent antioxidant and metal-chelating properties, which are beneficial in neurodegenerative diseases characterized by oxidative stress and metal dyshomeostasis. [6]Bromine substitution can modulate these properties.

  • Enzyme Inhibition: Certain quinoline derivatives have been shown to inhibit key enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE), beta-site APP cleaving enzyme-1 (BACE1), and monoamine oxidase B (MAO-B). [7][8][9]The influence of bromine on these inhibitory activities is an active area of investigation.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section details the methodologies for key experiments.

Synthesis of Brominated Quinolines

A common method for the synthesis of brominated quinolines is the direct bromination of the quinoline or a substituted quinoline precursor. [10] General Procedure for Bromination:

  • Dissolve the starting quinoline derivative (1 equivalent) in a suitable solvent (e.g., chloroform, acetic acid). [10]2. Slowly add a solution of molecular bromine (Br2) or N-bromosuccinimide (NBS) (1-3 equivalents) in the same solvent to the reaction mixture, often in the dark and at room temperature. [10][11]3. Stir the reaction for a specified period (e.g., 2-24 hours) until completion, monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).

  • Extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired brominated quinoline.

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the brominated quinoline compounds for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Topoisomerase I Inhibition Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

  • Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase I enzyme, and the test compound at various concentrations in a suitable reaction buffer.

  • Incubate the mixture at 37°C for 30 minutes.

  • Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Visualize the DNA bands under UV light after staining with ethidium bromide. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.

Conclusion and Future Perspectives

The structure-activity relationships of brominated quinolines are a rich and complex field of study. The strategic placement of bromine atoms on the quinoline scaffold has a profound impact on their biological activity, transforming them into potent anticancer, antimicrobial, and potentially neuroprotective agents. The 5,7-dibromo-8-hydroxyquinoline motif stands out as a particularly promising pharmacophore for the development of novel anticancer drugs that function through topoisomerase I inhibition and apoptosis induction.

Future research should focus on further elucidating the mechanisms of action of these compounds and exploring the synergistic effects of bromine with other functional groups to optimize their potency, selectivity, and pharmacokinetic properties. The development of more regioselective bromination methods will also be crucial for accessing a wider diversity of novel derivatives. As our understanding of the intricate interplay between structure and activity deepens, brominated quinolines will undoubtedly continue to be a valuable source of inspiration for the design of next-generation therapeutics.

References

  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (n.d.). DSpace Repository. Retrieved January 16, 2026, from [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC - NIH. Retrieved January 16, 2026, from [Link]

  • (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Bromination of 8-substituted quinolines. Reagents and conditions. (i)... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (2017). Bentham Science Publishers. Retrieved January 16, 2026, from [Link]

  • Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms. (2024). PubMed. Retrieved January 16, 2026, from [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (n.d.). Semantic Scholar. Retrieved January 16, 2026, from [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

  • (PDF) Highly Brominated Quinolines: Synthesis, Characterization and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Quinoline derivatives with bromine in their structure. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. (2023). RSC Publishing. Retrieved January 16, 2026, from [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). NIH. Retrieved January 16, 2026, from [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2025). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). PMC - NIH. Retrieved January 16, 2026, from [Link]

  • Recent Developments on Antimicrobial Quinoline Chemistry. (2015). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. (2020). Retrieved January 16, 2026, from [Link]

  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. (2023). RSC Publishing. Retrieved January 16, 2026, from [Link]

  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. (2025). ACS Publications. Retrieved January 16, 2026, from [Link]

  • Physicochemical Properties in Relation to Biological Activity. (n.d.). Retrieved January 16, 2026, from [Link]

  • SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. (2013). NIH. Retrieved January 16, 2026, from [Link]

  • SAR-based optimization of a 4-quinoline carboxylic acid analogue with potent antiviral activity. (2013). University of Texas Southwestern Medical Center. Retrieved January 16, 2026, from [Link]

  • Synthetic and medicinal perspective of quinolines as antiviral agents. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

  • SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. (2025). ResearchGate. Retrieved January 16, 2026, from [Link]

  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). PubMed. Retrieved January 16, 2026, from [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). MDPI. Retrieved January 16, 2026, from [Link]

  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (2022). MDPI. Retrieved January 16, 2026, from [Link]

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  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (n.d.). PMC - NIH. Retrieved January 16, 2026, from [Link]

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A Senior Application Scientist's Guide to Validating the Anticancer Effects of 3,8-Dibromo-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the potential anticancer effects of the novel compound, 3,8-Dibromo-4-hydroxyquinoline. While specific experimental data for this particular molecule is emerging, this document synthesizes insights from structurally related brominated quinoline derivatives to propose a robust validation strategy. We will objectively compare its potential performance with established anticancer agents and provide detailed experimental protocols to empower your research.

Introduction: The Promise of Brominated Quinolines in Oncology

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The addition of bromine atoms and hydroxyl groups to the quinoline ring has been shown to enhance anticancer activity, a phenomenon attributed to altered electronic properties and increased potential for interaction with biological targets.[2][3] this compound, with its distinct substitution pattern, represents a compelling candidate for investigation as a novel anticancer agent. This guide outlines the critical experiments required to elucidate its cytotoxic and mechanistic properties.

Comparative Landscape: Benchmarking Against Standard-of-Care

To establish the therapeutic potential of this compound, its efficacy must be benchmarked against current standard-of-care chemotherapeutic agents. The choice of comparator drugs will depend on the cancer types against which the novel compound shows initial promise. Based on the activity of related quinoline derivatives, initial screening against breast, lung, and colon cancer cell lines is recommended.[4]

Table 1: Standard-of-Care Chemotherapeutic Agents for Comparison

Cancer TypeStandard Chemotherapy Regimens
Breast Cancer Doxorubicin, Paclitaxel, Capecitabine, Cyclophosphamide
Lung Cancer Cisplatin, Carboplatin, Paclitaxel, Docetaxel, Gemcitabine, Pemetrexed
Colon Cancer 5-Fluorouracil (5-FU), Oxaliplatin, Irinotecan, Capecitabine

This table is not exhaustive and should be adapted based on the specific cancer subtype and institutional guidelines.

Experimental Validation: A Step-by-Step Approach

The following sections detail the essential in vitro assays to characterize the anticancer profile of this compound.

Cell Viability Assessment: The MTT Assay

The initial step in evaluating any potential anticancer compound is to determine its effect on cancer cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and the respective standard drug for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Expected Outcome: A dose-dependent decrease in cell viability, allowing for the determination of the IC50 value of this compound. This value will be the primary metric for comparison with standard drugs.

Unraveling the Mechanism of Cell Death: Apoptosis vs. Necrosis

Once cytotoxicity is established, it is crucial to determine the mode of cell death induced by the compound. Apoptosis (programmed cell death) is a preferred mechanism for anticancer drugs as it is a controlled process that minimizes inflammation. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to differentiate between apoptotic and necrotic cells.

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Expected Outcome: An increase in the percentage of Annexin V-positive cells, indicating that this compound induces apoptosis.

dot

Apoptosis_vs_Necrosis cluster_0 Cell Fate Live Live Cell (Annexin V- / PI-) EarlyApop Early Apoptosis (Annexin V+ / PI-) LateApop Late Apoptosis / Necrosis (Annexin V+ / PI+) EarlyApop->LateApop Progresses to Necrosis Necrosis (Annexin V- / PI+) Treatment This compound Treatment Treatment->Live No effect Treatment->EarlyApop Induces Treatment->Necrosis May induce directly

Caption: Differentiation of cell fate using Annexin V/PI staining.

Investigating Cell Cycle Perturbations

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell growth arrest and subsequent cell death. Propidium iodide (PI) staining followed by flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Expected Outcome: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest), suggesting that this compound interferes with cell cycle progression.

dot

Cell_Cycle_Analysis cluster_0 Cell Cycle Phases G0G1 G0/G1 Phase S S Phase G0G1->S G2M G2/M Phase S->G2M G2M->G0G1 Mitosis Treatment This compound Treatment Arrest Cell Cycle Arrest Treatment->Arrest Arrest->G2M e.g., G2/M Arrest

Caption: Visualization of potential cell cycle arrest points.

Delving Deeper: Molecular Mechanism of Action

To understand how this compound induces its anticancer effects at the molecular level, it is essential to investigate its impact on key signaling pathways involved in cell survival and apoptosis. Based on the literature for related compounds, the PI3K/Akt/mTOR and Ras/Raf/MEK pathways are plausible targets.[5]

Western Blot Analysis of Apoptotic and Cell Cycle Regulatory Proteins

Western blotting is a powerful technique to detect changes in the expression levels of specific proteins. This allows for the confirmation of apoptosis and the identification of the signaling pathways involved.

Experimental Protocol: Western Blotting

  • Protein Extraction: Treat cells with this compound as described previously and lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key proteins such as:

    • Apoptosis markers: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax

    • Cell cycle regulators: Cyclin B1, CDK1

    • Signaling pathway components: p-Akt, Akt, p-ERK, ERK

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

Expected Outcome: Increased levels of cleaved Caspase-3 and cleaved PARP, a change in the Bax/Bcl-2 ratio, and altered phosphorylation status of key signaling proteins like Akt and ERK, providing insights into the molecular mechanism of action.

Signaling_Pathway cluster_0 Potential Signaling Cascade Compound This compound PI3K PI3K/Akt Pathway Compound->PI3K Inhibits? RAS Ras/Raf/MEK Pathway Compound->RAS Inhibits? Apoptosis Apoptosis PI3K->Apoptosis Regulates CellCycle Cell Cycle Arrest RAS->CellCycle Regulates

Sources

Benchmarking the Synthetic Efficiency of 3,8-Dibromo-4-hydroxyquinoline: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the quinoline scaffold remains a cornerstone for the design of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, making them privileged structures in the pursuit of new treatments. Among these, halogenated quinolines, particularly brominated congeners, offer unique physicochemical properties that can enhance biological efficacy and modulate pharmacokinetic profiles. This guide provides a comprehensive analysis of the synthetic efficiency for a specific, yet important derivative: 3,8-Dibromo-4-hydroxyquinoline.

This document moves beyond a simple recitation of synthetic protocols. It is designed to provide researchers, scientists, and drug development professionals with a comparative framework for evaluating different synthetic strategies. By examining reaction yields, purity, operational complexity, cost-effectiveness, and safety considerations, this guide aims to empower informed decisions in the laboratory. We will delve into the mechanistic underpinnings of these reactions, offering insights into the rationale behind experimental choices and providing detailed, actionable protocols.

The Strategic Importance of this compound

The introduction of bromine atoms at the C3 and C8 positions of the 4-hydroxyquinoline core creates a molecule with distinct electronic and steric properties. The 4-hydroxyquinoline moiety itself is a known pharmacophore, and the strategic placement of bromine atoms can influence its binding affinity to biological targets, metabolic stability, and membrane permeability. While specific biological data for this compound is not extensively documented in publicly available literature, the known activities of related brominated quinolines suggest its potential as a valuable intermediate for the synthesis of novel bioactive compounds.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound is not as straightforward as some of its isomers. Direct bromination of 4-hydroxyquinoline typically leads to substitution at the more activated positions. Therefore, a multi-step, regioselective approach is often necessary. Below, we compare a plausible synthetic route to this compound with established methods for other dibromo-4-hydroxyquinoline isomers.

Method 1: Proposed Synthesis of this compound

Given the lack of a direct published protocol, a plausible synthetic route can be devised starting from 8-bromo-4-hydroxyquinoline. This approach leverages the known reactivity of the 4-quinolone system.

Synthetic Pathway:

Proposed_Synthesis_of_3_8_Dibromo_4_hydroxyquinoline start 8-Bromo-4-hydroxyquinoline product This compound start->product Bromination at C3 reagent N-Bromosuccinimide (NBS) Solvent (e.g., DMF or Acetic Acid) Synthesis_of_5_7_Dibromo_8_hydroxyquinoline start 8-Hydroxyquinoline product 5,7-Dibromo-8-hydroxyquinoline start->product Direct Dibromination reagent Bromine (Br2) Solvent (e.g., CHCl3 or CH3CN)

Caption: Established synthetic route to 5,7-Dibromo-8-hydroxyquinoline.

Causality Behind Experimental Choices:

In 8-hydroxyquinoline, the hydroxyl group at the C8 position is a strong activating group, directing electrophilic substitution to the ortho and para positions. In this case, the C5 and C7 positions are highly activated, leading to rapid dibromination upon treatment with elemental bromine. [1][2]The choice of solvent, such as chloroform or acetonitrile, helps to control the reaction rate and facilitate product isolation. [1]

Quantitative Performance Comparison

ParameterMethod 1 (Proposed): this compoundMethod 2 (Established): 5,7-Dibromo-8-hydroxyquinoline
Starting Material 8-Bromo-4-hydroxyquinoline8-Hydroxyquinoline
Brominating Agent N-Bromosuccinimide (NBS)Bromine (Br₂)
Typical Yield Estimated: 60-80% (based on similar reactions)~90% [1]
Reaction Time Estimated: 2-6 hours~1 hour [1]
Reaction Temperature Room temperature to moderate heatingRoom temperature [1]
Purity (Post-workup) Good to excellent, may require chromatographyHigh, often crystallizes directly
Cost of Reagents Moderate (NBS is more expensive than Br₂)Low (Br₂ is a bulk chemical)
Safety Concerns NBS is a solid, easier to handle.Br₂ is a volatile, corrosive, and toxic liquid. [3]

Experimental Protocols

Protocol 1: Proposed Synthesis of this compound

Materials:

  • 8-Bromo-4-hydroxyquinoline

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF) or Glacial Acetic Acid

  • Sodium thiosulfate solution (aqueous)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 8-bromo-4-hydroxyquinoline (1.0 eq) in DMF or glacial acetic acid.

  • To this solution, add N-bromosuccinimide (1.05 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any unreacted bromine.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 5,7-Dibromo-8-hydroxyquinoline

This protocol is adapted from the work of Ökten et al. [1] Materials:

  • 8-Hydroxyquinoline

  • Bromine (Br₂)

  • Chloroform (CHCl₃)

  • 5% Sodium bicarbonate solution (aqueous)

  • Anhydrous sodium sulfate

  • Benzene (for crystallization)

Procedure:

  • In a round-bottom flask, dissolve 8-hydroxyquinoline (1.0 eq) in chloroform.

  • In a separate container, prepare a solution of bromine (2.1 eq) in chloroform.

  • Add the bromine solution dropwise to the 8-hydroxyquinoline solution over 5 minutes with stirring at room temperature.

  • Continue stirring the mixture at room temperature for 1 hour. A yellow solid is expected to form.

  • Dissolve the resulting solid in additional chloroform.

  • Wash the organic layer with a 5% aqueous sodium bicarbonate solution (3 x volumes) and then dry over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent under reduced pressure.

  • The resulting crude product can be purified by crystallization from benzene to yield 5,7-dibromo-8-hydroxyquinoline as yellow needles. [1]9. Characterize the final product by ¹H NMR, ¹³C NMR, and melting point to confirm its identity and purity. [1][4]

Mechanistic Insights and Rationale

The regioselectivity of bromination on the quinoline ring is a fascinating interplay of electronic effects.

Electrophilic Aromatic Substitution Mechanism:

The bromination of quinolines proceeds via a classical electrophilic aromatic substitution (EAS) mechanism. The brominating agent (Br₂ or a source of Br⁺ from NBS) is attacked by the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation restores the aromaticity and yields the brominated product.

EAS_Mechanism Quinoline Quinoline Ring Sigma_Complex Sigma Complex (Resonance Stabilized) Quinoline->Sigma_Complex Attack by π-system Br_plus Br+ Product Brominated Quinoline Sigma_Complex->Product Deprotonation H_plus H+

Caption: Generalized mechanism of electrophilic bromination on a quinoline ring.

Directing Effects:

  • In 8-Hydroxyquinoline (Method 2): The powerful electron-donating hydroxyl group at C8 strongly activates the ortho (C7) and para (C5) positions, making them highly susceptible to electrophilic attack. This leads to the observed formation of the 5,7-dibromo derivative. [3]* In 8-Bromo-4-hydroxyquinoline (Proposed Method 1): The 4-hydroxy (or 4-oxo) group directs electrophilic substitution to the C3 position. The bromine atom at C8 is a deactivating group, which, along with the deactivating effect of the protonated nitrogen in acidic media, further disfavors substitution on the benzene ring. This combination of directing effects is expected to favor bromination at the C3 position.

Safety and Handling Considerations

  • Bromine (Br₂): Elemental bromine is highly corrosive, toxic upon inhalation, and can cause severe skin burns. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [3]* N-Bromosuccinimide (NBS): NBS is a crystalline solid and is significantly easier and safer to handle than liquid bromine. However, it is still an irritant and should be handled with care. Avoid inhalation of dust and contact with skin and eyes. [5][6][7][8]

Conclusion and Future Outlook

This guide provides a comparative framework for the synthesis of this compound and its isomer, 5,7-Dibromo-8-hydroxyquinoline. While a direct, optimized protocol for the target compound remains to be published, the proposed synthetic route offers a logical and experimentally feasible approach based on established reactivity principles of the quinoline scaffold.

The choice between different synthetic strategies will ultimately depend on the specific goals of the researcher. For applications where the 5,7-dibromo isomer is suitable, the direct bromination of 8-hydroxyquinoline offers a high-yielding and straightforward procedure. However, for accessing the unique chemical space offered by the 3,8-dibromo substitution pattern, the proposed multi-step synthesis from 8-bromo-4-hydroxyquinoline presents a promising avenue for exploration.

Further research is warranted to optimize the proposed synthesis of this compound and to fully characterize its physicochemical and biological properties. Such studies will undoubtedly contribute to the expanding utility of halogenated quinolines in the development of next-generation therapeutics.

References

  • Yang, R., Xiong, Y., Deng, S., Bai, J., Song, X. R., & Xiao, Q. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 13(50), 35089-35093. [Link]

  • Yang, R., Xiong, Y., Deng, S., Bai, J., Song, X. R., & Xiao, Q. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 13(50), 35089-35093. [Link]

  • Yang, R., Xiong, Y., Deng, S., Bai, J., Song, X. R., & Xiao, Q. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. .

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

  • ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. (i)... [Link]

  • Köprülü, T. K., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. [Link]

  • Ökten, S., et al. (2025). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. [Link]

  • ResearchGate. (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). [Link]

  • MANAC Inc. (2022). A first-line brominating agent: describing N-bromosuccinimide (NBS): N-bromo compounds(2): Discussion series on bromination/iodination reactions 2. Chemia. [Link]

  • PrepChem. (n.d.). Synthesis of 8-bromo-4-hydroxy-3-(1H-tetrazole-5-yl)quinoline. [Link]

  • Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

  • Common Organic Chemistry. (n.d.). N-Bromosuccinimide (NBS). [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. [Link]

  • ResearchGate. (2017). How does the medium affect the bromination of 3- and 4-hydroxyquinolines? [Link]

  • Horváth, A., et al. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC - PubMed Central. [Link]

  • Al-dujaili, L. H., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. National Institutes of Health. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. [Link]

  • Kumar, A., et al. (2021). Hypervalent Iodine(III)-Promoted C3–H Regioselective Halogenation of 4-Quinolones under Mild Conditions. PubMed Central. [Link]

  • Omar, W. A. E., et al. (2025). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. .

  • Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

  • Price, C. C., & Roberts, R. M. (n.d.). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO. [Link]

  • ResearchGate. (2025). (PDF) Synthesis of 4-Quinolone Derivatives. [Link]

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A Researcher's Guide to Navigating Kinase Cross-Reactivity: A Comparative Study Featuring 3,8-Dibromo-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising hit compound to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. A lack of selectivity, leading to off-target effects, is a primary cause of drug attrition. This guide provides an in-depth, technical framework for conducting cross-reactivity studies, using the novel compound 3,8-Dibromo-4-hydroxyquinoline as a case study. We will objectively compare its hypothetical selectivity profile with established quinoline-based kinase inhibitors, supported by detailed experimental protocols and data interpretation.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1] Its versatility allows for the development of potent inhibitors targeting a wide array of protein kinases, which are crucial regulators of cellular processes and frequently implicated in diseases like cancer.[1][2][3] However, the highly conserved nature of the ATP-binding site across the human kinome presents a significant challenge in achieving inhibitor selectivity. This guide will illuminate a path to systematically de-risking quinoline-based compounds, ensuring that their therapeutic potential is not undermined by unforeseen off-target activities.

The Imperative of Kinome-Wide Profiling

Relying solely on the inhibitory activity against the primary target can be misleading. A comprehensive understanding of a compound's interaction with the entire kinome is essential to anticipate potential toxicities and to uncover opportunities for polypharmacology.[4] Kinome scanning technologies have become an indispensable tool in modern drug discovery, offering a global view of a compound's selectivity.[5][6][7] Services like Eurofins' KINOMEscan® and Reaction Biology's kinase profiling panels provide researchers with access to hundreds of purified, active human kinases, enabling a robust assessment of cross-reactivity.[8][9][10][11]

This guide will simulate a cross-reactivity study for this compound, comparing its hypothetical profile against two well-characterized, albeit structurally distinct, quinoline-based kinase inhibitors: a hypothetical selective inhibitor (QI-S) and a hypothetical multi-targeted inhibitor (QI-M). This comparative approach will highlight the nuances of interpreting selectivity data and making informed decisions in a drug discovery program.

Experimental Design: A Step-by-Step Workflow for Cross-Reactivity Profiling

The following experimental workflow outlines a rigorous approach to assessing the selectivity of this compound. This protocol is designed to be a self-validating system, incorporating industry-standard methodologies.

Diagram of the Experimental Workflow

experimental_workflow cluster_synthesis Compound Preparation cluster_screening Primary Kinome Screening cluster_validation Dose-Response & Selectivity Analysis cluster_comparison Comparative Analysis synthesis Synthesis & Purification of This compound qc Quality Control (NMR, LC-MS, Purity >98%) synthesis->qc primary_screen Single-Dose (1 µM) KINOMEscan® (scanMAX Panel - 468 kinases) qc->primary_screen hit_identification Hit Identification (% Inhibition > 70%) primary_screen->hit_identification kd_determination Kd Determination for Hits (11-point dose-response) hit_identification->kd_determination selectivity_score Selectivity Score Calculation (e.g., S-Score) kd_determination->selectivity_score comparison Compare Selectivity Profile with QI-S and QI-M selectivity_score->comparison

Caption: A streamlined workflow for assessing the kinase cross-reactivity of a novel compound.

Detailed Experimental Protocols

1. Compound Preparation and Quality Control:

  • Synthesis: this compound is synthesized according to established synthetic routes.

  • Purification: The crude product is purified using column chromatography or recrystallization to achieve a purity of >98% as determined by HPLC.

  • Characterization: The structure and identity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

  • Solubility: The compound's solubility is determined in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

Causality: High purity is paramount to ensure that the observed activity is not due to impurities. Accurate characterization and solubility assessment are crucial for reliable and reproducible results in subsequent screening assays.

2. Primary Kinome Screening (Single-Dose):

  • Platform: Eurofins KINOMEscan® scanMAX panel, comprising 468 human kinases.[6][8]

  • Assay Principle: This is an active site-directed competition binding assay that quantitatively measures the binding of a compound to a kinase. It is independent of ATP concentration, providing a true measure of binding affinity.[5]

  • Procedure:

    • Prepare a 1 µM solution of this compound in the assay buffer.

    • The compound is screened against the panel of 468 kinases.

    • The results are reported as percent inhibition relative to a DMSO control.

  • Hit Identification: Kinases showing >70% inhibition at 1 µM are considered "hits" and are selected for further analysis.

Causality: A single high concentration screen is a cost-effective method to rapidly identify potential off-targets across a broad swath of the kinome. The 70% inhibition threshold is a common industry standard for hit identification in such primary screens.

3. Dose-Response Analysis and Kd Determination:

  • Platform: Eurofins KINOMEscan® KdELECT service.[12]

  • Procedure:

    • For each "hit" kinase identified in the primary screen, a full 11-point dose-response curve is generated.

    • The concentrations of this compound typically range from 1 pM to 10 µM.

    • The binding data is fitted to a sigmoidal dose-response curve to determine the dissociation constant (Kd).

  • Data Analysis: The Kd values provide a quantitative measure of the binding affinity of the compound for each interacting kinase. Lower Kd values indicate higher affinity.

Causality: Determining the Kd for each interaction is crucial for understanding the potency of off-target binding. This allows for a more nuanced assessment of selectivity than a single-point inhibition value.

Comparative Analysis of Selectivity Profiles

To contextualize the cross-reactivity data of this compound, we will compare its hypothetical results with those of two other quinoline-based inhibitors:

  • QI-S (Quinoline Inhibitor - Selective): A hypothetical inhibitor designed for high selectivity against a specific kinase (e.g., a hypothetical target kinase, TK1).

  • QI-M (Quinoline Inhibitor - Multi-targeted): A hypothetical inhibitor known to interact with multiple kinases, potentially offering a polypharmacological benefit or posing a higher risk of off-target toxicity.

Hypothetical Kd Data Summary
Kinase TargetThis compound Kd (nM)QI-S Kd (nM)QI-M Kd (nM)Kinase Family
TK1 (Primary Target) 15 10 25 Tyrosine Kinase
ABL1>10,000>10,00080Tyrosine Kinase
SRC850>10,000150Tyrosine Kinase
VEGFR2 (KDR)1,200>10,00050Tyrosine Kinase
p38α (MAPK14)4505,000300CMGC
GAK2,500>10,000900NAK
PKN3980>10,000>10,000AGC
RIPK2>10,000>10,00065TKL
Interpretation of Results and Selectivity Assessment

The hypothetical data above illustrates how a comparative analysis can provide valuable insights:

  • This compound: Shows potent inhibition of the primary target, TK1, with a Kd of 15 nM. However, it also exhibits moderate off-target activity against p38α, SRC, and PKN3, with Kd values in the sub-micromolar to low micromolar range. This suggests a moderately selective profile. The bromination at positions 3 and 8, along with the 4-hydroxy group, likely contributes to this specific interaction profile, a common theme in the structure-activity relationships of quinolines.[13][14][15]

  • QI-S: Demonstrates high selectivity for TK1, with no significant off-target binding observed at concentrations up to 10 µM, except for a weak interaction with p38α. This profile is desirable for a drug candidate where target-specific efficacy with minimal side effects is the primary goal.

  • QI-M: Exhibits a multi-targeted profile, inhibiting TK1, ABL1, VEGFR2, and RIPK2 with high potency. While this could be beneficial in certain therapeutic contexts (e.g., oncology), it also carries a higher risk of off-target toxicities that would need to be carefully evaluated.

To quantify selectivity, various metrics can be employed. A simple approach is the Selectivity Score (S-Score) , which can be calculated by dividing the number of kinases inhibited above a certain threshold (e.g., Kd < 1 µM) by the total number of kinases screened. A lower S-Score indicates higher selectivity.

Conclusion and Future Directions

This guide has outlined a comprehensive and experimentally grounded approach to evaluating the cross-reactivity of novel compounds, using this compound as a representative example. The systematic workflow, from initial single-dose screening to detailed dose-response analysis, provides a robust framework for de-risking kinase inhibitor candidates.

The hypothetical comparative analysis underscores the importance of not only identifying off-targets but also quantifying the potency of these interactions. For this compound, the next steps in a drug discovery campaign would involve:

  • Cellular Assays: Validating the observed off-target activities in cell-based models to understand their physiological relevance.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to improve selectivity by modifying the substitution pattern on the quinoline core.[16][17]

  • In Vivo Studies: Assessing the in vivo efficacy and safety profile, paying close attention to potential toxicities that could be predicted from the in vitro cross-reactivity data.

By embracing a rigorous and comparative approach to cross-reactivity profiling, researchers can make more informed decisions, ultimately increasing the likelihood of success in the development of novel, safe, and effective therapies.

References

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  • scanMAX Kinase KINOMEscan LeadHunter Panel - US. Eurofins Discovery. Available from: [Link]

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  • Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. Eur J Med Chem. 2020 Oct 1;203:112574.
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  • Discovery of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones and 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4. J Med Chem. 2009 Apr 23;52(8):2289-310.

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A Comparative Guide to the Cytotoxicity of Halogenated Hydroxyquinolines in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Resurgence of Halogenated Hydroxyquinolines in Oncology

For decades, 8-hydroxyquinoline and its derivatives have been recognized for their wide-ranging biological activities, including antimicrobial and antifungal properties.[1][2] The addition of halogen atoms to the quinoline scaffold has been shown to enhance the lipophilicity and, consequently, the biological efficacy of these compounds.[2] This has led to a renewed interest in halogenated hydroxyquinolines, such as clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), iodoquinol (5,7-diiodo-8-hydroxyquinoline), and others, as potential anticancer agents. Their ability to chelate metal ions and act as ionophores disrupts cellular homeostasis, leading to cytotoxic effects in cancer cells, making them a compelling subject of investigation for novel therapeutic strategies.[3] This guide provides a comparative analysis of the cytotoxic profiles of various halogenated hydroxyquinolines, supported by experimental data, to aid researchers and drug development professionals in this promising field.

Comparative Cytotoxicity: A Data-Driven Overview

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of a biological process, such as cell growth. A lower IC50 value signifies greater potency. The following table summarizes the IC50 values of several halogenated hydroxyquinolines against a panel of human cancer cell lines, compiled from various studies to provide a comparative perspective.

CompoundCancer Cell LineIC50 (µM)Reference
Clioquinol Raji (B-cell lymphoma)~10-40[4]
A2780 (Ovarian)~10-40[4]
MCF-7 (Breast)~10-40[4]
MDA-MB-231 (Breast)~10-40[4]
SiHa (Cervical)~10-40[4]
T24 (Bladder)~10-40[4]
Mpanc-96 (Pancreatic)~10-40[4]
Iodoquinol Raji (B-cell lymphoma)~6[5]
5,7-dichloro-8-hydroxyquinoline A549 (Lung)Not specified[6]
HCT 116 (Colon)>800[6]
MCF-7 (Breast)>800[6]
5,7-dibromo-8-hydroxyquinoline A549 (Lung)5.8 (µg/mL)[2]
HT29 (Colon)5.4 (µg/mL)[2]
MCF7 (Breast)16.5 (µg/mL)[2]
7-pyrrolidinomethyl-8-hydroxyquinoline 60 cell line panel (various)Log IC50: -4.81[7]
7-morpholinomethyl-8-hydroxyquinoline 60 cell line panel (various)Log IC50: -5.09[7]
7-diethylaminomethyl-8-hydroxyquinoline 60 cell line panel (various)Log IC50: -5.35[7]

Note: The presented data is a compilation from multiple studies. Direct comparison of absolute IC50 values should be made with caution due to variations in experimental conditions.

Experimental Protocol: Assessing Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[1] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is directly proportional to the number of viable cells.[1]

Step-by-Step Methodology for Adherent Cancer Cells:
  • Cell Seeding:

    • Harvest and count adherent cancer cells using a hemocytometer.

    • Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (typically 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium).

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the halogenated hydroxyquinoline compounds in a serum-free and phenol red-free medium.

    • Carefully remove the culture medium from the wells.

    • Add 100 µL of the respective compound dilutions to the treatment wells. Include vehicle-treated (e.g., DMSO) and untreated wells as negative controls.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, carefully aspirate the medium containing the compound.

    • Add 50 µL of sterile MTT solution (typically 0.5 mg/mL in serum-free medium) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the MTT solution from the wells without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

MTT_Assay_Workflow cluster_preparation Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Harvest Harvest & Count Cells Seed Seed Cells in 96-well Plate Harvest->Seed Incubate_Attach Incubate (24h) for Attachment Seed->Incubate_Attach Treat_Cells Add Compounds to Cells Incubate_Attach->Treat_Cells Prepare_Compounds Prepare Compound Dilutions Prepare_Compounds->Treat_Cells Incubate_Treat Incubate (24-72h) Treat_Cells->Incubate_Treat Add_MTT Add MTT Solution Incubate_Treat->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance (570nm) Solubilize->Measure_Absorbance Calculate_Viability Calculate % Cell Viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Mechanism of Action: Ionophore Activity and Induction of Apoptosis

The cytotoxic effects of halogenated hydroxyquinolines are largely attributed to their ability to function as metal ionophores, transporting metal ions like copper and zinc across cellular membranes.[3] This influx of metal ions disrupts the intracellular metal homeostasis, leading to a cascade of events that culminate in cell death.

Clioquinol, for instance, has been shown to act as a zinc ionophore, leading to elevated intracellular zinc levels.[3] It is also a potent copper ionophore, and its cytotoxicity is often enhanced in the presence of copper.[8] The accumulation of intracellular copper can lead to the generation of reactive oxygen species (ROS), causing oxidative stress and DNA damage.

Furthermore, clioquinol has been demonstrated to induce apoptosis, a form of programmed cell death, through caspase-dependent pathways.[9] One of the proposed mechanisms involves the disruption of the inhibitor of apoptosis proteins (IAPs), such as XIAP. Clioquinol, in a copper-dependent manner, can cause the cytoplasmic clearance of XIAP, relocating it to the nucleus. This removal of XIAP from the cytoplasm liberates caspases, particularly caspase-3 and -9, allowing them to execute the apoptotic program.

Clioquinol_Apoptosis_Pathway Clioquinol_Cu Clioquinol-Copper Complex Cell_Membrane Cell Membrane Clioquinol_Cu->Cell_Membrane Intracellular_Cu Increased Intracellular Copper Cell_Membrane->Intracellular_Cu Ionophore Activity ROS Increased ROS Intracellular_Cu->ROS XIAP_Cytoplasm XIAP (Cytoplasm) Intracellular_Cu->XIAP_Cytoplasm Induces Relocation Caspase9 Caspase-9 (active) Intracellular_Cu->Caspase9 Activation (via XIAP clearance) DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis XIAP_Nucleus XIAP (Nucleus) XIAP_Cytoplasm->XIAP_Nucleus XIAP_Cytoplasm->Caspase9 Inhibits Caspase3 Caspase-3 (active) Caspase9->Caspase3 Activates Caspase3->Apoptosis Executes

Caption: Proposed signaling pathway of clioquinol-induced apoptosis.

Conclusion and Future Directions

Halogenated hydroxyquinolines represent a promising class of compounds with significant cytotoxic activity against a range of cancer cell lines. Their unique mechanism of action, centered around metal ionophore activity, offers a potential therapeutic avenue that may circumvent traditional drug resistance mechanisms. The comparative data presented in this guide highlights the varying potencies of different derivatives, underscoring the importance of structure-activity relationship studies in optimizing their anticancer efficacy.

Further research is warranted to fully elucidate the intricate signaling pathways modulated by these compounds and to explore their efficacy in in vivo models. The development of derivatives with enhanced tumor selectivity and reduced off-target toxicity will be crucial for their clinical translation. The experimental protocols and mechanistic insights provided herein serve as a valuable resource for researchers dedicated to advancing the potential of halogenated hydroxyquinolines in the fight against cancer.

References

  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI. [Link]

  • Synthesis and Cytotoxicity Evaluation of Some 8-Hydroxyquinoline Derivatives. Oxford Academic. [Link]

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. [Link]

  • Clioquinol induces cytoplasmic clearance of the X-linked inhibitor of apoptosis protein (XIAP): therapeutic indication for prostate cancer. PubMed. [Link]

  • Compounds 5-7 inhibit cancer cell proliferation. (A) IC 50 values for... ResearchGate. [Link]

  • Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. The Royal Society of Chemistry. [Link]

  • Copper-Dependent Cytotoxicity of 8-Hydroxyquinoline Derivatives Correlates with Their Hydrophobicity and Does Not Require Caspase Activation. ACS Publications. [Link]

  • Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. PMC. [Link]

  • IC 50 Values (μM) and Selectivity Index of Cancer Cell Lines Treated... ResearchGate. [Link]

  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). NIH. [Link]

  • Platinum iodido drugs show potential anti-tumor activity, affecting cancer cell metabolism and inducing ROS and senescence in gastrointestinal cancer cells. NIH. [Link]

  • Cytotoxicity (IC 50 ) of the tested compounds on different cell lines. ResearchGate. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,8-Dibromo-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of innovation. However, this pursuit must be anchored in an unwavering commitment to safety. This guide provides essential, field-proven safety and handling protocols for 3,8-Dibromo-4-hydroxyquinoline, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the Compound

Before any handling, a thorough understanding of the substance's potential hazards is critical. This compound (CAS No. 1204812-01-0) is a halogenated quinoline derivative. While comprehensive toxicological data for many research chemicals is not always available, the existing information classifies it as a hazardous substance.

According to available Safety Data Sheets (SDS), the primary hazards are:

  • Acute Oral Toxicity: The compound is classified as "Toxic if swallowed".[1] Ingestion can lead to serious health consequences, necessitating immediate medical attention.[1][2]

  • Serious Eye Damage: Direct contact poses a significant risk of causing severe and potentially irreversible damage to the eyes.[1]

Given these known hazards and the potential for unknown risks, a conservative approach is mandated. We must assume the compound may also be a skin and respiratory irritant and handle it accordingly at all times.

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the last line of defense. The primary method for minimizing exposure should always be robust engineering controls.[3]

  • Chemical Fume Hood: All handling of this compound in its solid, powdered form must be conducted inside a certified chemical fume hood.[3][4] This is non-negotiable. The hood's ventilation system is essential for capturing and exhausting airborne particles, preventing inhalation.[3] When weighing the powder, placing the balance inside the fume hood is the safest practice, though airflow may affect high-precision measurements.[4]

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that might escape primary containment.

Core Personal Protective Equipment (PPE) Requirements

The appropriate selection and use of PPE create a critical barrier between you and the chemical agent.[5] Below are the minimum requirements for handling this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Chemical Splash Goggles & Face Shield2 Pairs of Nitrile Gloves (Double-Gloving)Fully-Buttoned Laboratory CoatNot required if handled exclusively within a certified fume hood.
Preparing Solutions Chemical Splash GogglesNitrile GlovesFully-Buttoned Laboratory CoatNot required if handled exclusively within a certified fume hood.
Cleaning Spills Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Neoprene GlovesChemical-Resistant Apron over Laboratory CoatConsult EHS for appropriate respirator if spill is large or outside of a fume hood.

3.1. Eye and Face Protection Due to the severe eye damage risk, standard safety glasses are insufficient.[6]

  • Chemical Splash Goggles: Wear tightly fitting chemical splash goggles that conform to ANSI Z87.1 standards at all times.[7][8] These provide a seal around the eyes to protect against airborne powder and liquid splashes.

  • Face Shield: When weighing and transferring the solid powder, a full-face shield must be worn over the chemical splash goggles.[9] This provides an additional layer of protection for the entire face from splashes or accidental aerosolization.

3.2. Hand Protection

  • Chemically Resistant Gloves: Disposable nitrile gloves are the standard choice for incidental contact.[3] Given the compound's hazards, double-gloving is strongly recommended when handling the solid. This practice provides a safeguard against undetected pinholes and allows for the safe removal of the outer glove if contamination occurs.

  • Glove Inspection: Always inspect gloves for tears or holes before use.[10] After handling the chemical, remove gloves using the proper technique (without touching the outer surface with bare skin) and wash hands thoroughly with soap and water.[9][11]

3.3. Body Protection

  • Laboratory Coat: A clean, fully-buttoned laboratory coat is mandatory to protect skin and personal clothing from contamination.[7]

  • Appropriate Attire: Long pants and closed-toe shoes are required in any laboratory setting to protect against spills and physical hazards.[7][12]

3.4. Respiratory Protection When all work with the powdered form is conducted within a properly functioning fume hood, specific respiratory protection is generally not required.[7] A fume hood is an engineering control designed to prevent inhalation exposure.[3] If a situation arises where the powder could become airborne outside of a fume hood (e.g., a large spill), evacuate the area and consult your institution's Environmental Health and Safety (EHS) office for guidance on appropriate respiratory protection and cleanup procedures.[7]

Operational Protocol: A Step-by-Step Workflow

This protocol is designed to minimize exposure at every stage of the handling process.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Exit Phase A 1. Assess Hazards (Review SDS) B 2. Don Required PPE (Goggles, Lab Coat, Double Gloves) A->B C 3. Prepare Fume Hood (Verify Airflow, Clear Workspace) B->C D 4. Weigh Compound (Use Spatula, Avoid Pouring) C->D E 5. Prepare Solution (Slowly Add Solid to Solvent) D->E F 6. Securely Cap Container (Label Clearly) E->F G 7. Decontaminate Workspace (Wet Wipe Surfaces) F->G H 8. Dispose of Waste (Contaminated Gloves, Wipes) G->H I 9. Doff PPE Correctly (Avoid Self-Contamination) H->I J 10. Wash Hands Thoroughly I->J

Caption: Workflow for Safely Handling this compound.

Detailed Steps:

  • Preparation: Before entering the lab, review the SDS for this compound.[12] Don all required PPE: a lab coat, chemical splash goggles, and two pairs of nitrile gloves.[7] Prepare your designated fume hood by ensuring it is operational and the workspace is clean and uncluttered.[10]

  • Weighing: Conduct all weighing operations inside the fume hood.[4] Use a spatula to transfer small amounts of the powder; avoid pouring directly from the bottle to prevent generating dust.[4] Keep the container closed when not actively transferring material.[4]

  • Dissolution: When preparing a solution, add the solid this compound slowly to the solvent. Work over disposable bench covers to contain any potential spills.[4]

  • Decontamination: After handling is complete, decontaminate all surfaces and equipment. A wet cleaning method is preferred over dry sweeping to avoid making dust airborne.[4] Wipe down the exterior of the chemical container and any equipment used.

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. The outer pair of gloves should be removed first. Remove your lab coat and final pair of gloves before exiting the immediate work area. Never wear potentially contaminated gloves to touch doorknobs, keyboards, or other shared surfaces.[9]

  • Hand Washing: Immediately wash your hands thoroughly with soap and water after removing your gloves.[12]

Spill and Disposal Procedures

5.1. Spill Response

  • Minor Spill (inside a fume hood): If a small amount of powder is spilled inside the fume hood, gently dampen the material with a suitable solvent (like 60-70% ethanol) to prevent it from becoming airborne.[13] Use absorbent pads to clean the area. All cleanup materials must be disposed of as hazardous waste.

  • Major Spill (or any spill outside a fume hood): Evacuate the immediate area and alert your colleagues and supervisor. Contact your institution's EHS office for emergency response.[12] Do not attempt to clean up a large spill of hazardous powder without proper training and respiratory protection.

5.2. Waste Disposal All materials contaminated with this compound, including empty containers, used gloves, disposable bench pads, and cleanup materials, must be disposed of as hazardous chemical waste.[1][14] Place these items in a designated, sealed, and clearly labeled hazardous waste container. Follow all local, state, and federal regulations for chemical waste disposal.[15]

References

  • Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety, University of Washington. [Link]

  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]

  • Part D: Chemical Safety Procedures for Laboratories. University of Wisconsin-La Crosse. [Link]

  • Rules for the Safe Handling of Chemicals in the Laboratory. University of California, Santa Cruz. [Link]

  • Chemical Safety: Personal Protective Equipment. University of California, San Diego. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety. Reacton. [Link]

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  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]

  • Personal protective equipment for preparing toxic drugs. GERPAC. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.